Product packaging for 15(S)-HETE-d8(Cat. No.:)

15(S)-HETE-d8

Cat. No.: B163543
M. Wt: 328.5 g/mol
InChI Key: JSFATNQSLKRBCI-JCAMWLGVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

15S-HETE-d8 is a polyunsaturated fatty acid, a hydroxy fatty acid and a deuterated fatty acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O3 B163543 15(S)-HETE-d8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z,8Z,11Z,13E,15S)-5,6,8,9,11,12,14,15-octadeuterio-15-hydroxyicosa-5,8,11,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1/i4D,5D,8D,9D,10D,11D,17D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFATNQSLKRBCI-JCAMWLGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C\C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCC)O)\[2H])/[2H])/CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 15(S)-HETE-d8 and its Application in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 15(S)-HETE-d8, a deuterated analog of the biologically active lipid mediator 15(S)-hydroxyeicosatetraenoic acid. Its principal application in research is as an internal standard for the precise and accurate quantification of endogenous 15(S)-HETE in complex biological matrices using mass spectrometry. Understanding the technical details of its use is crucial for researchers investigating the roles of eicosanoids in inflammation, angiogenesis, and cancer.

Core Concepts: The Role and Importance of this compound

This compound is the deuterium-labeled form of 15(S)-HETE.[1] Stable isotope-labeled internal standards are essential in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for several key reasons:

  • Correction for Sample Loss: It accounts for the loss of the analyte during sample preparation, extraction, and handling.

  • Compensation for Matrix Effects: It helps to mitigate the ion suppression or enhancement effects caused by the complex biological matrix, ensuring more accurate quantification.

  • Improved Precision and Accuracy: By normalizing the signal of the endogenous analyte to that of the deuterated standard, the precision and accuracy of the measurement are significantly improved.

This compound is an ideal internal standard for 15(S)-HETE analysis because it shares nearly identical physicochemical properties with its non-deuterated counterpart, ensuring they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer. The mass difference due to the deuterium atoms allows for their distinct detection by the mass spectrometer.

Quantitative Data Presentation

The chemical and physical properties of this compound and its non-deuterated analog, 15(S)-HETE, are summarized in the table below for easy comparison.

PropertyThis compound15(S)-HETE
Formal Name 15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid(5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraenoic acid
Synonyms 15(S)-Hydroxyeicosatetraenoic Acid-d815-HETE, 15(S)-HETE
CAS Number 84807-87-454845-95-3
Molecular Formula C₂₀H₂₄D₈O₃C₂₀H₃₂O₃
Formula Weight 328.5 g/mol 320.5 g/mol
Purity ≥99% deuterated forms (d1-d8)N/A
Formulation Typically a solution in acetonitrileSolid
λmax 236 nmN/A

Experimental Protocols: Quantification of 15(S)-HETE using this compound

The following provides a detailed methodology for the quantification of 15(S)-HETE in biological samples, such as plasma, serum, or cell culture supernatants, using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique used to isolate and concentrate eicosanoids from complex biological samples.

  • Spiking with Internal Standard: To each biological sample (e.g., 200 µL of serum), add a known amount of this compound (e.g., 20 µL of a 20 ng/mL solution).

  • Acidification: Dilute the sample with an acidic solution (e.g., 5% formic acid) to protonate the carboxylic acid group of the eicosanoids, which enhances their retention on the SPE column.

  • SPE Column Conditioning: Condition a polymeric reversed-phase SPE column (e.g., Strata-X) by washing with methanol followed by water.

  • Sample Loading and Washing: Load the acidified sample onto the conditioned SPE column. Wash the column with a low percentage of methanol (e.g., 5-10%) to remove polar interferences.

  • Elution: Elute the eicosanoids from the column with a higher concentration of methanol or another suitable organic solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Reverse-phase liquid chromatography is typically employed to separate 15(S)-HETE from other eicosanoids and interfering compounds.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1% acetic acid or formic acid in water.

  • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol with 0.1% acetic acid or formic acid.

  • Gradient Elution: A gradient elution is used to achieve optimal separation. The gradient typically starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B over the course of the run.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Injection Volume: A small volume of the reconstituted sample (e.g., 10 µL) is injected onto the column.

Tandem Mass Spectrometry (MS/MS)

A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used for the detection and quantification of 15(S)-HETE and this compound.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM). MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

  • MRM Transitions:

    • 15(S)-HETE: The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 319.2. The product ions for fragmentation can vary, but a common transition is m/z 319.2 → 115.0.

    • This compound: The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 327.2. A common product ion for fragmentation is m/z 327.2 → 116.0.

  • Optimization of MS Parameters: Instrument parameters such as collision energy and declustering potential should be optimized for each analyte to achieve maximum sensitivity.

Data Analysis and Quantification
  • Calibration Curve: A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of 15(S)-HETE and a fixed concentration of this compound.

  • Quantification: The concentration of 15(S)-HETE in the biological sample is determined by calculating the peak area ratio of the endogenous 15(S)-HETE to the this compound internal standard and comparing this ratio to the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving 15(S)-HETE and a typical experimental workflow for its quantification.

G Biosynthesis of 15(S)-HETE and its further metabolism. Arachidonic_Acid Arachidonic Acid 15-LOX 15-Lipoxygenase (15-LO) Arachidonic_Acid->15-LOX 15(S)-HpETE 15(S)-Hydroperoxyeicosatetraenoic Acid (15(S)-HpETE) 15-LOX->15(S)-HpETE Peroxidases Peroxidases 15(S)-HpETE->Peroxidases 15(S)-HETE 15(S)-Hydroxyeicosatetraenoic Acid (15(S)-HETE) Peroxidases->15(S)-HETE 15-PGDH 15-hydroxyprostaglandin dehydrogenase (15-PGDH) 15(S)-HETE->15-PGDH 15-oxo-ETE 15-oxo-Eicosatetraenoic Acid (15-oxo-ETE) 15-PGDH->15-oxo-ETE

Caption: Biosynthesis of 15(S)-HETE from arachidonic acid and its subsequent metabolism.

G 15(S)-HETE Signaling Pathway Leading to IL-8 Expression. cluster_0 15S_HETE 15(S)-HETE Receptor Cell Surface Receptor 15S_HETE->Receptor Jak2 Janus Kinase 2 (Jak2) Receptor->Jak2 Activation STAT5B Signal Transducer and Activator of Transcription 5B (STAT5B) Jak2->STAT5B Phosphorylation Nucleus Nucleus STAT5B->Nucleus IL8_Gene IL-8 Gene Transcription IL8_mRNA IL-8 mRNA IL8_Gene->IL8_mRNA Transcription IL8_Protein IL-8 Protein Secretion IL8_mRNA->IL8_Protein Translation

Caption: 15(S)-HETE signaling pathway inducing IL-8 expression.

G Experimental Workflow for 15(S)-HETE Quantification. start Biological Sample add_is Spike with This compound start->add_is spe Solid-Phase Extraction (SPE) add_is->spe lc Liquid Chromatography (LC) spe->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms data Data Analysis & Quantification ms->data

Caption: A typical workflow for quantifying 15(S)-HETE using LC-MS/MS.

References

An In-depth Technical Guide to 15(S)-HETE-d8: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological relevance of 15(S)-Hydroxyeicosatetraenoic acid-d8 (15(S)-HETE-d8). It is intended to serve as a core resource for researchers and professionals in the fields of lipid biochemistry, pharmacology, and drug development. This document details the physicochemical characteristics of this deuterated standard, its role in elucidating the signaling pathways of its endogenous counterpart, 15(S)-HETE, and outlines key experimental methodologies.

Core Chemical and Physical Properties

This compound is a deuterated analog of 15(S)-HETE, a significant metabolite of arachidonic acid formed through the 15-lipoxygenase (15-LO) pathway. Its primary application in research is as an internal standard for the accurate quantification of endogenous 15(S)-HETE in various biological matrices using mass spectrometry.[1][2][3][4] The deuterium labeling provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte without significantly altering its chemical behavior during extraction and chromatographic separation.

A summary of its key chemical properties is presented in Table 1.

PropertyValueReference
Chemical Name 15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid[1]
Synonyms 15(S)-Hydroxyeicosatetraenoic Acid-d8
Molecular Formula C₂₀H₂₄D₈O₃
Molecular Weight 328.5 g/mol
CAS Number 84807-87-4
Purity ≥99% deuterated forms (d₁-d₈)
Formulation Typically a solution in acetonitrile
Solubility Miscible in DMF, DMSO, and Ethanol. Soluble in 0.1 M Na₂CO₃ (2 mg/ml) and PBS (pH 7.2, 0.8 mg/ml).
λmax 236 nm

Chemical Structure

The chemical structure of this compound is that of a 20-carbon fatty acid with four double bonds and a hydroxyl group at the 15th carbon in the (S) configuration. The eight deuterium atoms are located at positions 5, 6, 8, 9, 11, 12, 14, and 15.

SMILES String: CCCCC--INVALID-LINK--(O)/C([2H])=C/C([2H])=C([2H])\C/C([2H])=C([2H])\C/C([2H])=C([2H])\CCCC(O)=O

Signaling Pathways and Biological Significance of 15(S)-HETE

15(S)-HETE, the non-deuterated endogenous compound, is a bioactive lipid mediator involved in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation. Understanding its signaling pathways is crucial for elucidating its role in health and disease.

Receptor-Mediated Signaling

15(S)-HETE can initiate intracellular signaling cascades through direct interaction with cell surface and nuclear receptors.

  • G Protein-Coupled Receptors (GPCRs): 15(S)-HETE binds to and activates the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor, which can lead to various cellular responses.

  • Peroxisome Proliferator-Activated Receptors (PPARs): 15(S)-HETE is an agonist for PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation. This interaction is thought to mediate some of its anti-proliferative effects in cancer cells.

HETE 15(S)-HETE BLT2 BLT2 Receptor (GPCR) HETE->BLT2 PPARg PPARγ (Nuclear Receptor) HETE->PPARg Enters Cell CellularResponse Cellular Responses (e.g., migration, proliferation) BLT2->CellularResponse GeneExpression Modulation of Gene Expression PPARg->GeneExpression

Receptor-mediated signaling of 15(S)-HETE.

Enzymatic Metabolism and Downstream Signaling

15(S)-HETE can be further metabolized to other bioactive lipids, thereby propagating or modulating signaling pathways.

  • Oxidation to 15-oxo-ETE: 15(S)-HETE is a substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes it to 15-oxo-ETE. This metabolite has its own distinct biological activities, including the activation of the Nrf2 antioxidant response and inhibition of the pro-inflammatory NF-κB pathway.

  • Conversion by 5-Lipoxygenase (5-LO): 15(S)-HETE can be converted by 5-LO to 5,15-diHETE, another dihydroxy fatty acid with potential biological activities. This interaction also suggests a mechanism by which 15(S)-HETE can modulate the production of leukotrienes.

AA Arachidonic Acid LO15 15-Lipoxygenase AA->LO15 HETE 15(S)-HETE LO15->HETE PGDH15 15-PGDH HETE->PGDH15 LO5 5-Lipoxygenase HETE->LO5 OxoETE 15-oxo-ETE PGDH15->OxoETE DiHETE 5,15-diHETE LO5->DiHETE Nrf2 Nrf2 Activation OxoETE->Nrf2 NFkB NF-κB Inhibition OxoETE->NFkB

Enzymatic metabolism of 15(S)-HETE.

Modulation of Other Signaling Pathways

15(S)-HETE can also influence other key signaling pathways, contributing to its diverse biological effects.

  • JAK/STAT Pathway: In human retinal microvascular endothelial cells, 15(S)-HETE has been shown to induce angiogenesis through the activation of the JAK2/STAT5B signaling pathway, leading to the expression of interleukin-8 (IL-8).

  • Platelet-Activating Factor (PAF) Signaling: 15(S)-HETE can be incorporated into the phospholipids of neutrophils. This remodeling of the cell membrane attenuates the responsiveness of neutrophils to PAF, thereby inhibiting their migration across activated endothelium.

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying the roles of 15(S)-HETE. The use of this compound as an internal standard is critical for precise quantification.

Extraction of Eicosanoids from Biological Samples

A common method for extracting eicosanoids, including 15(S)-HETE, from biological matrices such as plasma, serum, or tissue homogenates is solid-phase extraction (SPE).

Materials:

  • C18 SPE cartridges

  • Methanol, Ethanol, Hexane, Ethyl Acetate

  • Deionized water

  • 2M Hydrochloric acid

  • Internal standard solution (this compound)

  • Cyclooxygenase inhibitors (e.g., indomethacin)

Protocol:

  • Sample Preparation: Immediately after collection, add a cyclooxygenase inhibitor to the biological sample. For plasma or serum, add ethanol to a final concentration of 15%. Spike the sample with a known amount of this compound internal standard.

  • Acidification: Acidify the sample to a pH of approximately 3.5 with 2M HCl. Incubate at 4°C for 15 minutes, then centrifuge to remove any precipitate.

  • SPE Cartridge Conditioning: Wash the C18 SPE cartridge with 20 mL of ethanol followed by 20 mL of deionized water.

  • Sample Loading: Apply the acidified supernatant to the conditioned C18 cartridge.

  • Washing: Wash the cartridge sequentially with 10 mL of water, 10 mL of 15% ethanol in water, and 10 mL of hexane to remove polar and nonpolar interferences.

  • Elution: Elute the eicosanoids from the cartridge with 10 mL of ethyl acetate.

  • Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 15(S)-HETE.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

General LC-MS/MS Parameters:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or acetic acid to improve ionization.

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 15(S)-HETE and the this compound internal standard.

    • 15(S)-HETE transition (example): m/z 319.2 → [fragment ion]

    • This compound transition (example): m/z 327.2 → [fragment ion]

Quantification: A calibration curve is generated using known concentrations of a 15(S)-HETE standard, with a fixed amount of this compound added to each standard and unknown sample. The ratio of the peak area of 15(S)-HETE to the peak area of this compound is plotted against the concentration of the 15(S)-HETE standard. The concentration of 15(S)-HETE in the unknown samples is then determined from this calibration curve.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with This compound Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Internal Standard Method) MS->Quant

General workflow for 15(S)-HETE analysis.

Cell-Based Assays

To investigate the biological effects of 15(S)-HETE, various cell-based assays can be employed.

Example: Cell Proliferation Assay

  • Cell Culture: Plate cells of interest (e.g., cancer cell lines, endothelial cells) in a multi-well plate and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of 15(S)-HETE for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.

  • Proliferation Measurement: Assess cell proliferation using a standard method, such as:

    • MTT or WST-1 assay: Measures metabolic activity, which correlates with cell number.

    • BrdU incorporation assay: Measures DNA synthesis.

    • Direct cell counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis: Plot cell viability or proliferation as a percentage of the vehicle control against the concentration of 15(S)-HETE to determine its effect on cell growth.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of its endogenous counterpart, 15(S)-HETE. A thorough understanding of the chemical properties of this compound, coupled with a comprehensive knowledge of the complex signaling pathways of 15(S)-HETE, is crucial for advancing our understanding of lipid-mediated signaling in health and disease. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the multifaceted roles of this important eicosanoid.

References

The Biological Significance of the 15(S)-HETE Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of 15-lipoxygenase (15-LOX) enzymes. Once considered an inert metabolic byproduct, 15(S)-HETE and its downstream metabolites are now recognized as critical signaling molecules involved in a diverse array of physiological and pathological processes. This technical guide provides an in-depth exploration of the 15(S)-HETE pathway, detailing its synthesis, metabolism, and multifaceted biological roles. We will examine its complex and often contradictory involvement in inflammation, cancer, cardiovascular disease, and respiratory conditions. This guide also presents key quantitative data in a structured format, outlines detailed experimental protocols for studying the pathway, and provides visual representations of the core signaling cascades to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, are pivotal regulators of cellular function. Among these, the products of the 15-lipoxygenase (15-LOX) pathway have garnered significant attention for their diverse biological activities. The primary product of 15-LOX-1 and -2 action on arachidonic acid is 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is rapidly reduced to the more stable 15(S)-HETE.[1] This molecule acts as a signaling hub, exerting its own biological effects and serving as a precursor for other potent mediators, including the anti-inflammatory lipoxins and the pro-inflammatory eoxins.[1] The biological significance of the 15(S)-HETE pathway is underscored by its intricate involvement in a wide range of diseases, presenting both therapeutic opportunities and challenges.

Synthesis and Metabolism of 15(S)-HETE

The biosynthesis of 15(S)-HETE is a multi-step enzymatic process initiated by the liberation of arachidonic acid from the cell membrane.

2.1. Synthesis of 15(S)-HETE

The primary route for 15(S)-HETE synthesis involves the following steps:

  • Arachidonic Acid Release: Upon cellular stimulation, phospholipase A2 (PLA2) enzymes hydrolyze membrane phospholipids, releasing arachidonic acid into the cytoplasm.

  • Oxygenation by 15-Lipoxygenases: The enzymes 15-lipoxygenase-1 (ALOX15) and 15-lipoxygenase-2 (ALOX15B) catalyze the insertion of molecular oxygen into arachidonic acid at the carbon-15 position, forming 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[2]

  • Reduction to 15(S)-HETE: The unstable 15(S)-HpETE is rapidly reduced to the more stable alcohol, 15(S)-HETE, by cellular peroxidases, including glutathione peroxidases.[1]

It is noteworthy that other enzymes, such as cyclooxygenases (COX-1 and COX-2) and certain cytochrome P450 monooxygenases, can also produce 15-HETE, although often as a mixture of stereoisomers (both 15(S)-HETE and 15(R)-HETE).[3]

G cluster_synthesis 15(S)-HETE Synthesis Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 15(S)-HpETE 15(S)-HpETE Arachidonic Acid->15(S)-HpETE 15-LOX-1/2 15(S)-HETE 15(S)-HETE 15(S)-HpETE->15(S)-HETE Peroxidases

Caption: Synthesis pathway of 15(S)-HETE.

2.2. Metabolism of 15(S)-HETE

15(S)-HETE is not an end-product and can be further metabolized into a variety of bioactive molecules:

  • Oxidation to 15-oxo-ETE: 15(S)-HETE can be oxidized by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE). 15-oxo-ETE is an electrophilic molecule that can modulate inflammatory signaling.

  • Conversion to Lipoxins: Through transcellular metabolism involving 5-lipoxygenase in adjacent cells (e.g., neutrophils), 15(S)-HETE can be converted into lipoxins (e.g., Lipoxin A4 and Lipoxin B4), which are potent anti-inflammatory and pro-resolving mediators.

  • Formation of Eoxins: In eosinophils, 15(S)-HpETE can be converted by 15-LOX-1 into eoxins, which are pro-inflammatory mediators implicated in allergic reactions.

  • Esterification into Phospholipids: 15(S)-HETE can be re-esterified into membrane phospholipids, particularly phosphatidylethanolamine (PE) and phosphatidylinositol (PI). This incorporation can alter membrane properties and serve as a storage pool for the release of 15(S)-HETE upon subsequent stimulation.

G cluster_metabolism Metabolism of 15(S)-HETE 15(S)-HETE 15(S)-HETE 15-oxo-ETE 15-oxo-ETE 15(S)-HETE->15-oxo-ETE 15-PGDH Lipoxins (LXA4, LXB4) Lipoxins (LXA4, LXB4) 15(S)-HETE->Lipoxins (LXA4, LXB4) 5-LOX (transcellular) Esterified 15(S)-HETE Esterified 15(S)-HETE 15(S)-HETE->Esterified 15(S)-HETE Acyltransferases

Caption: Major metabolic fates of 15(S)-HETE.

Signaling Pathways of 15(S)-HETE

15(S)-HETE exerts its biological effects through interactions with specific cell surface and nuclear receptors, as well as by modulating intracellular signaling cascades.

3.1. Receptor-Mediated Signaling

  • Leukotriene B4 Receptor 2 (BLT2): 15(S)-HETE is an agonist for the G protein-coupled receptor BLT2. Activation of BLT2 by 15(S)-HETE has been linked to pro-survival and growth-promoting effects in various cancer cell lines.

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): 15(S)-HETE can directly bind to and activate PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism, inflammation, and cell proliferation. The anti-proliferative effects of 15(S)-HETE in some cancer cells are thought to be mediated through PPARγ activation.

G cluster_receptors 15(S)-HETE Receptor Signaling 15(S)-HETE 15(S)-HETE BLT2 Receptor BLT2 Receptor 15(S)-HETE->BLT2 Receptor PPARγ PPARγ 15(S)-HETE->PPARγ G-protein signaling G-protein signaling BLT2 Receptor->G-protein signaling Gene Expression Gene Expression PPARγ->Gene Expression Cellular Responses Cellular Responses G-protein signaling->Cellular Responses Gene Expression->Cellular Responses

Caption: Receptor-mediated signaling by 15(S)-HETE.

3.2. Intracellular Signaling Cascades

15(S)-HETE has been shown to activate several key intracellular signaling pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. 15(S)-HETE can activate this cascade, promoting angiogenesis and cell growth in various contexts, including adipose tissue and some cancers.

  • JAK/STAT Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is involved in cytokine signaling, cell growth, and differentiation. 15(S)-HETE can activate JAK2/STAT5B signaling to induce the expression of interleukin-8 (IL-8), a pro-angiogenic chemokine. It can also activate STAT3, leading to the expression of vascular endothelial growth factor (VEGF).

  • MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. 15(S)-HETE can activate various MAPK pathways, contributing to its effects on cell growth.

  • Protein Kinase C (PKC): 15(S)-HETE can stimulate PKC, which is involved in processes such as monocyte binding to the vasculature.

G cluster_intracellular Intracellular Signaling Cascades Activated by 15(S)-HETE 15(S)-HETE 15(S)-HETE PI3K/Akt/mTOR PI3K/Akt/mTOR 15(S)-HETE->PI3K/Akt/mTOR JAK/STAT JAK/STAT 15(S)-HETE->JAK/STAT MAPK MAPK 15(S)-HETE->MAPK PKC PKC 15(S)-HETE->PKC Cell Proliferation Cell Proliferation PI3K/Akt/mTOR->Cell Proliferation Angiogenesis Angiogenesis PI3K/Akt/mTOR->Angiogenesis Cell Survival Cell Survival PI3K/Akt/mTOR->Cell Survival JAK/STAT->Cell Proliferation JAK/STAT->Angiogenesis MAPK->Cell Proliferation Inflammation Inflammation PKC->Inflammation

Caption: Key intracellular signaling pathways modulated by 15(S)-HETE.

Biological Roles and Significance

The 15(S)-HETE pathway plays a complex and often context-dependent role in various physiological and pathological conditions.

4.1. Inflammation

The role of 15(S)-HETE in inflammation is dichotomous. It can exhibit both pro- and anti-inflammatory properties depending on the cellular context and its further metabolism.

  • Anti-inflammatory Effects: 15(S)-HETE can inhibit the 5-lipoxygenase pathway, thereby reducing the production of pro-inflammatory leukotrienes. It can also inhibit neutrophil migration across cytokine-activated endothelium. Furthermore, its conversion to lipoxins generates potent anti-inflammatory and pro-resolving mediators.

  • Pro-inflammatory Effects: In some settings, 15(S)-HETE and its precursor 15(S)-HpETE are involved in monocyte binding to the vasculature, a key step in atherogenesis. In rheumatoid arthritis synovial fibroblasts, 15(S)-HETE increases the expression of matrix metalloproteinase-2 (MMP-2), contributing to joint degradation.

4.2. Cancer

The influence of the 15(S)-HETE pathway on cancer progression is also multifaceted, with reports suggesting both tumor-promoting and tumor-suppressing activities.

  • Pro-tumorigenic Roles: In lung adenocarcinoma and hepatocellular carcinoma, the 15-LOX/15(S)-HETE pathway has been shown to promote cell proliferation, migration, and survival through the activation of STAT3 and PI3K/Akt signaling.

  • Anti-tumorigenic Roles: In contrast, in non-small cell lung cancer, the levels of 15-LOX and 15(S)-HETE are often reduced, and restoration of their levels can inhibit cell proliferation and induce apoptosis, likely through the activation of PPARγ. Similarly, 15(S)-HETE has been shown to inhibit the growth of prostate cancer cells.

4.3. Cardiovascular Disease

  • Angiogenesis: 15(S)-HETE is generally considered pro-angiogenic. It stimulates endothelial cell migration and tube formation, and in vivo angiogenesis through the activation of PI3K/Akt/mTOR, JAK2/STAT5B, and STAT3 signaling pathways, leading to the increased expression of angiogenic factors like VEGF and IL-8.

  • Atherosclerosis: The role of the 15-LOX pathway in atherosclerosis is controversial, with studies supporting both pro- and anti-atherogenic effects. Pro-atherogenic actions may involve promoting monocyte adhesion to the endothelium, while anti-atherogenic effects could be mediated by the production of anti-inflammatory lipoxins.

  • Ischemic Heart Disease: Levels of 15-HETE are elevated in ischemic human heart tissue and may contribute to thrombosis by enhancing clot formation.

  • Pulmonary Hypertension: The 15-LOX/15-HETE pathway is implicated in the pathogenesis of hypoxia-induced pulmonary hypertension by promoting vasoconstriction and vascular remodeling.

4.4. Respiratory Diseases

  • Asthma: 15-HETE is the major arachidonic acid metabolite in human bronchi, and its levels are elevated in asthmatic airways. Its role in asthma is complex; it has been shown to augment the early asthmatic response to allergens but may also have regulatory effects on airway responsiveness.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological effects of the 15(S)-HETE pathway.

Table 1: In Vitro Effects of 15(S)-HETE and Related Compounds

CompoundCell TypeAssayEffectConcentration/ValueReference(s)
15(S)-HETEJurkat (T-cell leukemia)Cell Growth InhibitionIC5040 µM
15(S)-HpETEJurkat (T-cell leukemia)Cell Growth InhibitionIC5010 µM
15-HETERBL-1 (basophilic leukemia)5-Lipoxygenase InhibitionI507.7 µM
15(S)-HETEHuman Retinal Microvascular Endothelial Cells (HRMVEC)Cell Migration2-fold increase0.1 µM
15(S)-HETEHuman Retinal Microvascular Endothelial Cells (HRMVEC)Tube Formation2-fold increaseNot specified
15(S)-HETEHuman Dermal Microvascular Endothelial Cells (HDMVEC)JAK2 Phosphorylation4-fold increaseNot specified
15-oxo-ETEHuman Umbilical Vein Endothelial Cells (HUVEC)Proliferation InhibitionEffective at≥ 1 µM
15-oxo-ETETHP-1 (monocytic) cellsInhibition of LPS-induced TNFα expression~86% decrease25 µM
15-oxo-ETETHP-1 (monocytic) cellsInhibition of LPS-induced IL-6 expression~98% decrease25 µM
15-oxo-ETETHP-1 (monocytic) cellsInhibition of LPS-induced IL-1β expression~61% decrease25 µM

Table 2: Receptor Binding and Gene Expression Data

LigandReceptor/TargetCell/SystemParameterValueReference(s)
[3H]-15-HETE15-HETE binding sitesRBL-1 cell membranesKd460 ± 160 nM
[3H]-15-HETE15-HETE binding sitesRBL-1 cell membranesBmax5.0 ± 1.1 nM
15(S)-HETEE-selectin expressionHuman Umbilical Vein Endothelial Cells (HUVEC)UpregulationNot specified
15(S)-HETEVEGF expressionHuman Umbilical Vein Endothelial Cells (HUVEC)UpregulationNot specified
15(S)-HETECD31 expressionHuman Umbilical Vein Endothelial Cells (HUVEC)UpregulationNot specified
15(S)-HpETEE-selectin expressionHuman Umbilical Vein Endothelial Cells (HUVEC)Downregulation<35% of control
15(S)-HpETEVEGF expressionHuman Umbilical Vein Endothelial Cells (HUVEC)Downregulation<90% of control
15(S)-HpETECD31 expressionHuman Umbilical Vein Endothelial Cells (HUVEC)Downregulation<50% of control

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the 15(S)-HETE pathway.

6.1. Quantification of 15(S)-HETE by LC-MS/MS

This protocol describes the extraction and quantification of 15(S)-HETE from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Materials:

    • Biological sample (plasma, cell lysate, etc.)

    • Deuterated internal standard (e.g., 15(S)-HETE-d8)

    • Methanol, Acetonitrile, Hexane, 2-Propanol, Acetic acid (HPLC grade)

    • Solid-phase extraction (SPE) cartridges (e.g., C18)

    • LC-MS/MS system with a C18 column

  • Procedure:

    • Sample Preparation: To a known volume of the biological sample (e.g., 200 µL plasma), add a known amount of the deuterated internal standard (e.g., 10 µL of 4 ng/µL this compound).

    • Liquid-Liquid Extraction: Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v) and vortex briefly. Add 2.0 mL of hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes.

    • Solid-Phase Extraction (for further purification): Condition an SPE cartridge with methanol followed by water. Load the sample extract onto the cartridge. Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities. Elute the eicosanoids with methanol.

    • LC-MS/MS Analysis: Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase. Inject the sample into the LC-MS/MS system.

    • Chromatography: Separate the analytes on a C18 column using a gradient of mobile phases, typically water with a small amount of acid (e.g., 0.02% formic acid) and an organic solvent like acetonitrile or methanol.

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 15(S)-HETE (e.g., m/z 319 -> 175) and the internal standard.

    • Quantification: Create a standard curve using known concentrations of 15(S)-HETE. Quantify the amount of 15(S)-HETE in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

6.2. In Vitro Angiogenesis Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in response to stimuli like 15(S)-HETE.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

    • Basement membrane extract (e.g., Matrigel®)

    • 96-well plate

    • Endothelial cell growth medium

    • 15(S)-HETE and vehicle control

    • Inverted microscope with a camera

  • Procedure:

    • Plate Coating: Thaw the basement membrane extract on ice. Pipette 50 µL of the cold extract into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

    • Cell Seeding: Harvest endothelial cells and resuspend them in a low-serum medium at a concentration of 1-2 x 10^5 cells/mL.

    • Treatment: Add 15(S)-HETE or vehicle control to the cell suspension.

    • Plating: Add 150 µL of the cell suspension (1.5-3 x 10^4 cells) to each well containing the solidified gel.

    • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images of multiple fields per well. Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software.

6.3. Boyden Chamber Cell Migration Assay

This assay measures the chemotactic response of cells towards a chemoattractant like 15(S)-HETE.

  • Materials:

    • Boyden chamber apparatus (transwell inserts with a porous membrane, e.g., 8 µm pores)

    • Cells of interest (e.g., endothelial cells, cancer cells)

    • Serum-free medium and medium with a chemoattractant (e.g., FBS)

    • 15(S)-HETE and vehicle control

    • Cotton swabs

    • Staining solution (e.g., crystal violet)

    • Microscope

  • Procedure:

    • Chamber Setup: Place the transwell inserts into the wells of a 24-well plate.

    • Chemoattractant: Add medium containing the chemoattractant (e.g., 600 µL of medium with 10% FBS) to the lower chamber.

    • Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/100 µL. Add 15(S)-HETE or vehicle control to the cell suspension.

    • Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the transwell insert.

    • Incubation: Incubate the plate at 37°C for a duration appropriate for the cell type (e.g., 24 hours).

    • Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the cells that did not migrate through the membrane.

    • Staining: Fix the migrated cells on the bottom of the membrane with a fixative (e.g., 4% paraformaldehyde) and then stain with a staining solution (e.g., 0.5% crystal violet).

    • Quantification: Count the number of migrated cells in several random fields under a microscope.

6.4. Western Blot for Phosphorylated Proteins (e.g., p-Akt, p-STAT3)

This protocol is for detecting the activation of signaling proteins by 15(S)-HETE through the analysis of their phosphorylation status.

  • Materials:

    • Cell culture reagents

    • 15(S)-HETE

    • Lysis buffer containing protease and phosphatase inhibitors

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (specific for the phosphorylated protein and the total protein)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment and Lysis: Culture cells to the desired confluency and treat with 15(S)-HETE for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer (5% BSA in TBST is recommended for phospho-proteins to reduce background) for at least 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated protein (e.g., anti-p-Akt) overnight at 4°C, diluted in blocking buffer.

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and detect the signal using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-Akt) to normalize for protein loading.

Conclusion and Future Directions

The 15(S)-HETE pathway is a complex and highly regulated signaling network with profound implications for human health and disease. Its dualistic roles in inflammation and cancer highlight the context-dependent nature of its biological functions. The pro-angiogenic and pro-thrombotic effects of 15(S)-HETE in the cardiovascular system, as well as its involvement in respiratory diseases, further emphasize its importance as a potential therapeutic target.

Future research should focus on elucidating the precise molecular mechanisms that dictate the switch between the pro- and anti-inflammatory, as well as the pro- and anti-tumorigenic, actions of the 15(S)-HETE pathway. The development of specific inhibitors for 15-LOX isoforms and antagonists for 15(S)-HETE receptors will be crucial for dissecting the pathway's functions and for the development of novel therapeutic strategies for a range of diseases. A deeper understanding of the interplay between the 15(S)-HETE pathway and other lipid mediator networks will also be essential for a holistic view of its role in cellular and organismal homeostasis. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricacies of this fascinating and biologically significant pathway.

References

Decoding the Certificate of Analysis: A Technical Guide to 15(S)-HETE-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for 15(S)-HETE-d8. This deuterated analog of 15(S)-hydroxyeicosatetraenoic acid serves as a critical internal standard for the accurate quantification of its endogenous, non-deuterated counterpart in various biological matrices. Understanding the parameters outlined in the CoA is paramount for ensuring the reliability and reproducibility of experimental results.

Core Data Presentation

A Certificate of Analysis for this compound provides essential information regarding the identity, purity, and quality of the compound. The following tables summarize the key quantitative and qualitative data typically found on a CoA.

Table 1: Chemical and Physical Properties

ParameterValue
Chemical Name 15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid
Synonyms 15(S)-Hydroxyeicosatetraenoic Acid-d8
Molecular Formula C₂₀H₂₄D₈O₃
Molecular Weight 328.5 g/mol [1]
CAS Number 84807-87-4[1]
Appearance A solution in acetonitrile[1]
UV Maximum (λmax) 236 nm[1]

Table 2: Quality Control Specifications

ParameterSpecification
Purity (Isotopic Enrichment) ≥99% deuterated forms (d₁-d₈)[1]
Supplied As A solution in acetonitrile (e.g., 100 µg/ml)
Storage Temperature -20°C

Table 3: Solubility Data

SolventSolubility
0.1 M Na₂CO₃ 2 mg/ml
DMF Miscible
DMSO Miscible
Ethanol Miscible
PBS (pH 7.2) 0.8 mg/ml

Experimental Protocols

The characterization and quality control of this compound rely on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in a typical CoA.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Quantification

LC-MS/MS is the primary method for confirming the identity and assessing the isotopic purity of this compound, as well as for its use as an internal standard in quantitative analyses.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Biological samples (e.g., plasma, cell culture media) are spiked with a known concentration of this compound.

  • The samples are acidified, often with formic acid.

  • The mixture is loaded onto a C18 SPE cartridge.

  • The cartridge is washed with a low-organic-content solvent (e.g., 10% methanol in water) to remove polar interferences.

  • The analyte and internal standard are eluted with a high-organic-content solvent (e.g., methanol or acetonitrile).

  • The eluate is evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient elution is employed, commonly with mobile phase A consisting of water with a small percentage of formic acid (e.g., 0.1%) and mobile phase B consisting of acetonitrile with formic acid.

  • Gradient Program: A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: A standard flow rate is maintained throughout the analysis.

  • Injection Volume: A small volume of the reconstituted sample is injected.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is commonly used for eicosanoids.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (15(S)-HETE) and the internal standard (this compound). For example, a transition for 15(S)-HETE might be m/z 319.2 -> 115.1, while for this compound, it would be m/z 327.2 -> 120.1.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of HETEs, although it requires derivatization to increase the volatility of the analytes.

1. Derivatization:

  • The carboxylic acid group is typically converted to a methyl ester by reaction with diazomethane or a similar reagent.

  • The hydroxyl group is converted to a trimethylsilyl (TMS) ether by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. Gas Chromatography (GC):

  • Column: A capillary column with a non-polar or moderately polar stationary phase is used.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: The oven temperature is ramped from a lower to a higher temperature to ensure the separation of different components.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electron Impact (EI) ionization is commonly used.

  • Analysis Mode: Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized HETEs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation and confirmation of deuteration in this compound.

1. Sample Preparation:

  • The deuterated standard is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4) to avoid interference from protonated solvent signals.

2. ¹H NMR Analysis:

  • In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions (5, 6, 8, 9, 11, 12, 14, and 15) will be absent or significantly reduced in intensity compared to the spectrum of the non-deuterated 15(S)-HETE.

  • The integration of the remaining proton signals can be used to confirm the extent of deuteration.

3. ¹³C NMR Analysis:

  • In the ¹³C NMR spectrum, the carbons directly bonded to deuterium will show a characteristic triplet splitting pattern due to C-D coupling and will have a lower intensity compared to carbons bonded to protons.

Visualization of Key Processes

Experimental Workflow for Quantification using this compound

The following diagram illustrates the typical workflow for using this compound as an internal standard for the quantification of 15(S)-HETE in a biological sample.

G Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC Liquid Chromatography (Separation) Evap->LC MS Mass Spectrometry (Detection - MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/Internal Standard) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: Workflow for quantitative analysis using this compound.

15(S)-HETE Signaling Pathway

15(S)-HETE is a bioactive lipid that has been shown to play a role in various cellular processes, including angiogenesis. A key signaling pathway initiated by 15(S)-HETE involves the activation of the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 5B (STAT5B), leading to the expression of Interleukin-8 (IL-8).

G cluster_nucleus Gene Transcription node_15HETE 15(S)-HETE node_receptor Cell Surface Receptor node_15HETE->node_receptor Binds to node_jak2 Jak2 node_receptor->node_jak2 Activates node_stat5b_inactive STAT5B (inactive) node_jak2->node_stat5b_inactive Phosphorylates node_stat5b_active STAT5B (active, dimerized) node_stat5b_inactive->node_stat5b_active Dimerizes node_nucleus Nucleus node_stat5b_active->node_nucleus Translocates to node_il8_gene IL-8 Gene node_il8_mrna IL-8 mRNA node_il8_gene->node_il8_mrna Transcription node_il8_protein IL-8 Protein node_il8_mrna->node_il8_protein Translation node_angiogenesis Angiogenesis node_il8_protein->node_angiogenesis Promotes

Caption: 15(S)-HETE signaling pathway leading to angiogenesis.

References

The Dichotomous Role of 15(S)-HETE in Inflammatory Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a critical lipid mediator derived from the enzymatic oxidation of arachidonic acid. As a member of the eicosanoid family, it functions as a potent signaling molecule with a complex and often contradictory role in the landscape of inflammation.[1][2] Synthesized primarily through the 15-lipoxygenase (15-LOX) pathway, 15(S)-HETE is implicated in a wide array of physiological and pathological processes.[3][4] Its presence and activity are noted in numerous inflammatory conditions, including asthma, arthritis, and inflammatory bowel disease, where it can exert both pro-inflammatory and anti-inflammatory, or pro-resolving, effects depending on the cellular context, disease model, and local microenvironment.[2] This guide provides an in-depth technical overview of the biosynthesis, signaling mechanisms, and multifaceted roles of 15(S)-HETE in key inflammatory disease models, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Concepts: Biosynthesis and Metabolism

15(S)-HETE is not a terminal product but a central hub in a larger metabolic network. Its journey begins with the release of arachidonic acid from the cell membrane.

Biosynthesis Pathway: The primary route for 15(S)-HETE production is initiated by the enzyme 15-lipoxygenase-1 (15-LOX-1 or ALOX15). This enzyme catalyzes the insertion of molecular oxygen into arachidonic acid to form an unstable intermediate, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This intermediate is then rapidly reduced by cellular peroxidases to the more stable 15(S)-HETE.

Metabolic Fates: Once formed, 15(S)-HETE can be further metabolized into a variety of other bioactive lipids:

  • Oxidation: It can be oxidized by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to its keto analog, 15-oxo-ETE, which has its own distinct signaling properties, including the modulation of NF-κB and Nrf2 pathways.

  • Precursor to Pro-Resolving Mediators: 15(S)-HETE is a crucial precursor for the synthesis of lipoxins (e.g., Lipoxin A4), a class of specialized pro-resolving mediators (SPMs) that actively limit and resolve inflammation.

  • Formation of Other Metabolites: It can be converted to other dihydroxy or oxo derivatives, such as 5(S),15(S)-diHETE and 5-oxo-15(S)-HETE, the latter of which is a known chemoattractant for eosinophils.

  • Esterification: 15(S)-HETE can be acylated into membrane phospholipids, which may alter membrane properties and serve as a cellular reservoir of this mediator.

G cluster_0 Biosynthesis & Metabolism of 15(S)-HETE Arachidonic Acid Arachidonic Acid 15(S)-HpETE 15(S)-HpETE Arachidonic Acid->15(S)-HpETE 15-LOX-1 15(S)-HETE 15(S)-HETE 15(S)-HpETE->15(S)-HETE Peroxidases 15-oxo-ETE 15-oxo-ETE 15(S)-HETE->15-oxo-ETE 15-PGDH Lipoxins Lipoxins 15(S)-HETE->Lipoxins 5-LOX / 12-LOX Other Metabolites 5-oxo-15(S)-HETE, 5,15-diHETE 15(S)-HETE->Other Metabolites Esterified 15(S)-HETE Membrane Phospholipids 15(S)-HETE->Esterified 15(S)-HETE

Biosynthesis and key metabolic pathways of 15(S)-HETE.

Signaling Mechanisms

15(S)-HETE exerts its biological effects by interacting with various receptors and modulating downstream signaling cascades. While a single high-affinity receptor has not been definitively identified, evidence points to several key interaction partners.

  • PPAR-γ and BLT2: Studies in follicular dendritic-like cells suggest that 15(S)-HETE acts via the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the Leukotriene B4 Receptor 2 (BLT2), a G protein-coupled receptor (GPCR).

  • PI3K/AKT/NF-κB Pathway: In rheumatoid arthritis synovial fibroblasts, 15(S)-HETE has been shown to promote a pro-inflammatory phenotype by activating the PI3K/AKT pathway. This leads to the phosphorylation of AKT, the degradation of IκBα, and the subsequent nuclear translocation of the p65 subunit of NF-κB, a master regulator of inflammatory gene expression.

  • Jak2/STAT Pathway: In the context of angiogenesis, 15(S)-HETE can activate the Janus kinase 2 (Jak2)-Signal Transducer and Activator of Transcription (STAT) pathway, specifically STAT-5B, leading to the expression of pro-angiogenic factors like IL-8.

G cluster_1 15(S)-HETE Signaling in Arthritis Fibroblasts 15(S)-HETE 15(S)-HETE PI3K PI3K 15(S)-HETE->PI3K Activates AKT AKT PI3K->AKT Phosphorylates IκBα IκBα AKT->IκBα Induces Degradation p65 NF-κB (p65) IκBα->p65 Inhibits Nucleus Nucleus p65->Nucleus Translocates to MMP-2 Expression ↑ MMP-2 Expression Nucleus->MMP-2 Expression G cluster_2 Western Blotting Workflow Cell Lysis Cell Lysis & Protein Extraction Quantification Protein Quantification (BCA Assay) Cell Lysis->Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Transfer Membrane Transfer (PVDF) SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary Ab Primary Antibody (e.g., anti-p-AKT) Blocking->Primary Ab Secondary Ab Secondary Antibody (HRP-conjugated) Primary Ab->Secondary Ab Detection ECL Detection Secondary Ab->Detection Analysis Densitometry Analysis Detection->Analysis

References

The 15(S)-HETE Signaling Cascade in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid metabolite derived from the oxygenation of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX). Initially recognized for its role in inflammation, 15(S)-HETE has emerged as a critical signaling molecule in the tumor microenvironment. Its role in cancer is complex and often contradictory, with studies demonstrating both pro-tumorigenic and anti-tumorigenic activities depending on the cellular context, cancer type, and the specific signaling pathways engaged. This technical guide provides an in-depth exploration of the 15(S)-HETE signaling cascade in cancer cells, focusing on its dual nature, the core signaling pathways, quantitative data from key studies, and detailed experimental protocols for its investigation.

The Dual Nature of 15(S)-HETE in Cancer

The functional outcomes of 15(S)-HETE signaling in cancer are highly context-dependent, portraying a classic "double-edged sword" scenario.

Anti-Tumorigenic Effects: In several cancer types, including prostate, non-small cell lung, and colorectal cancer, 15(S)-HETE exhibits tumor-suppressive properties.[1][2][3][4] These effects are primarily mediated through its function as an endogenous ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression related to cell differentiation, apoptosis, and lipid metabolism.[1] Activation of PPARγ by 15(S)-HETE can lead to cell cycle arrest and induction of apoptosis. Consistent with this, the expression of 15-LOX-2, the primary enzyme for 15(S)-HETE production in some tissues, is often reduced in prostate and lung carcinomas compared to benign tissues.

Pro-Tumorigenic Effects: Conversely, a growing body of evidence supports a pro-tumorigenic role for 15(S)-HETE, particularly in promoting angiogenesis, cell proliferation, and metastasis. In endothelial cells, 15(S)-HETE stimulates critical steps of angiogenesis, including migration and tube formation. This is achieved through the activation of several key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.

Signaling Cascades of 15(S)-HETE in Cancer Cells

Anti-Tumorigenic Signaling via PPARγ Activation

15(S)-HETE can enter the cell and bind directly to the nuclear receptor PPARγ. This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR) and binds to PPAR response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling axis is a key mechanism for the tumor-suppressive effects of 15(S)-HETE.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15(S)-HETE_ext 15(S)-HETE 15(S)-HETE_cyt 15(S)-HETE 15(S)-HETE_ext->15(S)-HETE_cyt Transport PPARg_cyt PPARγ 15(S)-HETE_cyt->PPARg_cyt Binds PPARg_nuc PPARγ PPARg_cyt->PPARg_nuc Translocation RXR_cyt RXR RXR_nuc RXR RXR_cyt->RXR_nuc Translocation Complex PPARγ/RXR Heterodimer PPARg_nuc->Complex RXR_nuc->Complex PPRE PPRE Complex->PPRE Binds Target_Genes Target Gene Transcription (e.g., a-FABP, KLF4) PPRE->Target_Genes Regulates Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis

Figure 1: Anti-tumorigenic signaling of 15(S)-HETE via PPARγ activation.

Pro-Tumorigenic Signaling via PI3K/Akt/mTOR Pathway

In endothelial cells, 15(S)-HETE is a potent inducer of angiogenesis through the activation of the PI3K/Akt/mTOR signaling pathway. The initial step of how 15(S)-HETE activates PI3K is not fully elucidated but may involve a yet-to-be-identified G-protein coupled receptor. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates and activates mTOR. A key downstream effector of mTOR is the S6 kinase 1 (S6K1), which is involved in protein synthesis and cell proliferation.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 15(S)-HETE 15(S)-HETE Receptor GPCR (Putative) 15(S)-HETE->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Activates pmTOR p-mTOR mTOR->pmTOR S6K1 S6K1 pmTOR->S6K1 Activates pS6K1 p-S6K1 S6K1->pS6K1 Angiogenesis Angiogenesis pS6K1->Angiogenesis Cell_Proliferation Cell Proliferation pS6K1->Cell_Proliferation

Figure 2: Pro-angiogenic signaling of 15(S)-HETE via the PI3K/Akt/mTOR pathway.

Pro-Tumorigenic Signaling via JAK/STAT Pathway

15(S)-HETE can also promote angiogenesis by activating the JAK/STAT signaling pathway. Specifically, 15(S)-HETE has been shown to induce the phosphorylation of JAK2, which in turn phosphorylates and activates STAT5B. Activated STAT5B translocates to the nucleus and promotes the transcription of pro-angiogenic factors such as Interleukin-8 (IL-8).

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15(S)-HETE 15(S)-HETE Receptor Receptor 15(S)-HETE->Receptor JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 STAT5B STAT5B pJAK2->STAT5B Phosphorylates pSTAT5B p-STAT5B STAT5B->pSTAT5B pSTAT5B_nuc p-STAT5B pSTAT5B->pSTAT5B_nuc Translocation IL8_Gene IL-8 Gene pSTAT5B_nuc->IL8_Gene Binds IL8_mRNA IL-8 mRNA IL8_Gene->IL8_mRNA Transcription Angiogenesis Angiogenesis IL8_mRNA->Angiogenesis Promotes

Figure 3: Pro-angiogenic signaling of 15(S)-HETE via the JAK/STAT pathway.

Quantitative Data on 15(S)-HETE and its Effects

The following tables summarize key quantitative data from studies on 15(S)-HETE in cancer.

Table 1: Levels of 15(S)-HETE in Cancerous vs. Non-Cancerous Tissues

Cancer TypeTissue ComparisonFindingp-valueReference
Non-Small Cell Lung CancerTumor vs. Non-tumorSignificantly reduced levels in tumor tissuep=0.011
Prostate CancerCarcinoma vs. BenignReduced formation in carcinoma-
Breast CancerTumor vs. Normal cellsReduced levels in tumor cells-

Table 2: In Vitro Effects of Exogenous 15(S)-HETE on Cancer and Endothelial Cells

Cell LineAssay15(S)-HETE ConcentrationEffectReference
PC3 (Prostate Cancer)Soft agar colony formation30 µMIC50 for proliferation inhibition
PC3 (Prostate Cancer)Luciferase reporter assay (PPRE)10 µM> 2-fold induction of PPARγ-dependent transcription
HDMVEC (Endothelial)Tube formation0.1 µMStimulation of tube formation
HRMVEC (Endothelial)Cell migration0.1 µMStimulation of migration
HRMVEC (Endothelial)Tube formation0.1 µMStimulation of tube formation

Key Experimental Protocols

Quantification of 15(S)-HETE by LC-MS/MS

1. Sample Preparation (Solid Phase Extraction):

  • Acidify the sample (e.g., cell lysate, plasma) to pH ~3.5.

  • Apply the sample to a pre-conditioned C18 solid-phase extraction cartridge.

  • Wash the cartridge with a low-percentage organic solvent to remove interfering substances.

  • Elute 15(S)-HETE and other eicosanoids with a high-percentage organic solvent (e.g., ethyl acetate or methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple reaction monitoring (MRM) of the transition from the precursor ion (m/z 319.2) to a specific product ion (e.g., m/z 179.1).

    • Quantification: Use a stable isotope-labeled internal standard (e.g., 15(S)-HETE-d8) for accurate quantification.

In Vitro Angiogenesis (Tube Formation) Assay

1. Preparation:

  • Thaw Matrigel (or another basement membrane extract) on ice overnight.

  • Pipette 50-100 µL of cold Matrigel into each well of a 96-well plate and allow it to solidify at 37°C for 30-60 minutes.

2. Cell Seeding:

  • Harvest endothelial cells (e.g., HUVECs, HDMVECs) and resuspend them in serum-free or low-serum medium.

  • Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.

3. Treatment:

  • Add 15(S)-HETE (e.g., at a final concentration of 0.1 µM) or vehicle control to the wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

4. Analysis:

  • Visualize the formation of capillary-like structures (tubes) using a light microscope.

  • Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

Western Blot Analysis of 15(S)-HETE-Induced Signaling

1. Cell Lysis:

  • Culture cells to 70-80% confluency and serum-starve overnight.

  • Treat cells with 15(S)-HETE at the desired concentration and time points.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by size on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, phospho-STAT5B, total Akt, total STAT5B) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The 15(S)-HETE signaling cascade is a multifaceted pathway in cancer biology, with its role as a pro- or anti-tumorigenic factor being highly dependent on the specific cellular and molecular context. The anti-tumor effects mediated by PPARγ suggest that activating this pathway could be a therapeutic strategy in certain cancers like prostate and lung cancer. Conversely, the pro-angiogenic effects driven by PI3K/Akt and JAK/STAT signaling highlight the potential of inhibiting these pathways in tumors where 15(S)-HETE levels are elevated.

Future research should focus on elucidating the precise upstream receptors that mediate the pro-tumorigenic effects of 15(S)-HETE and further clarifying the factors that dictate its dual functionality. A deeper understanding of these mechanisms will be crucial for the development of targeted therapies that can effectively manipulate the 15(S)-HETE signaling cascade for cancer treatment.

References

The 15-Lipoxygenase Pathway: A Technical Guide to its Metabolites and Core Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 15-lipoxygenase (15-LOX) pathway represents a critical axis in lipid signaling, orchestrating a complex symphony of pro-inflammatory and anti-inflammatory responses. Its metabolites are key players in the initiation and resolution of inflammation, with profound implications for a multitude of diseases, including cardiovascular disorders, asthma, and cancer. This in-depth technical guide provides a comprehensive overview of the 15-LOX pathway, its metabolites, and the experimental methodologies crucial for their investigation.

The 15-Lipoxygenase Enzymes and their Metabolites

The 15-LOX pathway is primarily initiated by two key enzymes in humans, 15-lipoxygenase-1 (15-LOX-1) and 15-lipoxygenase-2 (15-LOX-2), which catalyze the insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs). The primary substrate for this pathway is arachidonic acid (AA), leading to the production of a cascade of bioactive lipid mediators. Other important substrates include linoleic acid and docosahexaenoic acid (DHA).

The initial products of 15-LOX activity on arachidonic acid are 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is rapidly converted to its more stable form, 15-hydroxyeicosatetraenoic acid (15-HETE).[1] These initial metabolites can then be further processed by other enzymes, such as 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX), often in a transcellular manner, to generate a diverse array of signaling molecules, including the anti-inflammatory lipoxins, resolvins, protectins, and maresins.[2][3][4]

Quantitative Data on 15-Lipoxygenase Pathway Metabolites

The following tables summarize key quantitative data related to the 15-LOX pathway, providing a comparative overview of metabolite concentrations, enzyme kinetics, and biological activities.

Table 1: Concentrations of 15-LOX Metabolites in Human Biological Samples

MetaboliteSample TypeConcentration RangeNotes
15(S)-HETESerum (Healthy)0.15 ± 0.05 ng/mLLevels can be significantly higher in inflammatory conditions.[5]
15(S)-HETEIschemic Heart TissueSignificantly higher than non-ischemic tissueSuggests a role in cardiovascular disease.
15(S)-HETEBronchial Tissue (Asthmatics)Significantly higher than non-asthmaticsImplicates 15-HETE in airway inflammation.
Lipoxin A4Urine (Healthy)Detectable levelsA new extraction technique has enabled detection.
Lipoxin A4Inflammatory ExudatesIncreased during the resolution phase of inflammationPlays a key role in the active termination of inflammation.

Table 2: Enzyme Kinetics of 15-Lipoxygenase

EnzymeSubstrateK_m_V_max_Source
15-Lipoxygenase (Soybean)Linoleic Acid2.2 - 2.7 mM135 - 140 mM/minWhile not mammalian, soybean LOX is often used in inhibitor screening assays.
Human 15-LOX-2Arachidonic Acid--Kinetic parameters are in good agreement with literature values.

Table 3: Biological Activity of 15-LOX Metabolites

MetaboliteBiological EffectEffective ConcentrationCell/Model System
15(S)-HETEInhibition of PC3 prostate cancer cell proliferationIC_50_ ~ 30 µMSoft agar colony-forming assay.
Lipoxin A4Inhibition of FMLP-stimulated neutrophil responses~10⁻⁹ MHuman neutrophils.
Lipoxin A4Receptor binding affinity (ALX/FPR2)K_d_ ~ 6.1 nMReceptor-transfected Chinese hamster ovary cells.
Resolvin D1Reduction of pro-inflammatory cytokine secretion (IL-6, MCP-1)10 - 500 nM (dose-dependent)Co-culture of human macrophages and adipocytes.
Resolvin D1Inhibition of neutrophil migration500 - 2000 nMIn vitro Transwell assay.
Resolvin D1Reduction of TNF-α production from T cells10 nMHuman peripheral blood mononuclear cells.
Resolvin D1Reduction of leukocyte infiltration in vivo10 ng/mouseZymosan-induced peritonitis in mice.
Resolvin D1Alleviation of arthritis symptoms100 ng/mouseCollagen-induced arthritis in mice.

Signaling Pathways of 15-LOX Metabolites

The biological effects of 15-LOX metabolites are mediated through their interaction with specific cell surface and nuclear receptors, triggering downstream signaling cascades that ultimately modulate cellular responses.

15-HETE Signaling

15-HETE exerts its effects through multiple mechanisms. It can act as a ligand for the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), influencing gene expression related to inflammation and cell proliferation. The activation of PPARγ by 15S-HETE can lead to the inhibition of cancer cell growth.

15-HETE_Signaling 15-HETE 15-HETE PPARgamma PPARgamma 15-HETE->PPARgamma activates Gene_Expression Gene_Expression PPARgamma->Gene_Expression regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response leads to

15-HETE signaling through PPARγ.
Lipoxin A4 Signaling

Lipoxin A4 (LXA4) is a potent anti-inflammatory mediator that primarily signals through the G protein-coupled receptor ALX/FPR2. Binding of LXA4 to ALX/FPR2 on immune cells, such as neutrophils and macrophages, inhibits chemotaxis, reduces the production of pro-inflammatory cytokines, and promotes the resolution of inflammation. LXA4 has also been shown to be an endogenous allosteric enhancer of the CB1 cannabinoid receptor.

Lipoxin_A4_Signaling LXA4 LXA4 ALX_FPR2 ALX_FPR2 LXA4->ALX_FPR2 binds to Downstream_Signaling Downstream_Signaling ALX_FPR2->Downstream_Signaling activates Anti_inflammatory_Effects Anti_inflammatory_Effects Downstream_Signaling->Anti_inflammatory_Effects mediates

Lipoxin A4 signaling via the ALX/FPR2 receptor.
Resolvin D1 Signaling

Resolvin D1 (RvD1) is another key pro-resolving mediator that signals through two G protein-coupled receptors: ALX/FPR2 and GPR32. RvD1's interaction with these receptors on macrophages enhances their phagocytic activity, leading to the clearance of apoptotic cells and debris at the site of inflammation. It also potently reduces the production of pro-inflammatory cytokines in various cell types.

Resolvin_D1_Signaling RvD1 RvD1 GPR32 GPR32 RvD1->GPR32 binds to ALX_FPR2 ALX_FPR2 RvD1->ALX_FPR2 binds to Macrophage Macrophage GPR32->Macrophage activates ALX_FPR2->Macrophage activates Pro_resolving_Effects Pro_resolving_Effects Macrophage->Pro_resolving_Effects promotes

Resolvin D1 signaling through GPR32 and ALX/FPR2.
Transcellular Biosynthesis of Lipoxins

The synthesis of lipoxins often involves a cooperative effort between different cell types, a process known as transcellular biosynthesis. For instance, an epithelial cell may produce 15-HETE via 15-LOX, which is then released and taken up by a nearby neutrophil. The neutrophil's 5-LOX then converts 15-HETE into lipoxin A4.

Transcellular_Lipoxin_Biosynthesis cluster_0 Epithelial Cell cluster_1 Neutrophil AA1 Arachidonic Acid 15LOX1 15-LOX AA1->15LOX1 15HETE 15-HETE 15LOX1->15HETE 15HETE2 15-HETE 15HETE->15HETE2 Transcellular Transport 5LOX 5-LOX 15HETE2->5LOX LXA4 Lipoxin A4 5LOX->LXA4

Transcellular biosynthesis of Lipoxin A4.

Experimental Protocols

15-Lipoxygenase Activity Assay (Spectrophotometric)

This protocol is adapted from a method used for screening 15-LOX inhibitors and measures the formation of the conjugated diene product, 13-hydroperoxyoctadecadienoic acid (from linoleic acid), which absorbs light at 234 nm.

Materials:

  • Soybean 15-Lipoxygenase (e.g., Sigma Cat. L7395)

  • Linoleic acid

  • Borate buffer (0.2 M, pH 9.0)

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Enzyme Solution Preparation: Prepare a stock solution of 15-lipoxygenase in cold 0.2 M borate buffer. The final concentration in the assay will be approximately 200 U/mL. Keep the enzyme solution on ice.

  • Substrate Solution Preparation: Prepare a 250 µM linoleic acid solution in 0.2 M borate buffer. A small amount of ethanol can be used to aid dissolution. This solution should be prepared fresh.

  • Inhibitor Solution Preparation (if applicable): Dissolve the test inhibitor in DMSO.

  • Assay Setup:

    • Blank: To a cuvette, add the appropriate volume of borate buffer and DMSO (without enzyme or inhibitor).

    • Control (No Inhibitor): To a cuvette, add the enzyme solution and an equal volume of DMSO.

    • Inhibitor Sample: To a cuvette, add the enzyme solution and the inhibitor solution.

  • Reaction Initiation: Pre-incubate the enzyme/inhibitor mixture for 5 minutes at room temperature. To start the reaction, rapidly add the substrate solution to each cuvette.

  • Measurement: Immediately place the cuvettes in the spectrophotometer and measure the increase in absorbance at 234 nm over a period of 5 minutes, taking readings every 30 seconds. The rate of increase in absorbance is proportional to the enzyme activity.

Quantification of 15-LOX Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 15-LOX metabolites in biological samples.

General Workflow:

LCMS_Workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue) Extraction Solid-Phase Extraction (SPE) Sample_Collection->Extraction LC_Separation Liquid Chromatography (LC) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis

General workflow for LC-MS/MS analysis of 15-LOX metabolites.

Key Methodological Considerations:

  • Sample Preparation: Solid-phase extraction (SPE) is commonly used to extract and concentrate the lipid metabolites from the biological matrix.

  • Internal Standards: The use of deuterated internal standards for each analyte is crucial for accurate quantification.

  • Liquid Chromatography: A C18 reversed-phase column is typically used for the separation of eicosanoids. The mobile phase often consists of an aqueous solution with a weak acid (e.g., acetic acid or formic acid) and an organic solvent such as acetonitrile and/or methanol.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly employed. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

Macrophage Phagocytosis Assay

This assay is used to assess the pro-resolving effects of 15-LOX metabolites, such as resolvins, on the phagocytic capacity of macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Fluorescently labeled particles (e.g., fluorescent E. coli, zymosan, or apoptotic cells)

  • Resolvin D1 or other test metabolite

  • Cell culture medium and plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Culture macrophages in appropriate medium and seed them in multi-well plates.

  • Treatment: Treat the macrophages with the desired concentrations of the 15-LOX metabolite (e.g., Resolvin D1 at 0.1 - 10 nM) for a specified period.

  • Phagocytosis: Add the fluorescently labeled particles to the macrophage cultures and incubate to allow for phagocytosis.

  • Washing: After the incubation period, wash the cells thoroughly to remove any non-engulfed particles.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and quantify the number of macrophages that have engulfed fluorescent particles and the number of particles per cell.

    • Flow Cytometry: Harvest the cells and analyze them by flow cytometry to determine the percentage of fluorescently positive cells (macrophages that have phagocytosed particles) and the mean fluorescence intensity (indicative of the number of engulfed particles per cell).

Drug Development Targeting the 15-Lipoxygenase Pathway

The dual role of the 15-LOX pathway in both promoting and resolving inflammation makes it an attractive target for drug development.

  • 15-LOX Inhibitors: The development of selective inhibitors for 15-LOX isoforms is a key area of research. These inhibitors have the potential to treat diseases where the pro-inflammatory products of this pathway are pathogenic.

  • Pro-resolving Metabolite Analogs: Stable synthetic analogs of pro-resolving mediators like lipoxins and resolvins are being developed as a therapeutic strategy to promote the resolution of inflammation in various diseases.

Drug_Development_Workflow Target_Identification Target Identification (e.g., 15-LOX) High_Throughput_Screening High-Throughput Screening (HTS) Target_Identification->High_Throughput_Screening Lead_Optimization Lead Optimization High_Throughput_Screening->Lead_Optimization Preclinical_Studies Preclinical Studies (In vitro & In vivo) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

A generalized workflow for the development of 15-LOX inhibitors.

References

A Technical Guide to 15(S)-HETE and its Deuterated Analog, 15(S)-HETE-d8: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and its deuterated counterpart, 15(S)-HETE-d8. This document is designed to be a valuable resource for researchers in academia and industry, offering detailed information on their respective properties, applications, and the experimental methodologies for their use.

Introduction: The Role of 15(S)-HETE in Biological Systems

15(S)-HETE is a biologically active lipid mediator derived from the metabolism of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX). It plays a crucial role in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation. As a signaling molecule, 15(S)-HETE exerts its effects through various pathways, making it a significant target of interest in drug discovery and development.

The Advent of Deuterated Standards: this compound

To accurately quantify endogenous levels of 15(S)-HETE in complex biological matrices, stable isotope-labeled internal standards are indispensable. This compound, in which eight hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for mass spectrometry-based quantification of 15(S)-HETE. Its identical chemical structure and similar physicochemical properties ensure that it behaves nearly identically to the non-deuterated analyte during sample preparation and analysis, while its distinct mass allows for precise differentiation and quantification.

Core Physicochemical and Biological Properties: A Comparative Overview

The following tables summarize the key quantitative data for 15(S)-HETE and this compound, providing a clear comparison of their fundamental properties.

Physicochemical Properties 15(S)-HETE This compound
Molecular Formula C₂₀H₃₂O₃C₂₀H₂₄D₈O₃
Molecular Weight 320.5 g/mol 328.5 g/mol
CAS Number 54845-95-384807-87-4
Appearance A solution in ethanol or acetonitrileA solution in acetonitrile
Purity ≥98%≥99% deuterated forms (d₁-d₈)
UV Maximum (λmax) ~235 nm in ethanol~236 nm in acetonitrile
Solubility (PBS, pH 7.2) ~1 mg/mL~0.8 mg/mL
Biological Activity and Function 15(S)-HETE This compound
Primary Role Biologically active lipid mediator involved in signaling.Internal standard for mass spectrometry.
Biological Activity Pro-angiogenic, modulates inflammatory responses, influences cell proliferation.Not intended for use as a biologically active agent. Assumed to have similar biological activity for the purpose of being an effective internal standard, but this has not been extensively studied or reported.
Receptor Interactions Interacts with various receptors, including peroxisome proliferator-activated receptors (PPARs).Not characterized.
Metabolism Metabolized by cellular enzymes, such as 15-hydroxyprostaglandin dehydrogenase.Expected to undergo similar metabolic pathways, but the kinetic isotope effect may alter the rate of metabolism.

Signaling Pathways of 15(S)-HETE

15(S)-HETE is involved in complex signaling cascades that regulate a variety of cellular functions. Below are diagrams illustrating some of the key pathways.

15S_HETE_Biosynthesis_and_Metabolism Biosynthesis and Metabolism of 15(S)-HETE Arachidonic_Acid Arachidonic Acid 15_LOX 15-Lipoxygenase (15-LOX) Arachidonic_Acid->15_LOX 15S_HpETE 15(S)-HpETE 15_LOX->15S_HpETE Peroxidases Peroxidases 15S_HpETE->Peroxidases 15S_HETE 15(S)-HETE Peroxidases->15S_HETE 15_PGDH 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) 15S_HETE->15_PGDH Further_Metabolites Further Metabolites (e.g., Lipoxins) 15S_HETE->Further_Metabolites 15_oxo_ETE 15-oxo-ETE 15_PGDH->15_oxo_ETE

Biosynthesis and primary metabolic pathway of 15(S)-HETE.

15S_HETE_Angiogenesis_Signaling 15(S)-HETE Signaling in Angiogenesis 15S_HETE 15(S)-HETE PI3K PI3K 15S_HETE->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR VEGF VEGF Expression mTOR->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis LC_MS_Workflow LC-MS/MS Workflow for 15(S)-HETE Quantification Sample_Collection 1. Biological Sample (e.g., Plasma, Cell Lysate) Spiking 2. Spike with This compound Internal Standard Sample_Collection->Spiking Extraction 3. Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Spiking->Extraction Drying 4. Evaporation to Dryness Extraction->Drying Reconstitution 5. Reconstitution in LC-MS compatible solvent Drying->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis 7. Data Analysis (Quantification against Standard Curve) LC_MS_Analysis->Data_Analysis

A Technical Guide to 15(S)-HETE-d8: Commercial Sources, Purity, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 15(S)-hydroxyeicosatetraenoic acid-d8 (15(S)-HETE-d8), a critical internal standard for the quantitative analysis of the biologically active lipid mediator, 15(S)-HETE. This document outlines its commercial availability, purity standards, and detailed experimental protocols for its use in mass spectrometry-based applications.

Commercial Availability and Purity

This compound is primarily available from specialized chemical suppliers that synthesize and purify isotopically labeled lipids for research purposes. A prominent commercial source for this compound is Cayman Chemical.[1]

The purity of commercially available this compound is a critical factor for its function as an internal standard. Suppliers typically provide a certificate of analysis detailing the chemical and isotopic purity of the compound.

Table 1: Commercial Source and Purity Specifications for this compound

SupplierCatalog NumberPurity SpecificationFormulationStorage
Cayman Chemical334720≥99% deuterated forms (d1-d8)A solution in acetonitrile (100 µg/ml)-20°C

Data sourced from publicly available information and is subject to change. Researchers should always consult the supplier's most recent certificate of analysis.

Quality Control and Impurities

Ensuring the high purity of deuterated standards like this compound involves a rigorous quality control process. While specific proprietary methods may vary between suppliers, the general workflow involves a combination of synthetic chemistry and analytical chemistry techniques.

The synthesis of this compound involves the introduction of eight deuterium atoms into the molecule. The position of these deuterium atoms is crucial for the stability of the label and to avoid isotopic effects during chromatographic separation and mass spectrometric analysis. Following synthesis, the compound undergoes extensive purification, typically using chromatographic techniques such as high-performance liquid chromatography (HPLC).

The final product is then subjected to a battery of analytical tests to confirm its identity, chemical purity, and isotopic enrichment. These tests often include:

  • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the position of the deuterium labels.

  • High-Performance Liquid Chromatography (HPLC): To assess the chemical purity and to separate the desired compound from any non-deuterated or partially deuterated analogs and other synthetic impurities.

Potential impurities in a preparation of this compound could include:

  • Unlabeled 15(S)-HETE: The presence of the unlabeled analyte will lead to an overestimation of the endogenous compound.

  • Partially deuterated 15(S)-HETE species: These can interfere with the mass spectrometric detection and quantification.

  • Isomers of this compound: Stereoisomers or positional isomers may have different biological activities and chromatographic behavior.

  • Oxidation products: As a polyunsaturated fatty acid derivative, this compound is susceptible to oxidation.

Researchers should handle and store the standard according to the supplier's recommendations to minimize degradation.

Biological Significance of 15(S)-HETE

15(S)-HETE is a significant metabolite of arachidonic acid, produced through the action of the 15-lipoxygenase (15-LOX) enzyme. It is involved in a variety of physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis. Understanding its signaling pathways is crucial for drug development efforts targeting these processes.

15S_HETE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) Arachidonic_Acid->LOX15 HETE15S 15(S)-HETE LOX15->HETE15S Oxidation PPARg PPARγ HETE15S->PPARg Activation Gene_Expression Gene Expression (e.g., anti-inflammatory) PPARg->Gene_Expression Regulation

Caption: Signaling pathway of 15(S)-HETE formation and action.

Experimental Protocols

The primary application of this compound is as an internal standard in mass spectrometry-based quantification of 15(S)-HETE. Below are representative protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

LC-MS/MS Quantification of 15(S)-HETE

This protocol is adapted from methodologies described in the scientific literature for the analysis of eicosanoids in biological matrices.

4.1.1. Sample Preparation (Solid-Phase Extraction)

  • Sample Spiking: To 1 mL of biological sample (e.g., plasma, cell culture supernatant), add a known amount of this compound (e.g., 1 ng).

  • Acidification: Acidify the sample to pH ~3.5 with a dilute acid (e.g., 1 M HCl).

  • SPE Cartridge Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by washing sequentially with methanol (3 mL) and water (3 mL).

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water (3 mL) followed by a low percentage of organic solvent (e.g., 15% methanol in water, 3 mL) to remove polar impurities.

  • Elution: Elute the analytes with methanol (2 mL) or another suitable organic solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC_MS_Sample_Prep_Workflow Start Biological Sample Spike Spike with this compound Start->Spike Acidify Acidify Sample Spike->Acidify SPE Solid-Phase Extraction (C18) Acidify->SPE Elute Elute Analytes SPE->Elute Dry_Reconstitute Dry and Reconstitute Elute->Dry_Reconstitute Analysis LC-MS/MS Analysis Dry_Reconstitute->Analysis

Caption: Workflow for sample preparation for LC-MS/MS analysis.

4.1.2. LC-MS/MS Parameters

  • LC Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 15(S)-HETE and this compound.

Table 2: Representative MRM Transitions for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
15(S)-HETE319.2179.1
This compound327.2186.1

Note: The optimal MRM transitions may vary depending on the instrument and source conditions.

GC-MS Quantification of 15(S)-HETE

For GC-MS analysis, derivatization is required to increase the volatility of the analyte.

4.2.1. Derivatization

  • Esterification: Convert the carboxylic acid group to a methyl ester by reacting the dried sample extract with diazomethane or a milder reagent like trimethylsilyldiazomethane.

  • Silylation: Derivatize the hydroxyl group to a trimethylsilyl (TMS) ether using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

4.2.2. GC-MS Parameters

  • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature ramp from a low initial temperature to a high final temperature to ensure good separation of the analytes.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operated in electron ionization (EI) mode.

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized 15(S)-HETE and this compound.

Table 3: Representative Ions for SIM in GC-MS Analysis (as Me, TMS derivative)

AnalyteMonitored Ion (m/z)
15(S)-HETE-Me-TMS203
This compound-Me-TMS211

Note: The specific ions to be monitored should be determined by analyzing the mass spectrum of the derivatized standard.

Conclusion

This compound is an indispensable tool for researchers in the field of lipidomics and drug development. Its commercial availability at high purity allows for accurate and precise quantification of endogenous 15(S)-HETE in various biological matrices. The selection of the appropriate analytical technique, either LC-MS/MS or GC-MS, will depend on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix. By following validated experimental protocols and understanding the principles of its application, researchers can confidently utilize this compound to advance their understanding of the role of 15(S)-HETE in health and disease.

References

15(S)-HETE: A Comprehensive Technical Guide to its Dual Role in Angiogenesis and Tissue Repair

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE), a key metabolite of arachidonic acid generated via the 15-lipoxygenase (15-LOX) pathway, has emerged as a critical signaling molecule with a dual role in regulating angiogenesis and tissue repair.[1] This technical guide provides an in-depth analysis of the multifaceted functions of 15(S)-HETE, detailing its pro-angiogenic activities and its emerging role in the complex process of tissue regeneration. We will explore the intricate signaling pathways modulated by 15(S)-HETE, present quantitative data from key experimental findings in structured tables, and provide an overview of the methodologies employed in this field of research. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and target the therapeutic potential of 15(S)-HETE.

Introduction

Eicosanoids, a family of bioactive lipid mediators derived from polyunsaturated fatty acids, are pivotal in a vast array of physiological and pathological processes.[2] Among these, 15(S)-HETE has garnered significant attention for its potent biological activities.[3] Produced by various cell types, including endothelial cells, epithelial cells, and leukocytes, 15(S)-HETE exerts its effects through autocrine and paracrine signaling, influencing cellular proliferation, migration, and differentiation.[1][4] While its pro-angiogenic properties have been extensively studied, its contribution to the multifaceted process of tissue repair is an area of growing interest. This guide will dissect the current understanding of 15(S)-HETE's function in both angiogenesis and tissue repair, providing a foundational resource for further investigation and therapeutic development.

The Role of 15(S)-HETE in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, tissue homeostasis, and various pathological conditions. 15(S)-HETE has been consistently demonstrated to be a potent pro-angiogenic factor, stimulating key events in the angiogenic cascade.

Pro-Angiogenic Effects of 15(S)-HETE

Experimental evidence from a variety of in vitro and in vivo models has solidified the pro-angiogenic role of 15(S)-HETE. Studies have shown that 15(S)-HETE promotes endothelial cell migration, proliferation, and the formation of tube-like structures, all of which are critical steps in angiogenesis. In vivo assays, such as the chick chorioallantoic membrane (CAM) assay and Matrigel plug assay, have further confirmed the ability of 15(S)-HETE to induce neovascularization.

Signaling Pathways in 15(S)-HETE-Mediated Angiogenesis

The pro-angiogenic effects of 15(S)-HETE are orchestrated through the activation of multiple intracellular signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.

A central pathway implicated in 15(S)-HETE-induced angiogenesis is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. 15(S)-HETE stimulates the phosphorylation and activation of Akt and the downstream effector S6 kinase 1 (S6K1). Inhibition of this pathway using specific inhibitors like wortmannin, LY294002, and rapamycin has been shown to suppress 15(S)-HETE-induced endothelial cell tube formation, migration, and in vivo angiogenesis.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 15(S)-HETE 15(S)-HETE Receptor Receptor 15(S)-HETE->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates S6K1 S6K1 mTOR->S6K1 Activates Angiogenesis Angiogenesis (Migration, Proliferation, Tube Formation) S6K1->Angiogenesis

Figure 1: 15(S)-HETE activates the PI3K/Akt/mTOR signaling pathway.

Another critical pathway involves the activation of the Src family of non-receptor tyrosine kinases. 15(S)-HETE stimulates Src, which in turn activates Rac1, a small GTPase crucial for cell motility. This leads to the sequential activation of MEK1, JNK1, and ultimately the transcription factor ATF-2, promoting angiogenic differentiation of endothelial cells.

Src_Rac1_Pathway 15(S)-HETE 15(S)-HETE Src Src 15(S)-HETE->Src Rac1 Rac1 Src->Rac1 MEK1 MEK1 Rac1->MEK1 JNK1 JNK1 MEK1->JNK1 ATF2 ATF-2 JNK1->ATF2 Phosphorylates Angiogenesis Angiogenic Differentiation ATF2->Angiogenesis

Figure 2: The Src-Rac1-MEK1-JNK1-ATF-2 signaling cascade in angiogenesis.

15(S)-HETE has been shown to activate the Signal Transducer and Activator of Transcription 3 (STAT3). This activation, involving tyrosine phosphorylation and nuclear translocation, leads to the increased expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. Neutralizing antibodies against VEGF can block 15(S)-HETE-induced angiogenesis, highlighting the critical role of this downstream effector.

STAT3_VEGF_Pathway 15(S)-HETE 15(S)-HETE STAT3 STAT3 15(S)-HETE->STAT3 Activates VEGF VEGF Expression STAT3->VEGF Induces Angiogenesis Angiogenesis VEGF->Angiogenesis

Figure 3: 15(S)-HETE induces angiogenesis via STAT3-dependent VEGF expression.

The Janus kinase (Jak)-STAT pathway is also implicated in 15(S)-HETE-induced angiogenesis. 15(S)-HETE stimulates the tyrosine phosphorylation of Jak2, which in turn activates STAT5B. This signaling cascade leads to the increased expression of Interleukin-8 (IL-8), a chemokine with known pro-angiogenic properties.

Jak2_STAT5B_Pathway 15(S)-HETE 15(S)-HETE Jak2 Jak2 15(S)-HETE->Jak2 Activates STAT5B STAT5B Jak2->STAT5B Phosphorylates IL8 IL-8 Expression STAT5B->IL8 Induces Angiogenesis Angiogenesis IL8->Angiogenesis

Figure 4: The Jak2-STAT5B-IL-8 signaling axis in 15(S)-HETE-mediated angiogenesis.
Quantitative Data on 15(S)-HETE in Angiogenesis

The following table summarizes key quantitative findings from studies investigating the pro-angiogenic effects of 15(S)-HETE.

Experimental ModelCell TypeParameter Measured15(S)-HETE ConcentrationObserved EffectReference
Chick Chorioallantoic Membrane (CAM)N/AVessel DensityNot specifiedIncreased
Rat Aortic RingsRat Aortic Endothelial CellsSproutingNot specifiedInduced
Human Umbilical Vein Endothelial Cells (HUVECs)HUVECsTube FormationNot specifiedIncreased
Human Dermal Microvascular Endothelial Cells (HDMVECs)HDMVECsTube FormationNot specifiedMore potent than 5(S)-HETE and 12(S)-HETE
Human Retinal Microvascular Endothelial Cells (HRMVECs)HRMVECsMigration10⁻⁷ M42% increase
Matrigel Plug AssayIn vivo (mice)AngiogenesisNot specifiedStimulated
Experimental Protocols for Angiogenesis Assays

A variety of standardized assays are employed to assess the pro-angiogenic potential of 15(S)-HETE.

Angiogenesis_Assay_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay cluster_invivo In Vivo Assays EndothelialCells Endothelial Cells (HUVEC, HDMEC, etc.) Proliferation Proliferation Assay (e.g., BrdU, MTT) EndothelialCells->Proliferation Migration Migration Assay (e.g., Boyden Chamber, Scratch Assay) EndothelialCells->Migration TubeFormation Tube Formation Assay (on Matrigel) EndothelialCells->TubeFormation AorticRing Aortic Ring Assay CAM Chick Chorioallantoic Membrane (CAM) Assay Matrigel Matrigel Plug Assay Tissue_Repair_Signaling cluster_stimulus Stimulus cluster_cells Target Cells cluster_pathways Signaling Pathways cluster_outcomes Functional Outcomes 15(S)-HETE 15(S)-HETE Fibroblasts Fibroblasts 15(S)-HETE->Fibroblasts Macrophages Macrophages 15(S)-HETE->Macrophages p38MAPK p38 MAPK Fibroblasts->p38MAPK TGFb TGF-β/Smad Fibroblasts->TGFb Lipoxin_Synth Lipoxin Synthesis Macrophages->Lipoxin_Synth Differentiation Myofibroblast Differentiation p38MAPK->Differentiation TGFb->Differentiation Resolution Inflammation Resolution Lipoxin_Synth->Resolution ECM ECM Deposition (Collagen) Differentiation->ECM Tissue_Repair_Workflow cluster_invitro_repair In Vitro Assays cluster_invivo_repair In Vivo Models CellCulture Cell Culture (Fibroblasts, Keratinocytes, Macrophages) ScratchAssay Scratch/Wound Healing Assay CellCulture->ScratchAssay CollagenGel Collagen Gel Contraction Assay CellCulture->CollagenGel GeneExpression Gene Expression Analysis (qPCR, Western Blot) CellCulture->GeneExpression ExcisionalWound Excisional Wound Model (e.g., in mice) Histology Histological Analysis (H&E, Masson's Trichrome) ExcisionalWound->Histology Immunohistochemistry Immunohistochemistry (e.g., for α-SMA, CD31) ExcisionalWound->Immunohistochemistry

References

Methodological & Application

Application Note: Quantification of 15(S)-HETE in Biological Matrices using 15(S)-HETE-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive eicosanoid derived from arachidonic acid primarily through the 15-lipoxygenase (15-LO) pathway, although it can also be produced by cyclooxygenase-2 (COX-2).[1][2] It is implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer.[3][4] Accurate and precise quantification of 15(S)-HETE in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the analysis of eicosanoids due to its high sensitivity and specificity.[5] The use of a stable isotope-labeled internal standard, such as 15(S)-HETE-d8, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification. This application note provides a detailed protocol for the quantification of 15(S)-HETE in biological samples using this compound as an internal standard.

Signaling Pathway of 15(S)-HETE Formation and Metabolism

The following diagram illustrates the principal pathways for the biosynthesis and metabolism of 15(S)-HETE.

LCMSMS_Workflow start Start: Biological Sample acidify Acidify Sample (pH ~3.5) start->acidify spike Spike with this compound Internal Standard acidify->spike spe Solid-Phase Extraction (SPE) spike->spe dry Dry Down Eluate spe->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Data Processing and Quantification lcms->quant end End: Concentration of 15(S)-HETE quant->end

References

Application Notes and Protocols for 15(S)-HETE Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a significant bioactive lipid mediator derived from the enzymatic oxidation of arachidonic acid, primarily through the action of 15-lipoxygenase (15-LOX)[1][2]. As a key player in various physiological and pathological processes, including inflammation, angiogenesis, and thrombosis, accurate quantification of 15(S)-HETE in biological matrices like plasma is crucial for advancing research and drug development[2][3][4]. This document provides detailed application notes and protocols for the robust preparation of plasma samples prior to 15(S)-HETE analysis, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The protocols outlined below focus on two predominant extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are designed to effectively remove interfering substances such as proteins and phospholipids, concentrate the analyte of interest, and ensure high recovery and reproducibility.

Biological Context: Biosynthesis of 15(S)-HETE

15(S)-HETE is synthesized from arachidonic acid, a polyunsaturated fatty acid, via the 15-lipoxygenase pathway. This enzymatic conversion is a critical step in the production of various lipid signaling molecules. Understanding this pathway provides context for the analysis of 15(S)-HETE as a biomarker.

Caption: Biosynthesis of 15(S)-HETE from arachidonic acid via the 15-LOX pathway.

Quantitative Data Summary

The choice of sample preparation method can significantly impact the sensitivity and accuracy of 15(S)-HETE quantification. The following table summarizes key performance metrics from various studies to aid in method selection.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)MethodReference
Analyte 15-HETE-LC-MS/MS
Lower Limit of Quantification (LLOQ) 20 pg/mL-LC-MS/MS
Typical Plasma Concentration --LC-MS/MS
15(S)-HETE in Serum42.75 ± 5.2 ng/mL-UHPLC-HRMS
15(R)-HETE in Serum12.74 ± 1.2 ng/ml-UHPLC-HRMS
PAH Patient Threshold (15-HETE)<256 pg/mL (low) vs. ≥256 pg/mL (high)-LC-MS/MS
Internal Standard 15-HETE-d8[2H8]-15(S)-HETELC-MS/MS
Recovery Consistent and adequate-LC-MS/MS
Linearity (R²) -> 0.996LC-MS/MS
Precision (CV%) ≤15.0%< 7%LC-MS/MS

Experimental Protocols

Initial Sample Handling and Preparation

Proper collection and handling of plasma samples are critical to prevent ex vivo formation or degradation of 15(S)-HETE.

  • Blood Collection : Collect whole blood in vacutainers containing an anticoagulant such as heparin, EDTA, or sodium citrate.

  • Plasma Separation : Centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C. Carefully pipette the supernatant (plasma) into a clean tube, avoiding the buffy coat.

  • Storage : Samples should be processed immediately. If immediate analysis is not possible, snap-freeze the plasma in liquid nitrogen and store at -80°C until extraction.

  • Internal Standard Spiking : Before extraction, thaw the plasma samples on ice. Spike the plasma with a known concentration of a deuterated internal standard, such as 15(S)-HETE-d8, to correct for analyte loss during sample preparation and for variations in instrument response.

Workflow for Plasma Sample Preparation

Caption: General workflow for 15(S)-HETE plasma sample preparation and analysis.

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly effective method for cleaning up and concentrating lipids from complex matrices like plasma. C18 cartridges are commonly used for this purpose.

Materials:

  • C18 SPE Cartridges (e.g., Agilent Bond Elut)

  • Methanol

  • Ultrapure Water

  • n-hexane

  • Ethyl Acetate

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Methodology:

  • Sample Pre-treatment : To 500 µL of plasma, add the internal standard (e.g., 10 µL of 15-HETE-d8 solution). Acidify the plasma to facilitate analyte retention on the C18 sorbent. Some protocols also include a protein precipitation step with acetonitrile prior to loading.

  • Cartridge Conditioning : Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water. Do not let the cartridge run dry.

  • Sample Loading : Load the pre-treated plasma sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing : Wash the cartridge with 4 mL of ultrapure water to remove polar interferences. This step helps in obtaining a cleaner extract.

  • Elution : Elute the analytes, including 15(S)-HETE, with a non-polar solvent mixture. A common elution solvent is 6 mL of n-hexane/ethyl acetate (1:1, v/v).

  • Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a small volume (e.g., 100-600 µL) of the initial mobile phase used for the LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) with Protein Precipitation

LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases. Modern variations often use solvents like methyl tert-butyl ether (MTBE) for improved safety and efficiency.

Materials:

  • Acetonitrile (ACN) or Methanol (MeOH)

  • Methyl tert-butyl ether (MTBE)

  • Formic Acid

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Methodology:

  • Protein Precipitation : In a centrifuge tube, add 900 µL of cold acetonitrile to 200 µL of plasma (spiked with internal standard). This step denatures and precipitates the majority of proteins.

  • Acidification & Incubation : Add formic acid to the mixture (e.g., to a final concentration of 1%) and incubate at room temperature for 15 minutes.

  • Extraction :

    • Method A (Simple Protein Crash) : Vortex the sample vigorously and then centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated protein. The supernatant contains the analyte and can be transferred for further purification (like SPE) or directly dried down.

    • Method B (Matyash LLE) : To the plasma, add methanol followed by MTBE (e.g., 300 µL MeOH and 1 mL MTBE for 40 µL plasma). Vortex and shake for 1 hour. Induce phase separation by adding water (e.g., 250 µL).

  • Phase Separation : Centrifuge the sample (e.g., 2,000 x g for 10 minutes) to separate the aqueous and organic layers. The upper organic layer, containing the lipids including 15(S)-HETE, should be carefully collected.

  • Drying and Reconstitution : Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the appropriate mobile phase for LC-MS/MS analysis.

Conclusion

The selection of an appropriate sample preparation protocol is paramount for the accurate and reliable quantification of 15(S)-HETE in plasma. Both SPE and LLE methods, when optimized, can yield clean extracts suitable for sensitive LC-MS/MS analysis. The choice between methods may depend on available resources, required throughput, and the specific quantitative performance needed for the study. For instance, SPE is often favored for its potential for automation and high reproducibility, while LLE can be a cost-effective alternative. Regardless of the method chosen, consistent sample handling and the use of a stable isotope-labeled internal standard are essential for robust results.

References

Application Notes and Protocols for 15(S)-HETE-d8 Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid-d8 (15(S)-HETE-d8) is a deuterated analog of 15(S)-HETE, a significant bioactive lipid mediator derived from the metabolism of arachidonic acid through the 15-lipoxygenase (15-LOX) pathway.[1][2][3] Due to its isotopic labeling, this compound serves as an ideal internal standard for the accurate quantification of endogenous 15(S)-HETE in various biological samples using mass spectrometry-based techniques.[2][4] 15(S)-HETE itself is involved in a multitude of physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis, making its precise measurement critical for research in these areas.

These application notes provide detailed protocols for the preparation, storage, and utilization of this compound solutions in common research applications.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring experimental reproducibility.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValueReference
Formal Name 15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid
Molecular Formula C₂₀H₂₄D₈O₃
Formula Weight 328.5 g/mol
Purity ≥99% deuterated forms (d₁-d₈)
λmax 236 nm
Storage Temperature -20°C
Stability ≥ 2 years (at -20°C)
Solubility Data

This compound is typically supplied as a solution in an organic solvent, such as acetonitrile or ethanol. For experimental use, it can be dissolved in various solvents.

SolventSolubilityReference
AcetonitrileSoluble
EthanolMiscible
DMSOMiscible
DMFMiscible
0.1 M Na₂CO₃2 mg/mL
PBS (pH 7.2)0.8 mg/mL
Solution Preparation and Storage Protocol

1.3.1. Preparation of Stock Solutions

  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the solubility data provided above. For most applications, ethanol or acetonitrile are suitable for creating a concentrated stock solution.

  • Reconstitution: If this compound is provided as a solid, carefully add the desired volume of the chosen solvent to the vial to achieve the target concentration (e.g., 1 mg/mL).

  • Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials.

1.3.2. Storage Conditions

  • Stock Solutions: Store the aliquoted stock solutions at -20°C for long-term storage (up to 2 years). Some sources suggest storage at -80°C for use within 6 months.

  • Working Solutions: For immediate use, working solutions can be prepared by diluting the stock solution in the appropriate experimental buffer or medium. It is advisable to prepare fresh working solutions for each experiment.

Experimental Protocols

Protocol for Use as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard for the quantification of 15(S)-HETE by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2.1.1. Sample Preparation Workflow

G cluster_0 Sample Collection & Spiking cluster_1 Extraction cluster_2 Analysis A Biological Sample (e.g., Plasma, Cell Lysate) B Spike with this compound Internal Standard A->B C Protein Precipitation (e.g., with cold acetone) B->C D Solid Phase Extraction (SPE) (e.g., C18 cartridge) C->D E Evaporation & Reconstitution in Mobile Phase D->E F LC-MS/MS Analysis E->F

Caption: Workflow for sample preparation using this compound.

2.1.2. Detailed Methodology

  • Sample Collection: Collect biological samples (e.g., plasma, urine, cell culture supernatant, or tissue homogenates).

  • Internal Standard Spiking: Add a known amount of this compound stock solution to each sample at the beginning of the extraction process. The amount should be comparable to the expected endogenous levels of 15(S)-HETE.

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding 4 volumes of ice-cold acetone or methanol, vortex, and incubate at -20°C. Centrifuge to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the eicosanoids, including 15(S)-HETE and this compound, with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 column.

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with a small percentage of formic acid.

    • Set the mass spectrometer to operate in negative electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 15(S)-HETE and this compound.

Protocol for In Vitro Cell Treatment

This protocol provides a general guideline for treating cultured cells with 15(S)-HETE to study its biological effects.

2.2.1. Cell Treatment Workflow

G A Prepare 15(S)-HETE Working Solution C Replace Culture Medium with Treatment Medium containing 15(S)-HETE A->C B Seed and Culture Cells to Desired Confluency B->C D Incubate for Desired Time Period C->D E Harvest Cells or Supernatant for Downstream Analysis D->E

Caption: Workflow for in vitro cell treatment with 15(S)-HETE.

2.2.2. Detailed Methodology

  • Preparation of Working Solution:

    • Prepare a concentrated stock solution of 15(S)-HETE (non-deuterated) in ethanol or DMSO.

    • On the day of the experiment, dilute the stock solution into the cell culture medium to the desired final concentration (e.g., 1-10 µM). Ensure the final concentration of the solvent (ethanol or DMSO) is low (typically <0.1%) to avoid solvent-induced cellular effects. Prepare a vehicle control with the same concentration of the solvent.

  • Cell Seeding and Culture: Seed the cells of interest in appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Cell Treatment:

    • Aspirate the old culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared treatment medium containing 15(S)-HETE or the vehicle control to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., minutes to hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Downstream Analysis: After the incubation period, harvest the cells or the culture supernatant for various downstream analyses, such as:

    • Western blotting to analyze protein expression or phosphorylation.

    • RT-qPCR to measure gene expression.

    • Cell proliferation assays (e.g., MTT or BrdU).

    • Apoptosis assays (e.g., TUNEL or caspase activity).

Signaling Pathway

15(S)-HETE is a product of the 15-lipoxygenase (15-LOX) pathway and is a precursor to other bioactive mediators like lipoxins. It exerts its effects through various signaling pathways, often involving protein kinase C (PKC) and peroxisome proliferator-activated receptor-gamma (PPARγ).

G cluster_2 Nucleus AA Arachidonic Acid LOX15 15-LOX AA->LOX15 O₂ PLA2 cPLA₂ PLA2->AA HETE15 15(S)-HETE LOX15->HETE15 PKC PKC HETE15->PKC PPARg PPARγ HETE15->PPARg Response Cellular Responses (e.g., Proliferation, Apoptosis, Inflammation) PKC->Response Gene Gene Expression PPARg->Gene Gene->Response

Caption: Simplified signaling pathway of 15(S)-HETE.

This pathway illustrates that arachidonic acid released from the cell membrane is converted to 15(S)-HETE by 15-lipoxygenase. 15(S)-HETE can then activate signaling cascades through PKC and act as a ligand for the nuclear receptor PPARγ, leading to changes in gene expression and ultimately modulating various cellular responses.

References

Application Note: Quantitative Analysis of 15(S)-HETE using 15(S)-HETE-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the enzyme 15-lipoxygenase (15-LO).[1][2] It is implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer.[3][4][5] Accurate and precise quantification of 15(S)-HETE in biological samples is crucial for understanding its role in these processes and for the development of novel therapeutics.

This application note provides a detailed protocol for the development of a calibration curve for the quantification of 15(S)-HETE using its stable isotope-labeled internal standard, 15(S)-HETE-d8. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, extraction efficiency, and matrix effects, thereby ensuring high accuracy and precision. This method is particularly suited for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a highly sensitive and selective technique for the analysis of eicosanoids.

Principle

The principle of this method is based on the stable isotope dilution technique. A known amount of the internal standard (this compound) is added to both the calibration standards and the unknown biological samples. Since this compound is chemically identical to 15(S)-HETE but has a different mass due to the deuterium atoms, it co-elutes with the analyte during chromatographic separation but is distinguished by the mass spectrometer. A calibration curve is generated by plotting the ratio of the peak area of the analyte (15(S)-HETE) to the peak area of the internal standard (this compound) against the known concentration of the 15(S)-HETE standards. The concentration of 15(S)-HETE in the unknown samples is then determined by interpolating the analyte/internal standard peak area ratio from the calibration curve.

Materials and Reagents

  • 15(S)-HETE standard (Cayman Chemical or equivalent)

  • This compound internal standard (Cayman Chemical or equivalent)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) columns (e.g., Strata-X)

  • Biological matrix (e.g., plasma, cell culture media)

Experimental Protocols

Preparation of Stock Solutions
  • 15(S)-HETE Stock Solution (1 mg/mL): Accurately weigh 1 mg of 15(S)-HETE standard and dissolve it in 1 mL of methanol. Store at -20°C.

  • This compound Internal Standard Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of this compound in methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions of 15(S)-HETE by serial dilution of the stock solution with methanol to achieve the desired concentration range for the calibration curve.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare a 100 ng/mL working solution of this compound by diluting the stock solution with methanol.

Preparation of Calibration Standards
  • Prepare a set of calibration standards by spiking the appropriate amount of 15(S)-HETE working standard solutions into the biological matrix of interest (e.g., 1 mL of human plasma). A typical concentration range for the calibration curve could be 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.

  • Add a fixed amount of the this compound internal standard spiking solution (e.g., 10 µL of 100 ng/mL solution to result in a final concentration of 1 ng/mL) to each calibration standard.

  • Include a blank sample containing only the biological matrix and the internal standard to check for interferences.

Sample Preparation (Solid-Phase Extraction)
  • Sample Spiking: To 1 mL of the biological sample, add the same fixed amount of the this compound internal standard spiking solution as used for the calibration standards.

  • Protein Precipitation: Add 3 mL of cold methanol to the sample, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • SPE Column Conditioning: Condition an SPE column by washing with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general LC-MS/MS conditions and should be optimized for the specific instrument used.

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 30% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions 15(S)-HETE: m/z 319.2 -> 115.1; this compound: m/z 327.2 -> 116.1

Note: The specific MRM transitions should be optimized by infusing the individual standards into the mass spectrometer.

Data Presentation

Calibration Curve Data
Standard Concentration (ng/mL)15(S)-HETE Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
0.11,5001,000,0000.0015
0.57,8001,050,0000.0074
116,0001,020,0000.0157
582,0001,080,0000.0759
10170,0001,030,0000.1650
50850,0001,060,0000.8019
1001,750,0001,040,0001.6827
Quality Control Sample Data
QC LevelNominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low0.30.2893.35.2
Medium88.3103.83.8
High8078.598.14.1

Mandatory Visualizations

15(S)-HETE Biosynthesis and Signaling Pathway

15(S)-HETE_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 15-LO 15-Lipoxygenase (15-LO) Arachidonic_Acid->15-LO 15(S)-HpETE 15(S)-HpETE 15-LO->15(S)-HpETE GPx Glutathione Peroxidase (GPx) 15(S)-HpETE->GPx 15(S)-HETE 15(S)-HETE GPx->15(S)-HETE Jak2 Jak2 15(S)-HETE->Jak2 Activates STAT5B STAT5B Jak2->STAT5B Phosphorylates IL-8_Expression IL-8 Expression STAT5B->IL-8_Expression Induces Angiogenesis Angiogenesis IL-8_Expression->Angiogenesis Promotes

Caption: Biosynthesis of 15(S)-HETE and its role in Jak2-STAT5B signaling.

Experimental Workflow for Calibration Curve Development

Calibration_Curve_Workflow Start Start: Prepare Stock Solutions (15(S)-HETE & this compound) Prepare_Standards Prepare Calibration Standards in Biological Matrix Start->Prepare_Standards Spike_IS Spike Fixed Amount of This compound (Internal Standard) Prepare_Standards->Spike_IS Sample_Prep Sample Preparation (Solid-Phase Extraction) Spike_IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Sample_Prep->LC_MS_Analysis Data_Acquisition Acquire Peak Areas for 15(S)-HETE and this compound LC_MS_Analysis->Data_Acquisition Calculate_Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Data_Acquisition->Calculate_Ratio Plot_Curve Plot Peak Area Ratio vs. Concentration Calculate_Ratio->Plot_Curve Linear_Regression Perform Linear Regression y = mx + c Plot_Curve->Linear_Regression End End: Established Calibration Curve Linear_Regression->End

Caption: Workflow for developing a 15(S)-HETE calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a robust and reliable calibration curve for the quantification of 15(S)-HETE in biological samples using this compound as an internal standard. The use of stable isotope dilution and LC-MS/MS ensures high sensitivity, specificity, and accuracy, making this method suitable for a wide range of research and drug development applications. The provided workflows and data presentation tables serve as a practical guide for researchers to implement this methodology in their laboratories.

References

Application of 15(S)-HETE-d8 in Lipidomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the enzyme 15-lipoxygenase (15-LO).[1][2] It is implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation.[1][3] Given its role as a signaling molecule, the accurate quantification of 15(S)-HETE in biological samples is crucial for understanding its function in health and disease.

15(S)-HETE-d8 is a deuterated analog of 15(S)-HETE, containing eight deuterium atoms.[4] In lipidomics, particularly in mass spectrometry-based analyses, stable isotope-labeled internal standards like this compound are indispensable for accurate and precise quantification. The principle of stable isotope dilution relies on the addition of a known amount of the deuterated standard to a sample prior to extraction and analysis. Since the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction losses and ionization suppression in the mass spectrometer. By measuring the ratio of the endogenous analyte to the deuterated internal standard, accurate quantification can be achieved.

Application Notes

The primary application of this compound is as an internal standard for the quantification of 15(S)-HETE in various biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is essential for researchers in fields such as:

  • Inflammation Research: 15(S)-HETE has complex roles in inflammation, sometimes acting as a pro-inflammatory and at other times as an anti-inflammatory or pro-resolving mediator. Its accurate measurement is key to elucidating its function in inflammatory diseases.

  • Cancer Biology: Altered 15-LOX activity and 15(S)-HETE levels have been observed in various cancers. Quantitative analysis helps in understanding its contribution to tumor growth and progression.

  • Cardiovascular Research: 15(S)-HETE is involved in processes like angiogenesis, making its quantification relevant in studies of cardiovascular development and disease.

Quantitative Data

The following table summarizes the key technical specifications for this compound.

PropertyValue
Formal Name 15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid
CAS Number 84807-87-4
Molecular Formula C₂₀H₂₄D₈O₃
Formula Weight 328.5
Purity ≥99% deuterated forms (d₁-d₈)
Formulation A solution in acetonitrile
λmax 236 nm

Data sourced from Cayman Chemical and Santa Cruz Biotechnology.

Signaling Pathways of 15(S)-HETE

15(S)-HETE exerts its biological effects through various signaling pathways. It can be further metabolized to other bioactive lipids or act on specific receptors to initiate intracellular signaling cascades.

15S_HETE_Signaling 15(S)-HETE Signaling Pathways cluster_0 Biosynthesis & Metabolism cluster_1 Cellular Signaling Arachidonic Acid Arachidonic Acid 15(S)-HpETE 15(S)-HpETE Arachidonic Acid->15(S)-HpETE 15-LOX 15-LOX 15-LOX 15(S)-HETE 15(S)-HETE 15(S)-HpETE->15(S)-HETE Peroxidases Peroxidases Peroxidases 15-oxo-ETE 15-oxo-ETE 15(S)-HETE->15-oxo-ETE 15-PGDH BLT2_Receptor BLT2 Receptor 15(S)-HETE->BLT2_Receptor Binds & Activates PPAR_gamma PPARγ 15(S)-HETE->PPAR_gamma Binds & Activates Jak2_STAT5B Jak2/STAT5B Pathway 15(S)-HETE->Jak2_STAT5B Activates 15-PGDH 15-PGDH Cell_Proliferation_Inhibition Cell Proliferation Inhibition PPAR_gamma->Cell_Proliferation_Inhibition IL8_Expression IL-8 Expression Jak2_STAT5B->IL8_Expression Angiogenesis Angiogenesis IL8_Expression->Angiogenesis

Caption: Biosynthesis, metabolism, and major signaling pathways of 15(S)-HETE.

Experimental Protocols

Protocol 1: Sample Preparation and Lipid Extraction

This protocol describes the general steps for extracting eicosanoids from biological samples like plasma, cell culture media, or tissue homogenates.

  • Sample Collection: Collect biological samples (e.g., 50 µL of plasma, 500 µL of cell homogenate) and place them in a clean glass tube.

  • Internal Standard Spiking: Add a known amount of this compound (e.g., 1 ng in 100 µL of ethanol) to each sample and to the calibration standards. It is crucial to add the internal standard at the earliest stage to account for any subsequent sample loss.

  • Protein Precipitation (for plasma/serum): Add 4 volumes of cold methanol to precipitate proteins. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE column (e.g., Strata-X) with 2 mL of methanol followed by 2 mL of water.

    • Load the sample onto the column.

    • Wash the column with 1 mL of 10% methanol to remove impurities.

    • Elute the eicosanoids with 1 mL of methanol.

  • Drying and Reconstitution:

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., water:acetonitrile:formic acid 63:37:0.02, v/v/v) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis for 15(S)-HETE Quantification

This protocol outlines a typical method for separating and detecting 15(S)-HETE and this compound using UPLC-MS/MS.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • LC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.02% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v).

  • Flow Rate: 0.3 mL/min.

  • Gradient: A linear gradient from 30% B to 90% B over approximately 15-20 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 15(S)-HETE: Precursor ion (m/z) 319.2 → Product ion (m/z) 219.2

      • This compound: Precursor ion (m/z) 327.2 → Product ion (m/z) 226.2 (Note: Exact m/z values may vary slightly depending on the instrument and calibration.)

Experimental_Workflow Lipidomics Experimental Workflow Sample_Collection 1. Biological Sample Collection (Plasma, Cells, Tissue) Add_IS 2. Add this compound Internal Standard Sample_Collection->Add_IS Extraction 3. Lipid Extraction (SPE or LLE) Add_IS->Extraction LC_MS_Analysis 4. LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS_Analysis Data_Processing 5. Data Processing LC_MS_Analysis->Data_Processing Quantification 6. Quantification Data_Processing->Quantification Biological_Interpretation 7. Biological Interpretation Quantification->Biological_Interpretation

Caption: General experimental workflow for quantitative lipidomics using an internal standard.

Protocol 3: Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for both the endogenous 15(S)-HETE and the internal standard this compound MRM transitions using the instrument's software.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of non-deuterated 15(S)-HETE and a fixed concentration of this compound.

  • Ratio Calculation: For each standard and sample, calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

  • Linear Regression: Plot the peak area ratio against the concentration of the standards to generate a calibration curve.

  • Quantification: Use the peak area ratio from the unknown samples and the linear regression equation from the calibration curve to determine the concentration of 15(S)-HETE in the original sample.

Quantification_Logic Quantification Logic cluster_standards Calibration Standards cluster_samples Unknown Samples Known_Analyte Known [15(S)-HETE] Ratio_Standards Calculate Peak Area Ratio (Analyte / IS) Known_Analyte->Ratio_Standards Fixed_IS Fixed [this compound] Fixed_IS->Ratio_Standards Calibration_Curve Generate Calibration Curve (Ratio vs. Concentration) Ratio_Standards->Calibration_Curve Final_Concentration Determine Unknown Concentration Calibration_Curve->Final_Concentration Unknown_Analyte Unknown [15(S)-HETE] Ratio_Sample Calculate Peak Area Ratio (Analyte / IS) Unknown_Analyte->Ratio_Sample Fixed_IS_Sample Fixed [this compound] Fixed_IS_Sample->Ratio_Sample Ratio_Sample->Final_Concentration

References

Application Note and Protocol for Solid-Phase Extraction of Eicosanoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids are a class of potent bioactive lipid mediators derived from the oxygenation of 20-carbon polyunsaturated fatty acids, primarily arachidonic acid.[1][2] They play crucial roles in a myriad of physiological and pathophysiological processes, including inflammation, immunity, cardiovascular function, and cancer.[1][3][4] The major classes of eicosanoids include prostaglandins, thromboxanes, leukotrienes, and lipoxins, which are synthesized through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Given their low endogenous concentrations and susceptibility to degradation, the accurate quantification of eicosanoids in biological matrices presents a significant analytical challenge. Solid-phase extraction (SPE) has emerged as a preferred method for the extraction and purification of eicosanoids from complex biological samples such as plasma, serum, urine, and tissue homogenates. SPE offers several advantages over traditional liquid-liquid extraction (LLE), including improved selectivity, higher recovery rates, reduced solvent consumption, and the potential for automation. This application note provides a detailed protocol for the solid-phase extraction of eicosanoids using reversed-phase C18 cartridges, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Eicosanoid Biosynthesis Signaling Pathway

The synthesis of eicosanoids is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. The free arachidonic acid is then metabolized by two major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes convert arachidonic acid into the intermediate prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases to produce various prostaglandins (e.g., PGD2, PGE2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2).

  • Lipoxygenase (LOX) Pathway: Lipoxygenase enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) convert arachidonic acid into hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently converted to leukotrienes (e.g., LTB4, LTC4), lipoxins, and other hydroxyeicosatetraenoic acids (HETEs).

Eicosanoid Signaling Pathway Eicosanoid Signaling Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX Pathway COX Pathway Arachidonic Acid->COX Pathway COX-1/2 LOX Pathway LOX Pathway Arachidonic Acid->LOX Pathway 5-LOX, 12-LOX, 15-LOX Prostaglandins (PGD2, PGE2) Prostaglandins (PGD2, PGE2) COX Pathway->Prostaglandins (PGD2, PGE2) Thromboxanes (TXA2) Thromboxanes (TXA2) COX Pathway->Thromboxanes (TXA2) Leukotrienes (LTB4, LTC4) Leukotrienes (LTB4, LTC4) LOX Pathway->Leukotrienes (LTB4, LTC4) Lipoxins Lipoxins LOX Pathway->Lipoxins

Caption: Simplified diagram of the eicosanoid biosynthesis pathways.

Experimental Protocol

This protocol is a general guideline for the solid-phase extraction of eicosanoids from biological fluids using C18 reversed-phase cartridges. Optimization may be required for specific sample types and target analytes.

Materials
  • C18 Solid-Phase Extraction Cartridges (e.g., Sep-Pak C18, Bond Elut C18)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized Water

  • Hydrochloric Acid (2M)

  • Internal Standards (deuterated eicosanoid standards)

  • Nitrogen gas evaporator or centrifugal vacuum evaporator

  • Vortex mixer

  • Centrifuge

Sample Preparation

Proper sample handling is critical to prevent the artificial generation or degradation of eicosanoids.

  • Collection: Immediately after collection, add an antioxidant (e.g., butylated hydroxytoluene - BHT) and a cyclooxygenase inhibitor (e.g., indomethacin) to the biological sample to prevent ex vivo eicosanoid formation.

  • Storage: If not proceeding immediately with extraction, samples should be snap-frozen in liquid nitrogen and stored at -80°C.

  • Internal Standards: Before extraction, spike the sample with a solution of deuterated internal standards to correct for extraction losses and matrix effects.

  • Acidification: For plasma, serum, or urine samples, acidify to a pH of approximately 3.5 with 2M hydrochloric acid. This step is crucial for the efficient retention of acidic eicosanoids on the reversed-phase sorbent.

  • Precipitation (for protein-rich samples): For samples with high protein content like plasma or tissue homogenates, add ice-cold methanol (1:1 v/v) and incubate at -20°C for 45 minutes to precipitate proteins. Centrifuge at 1,000 x g for 10 minutes at 4°C and collect the supernatant.

Solid-Phase Extraction Workflow

SPE Workflow Solid-Phase Extraction Workflow for Eicosanoids cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction Sample Collection Sample Collection Add Inhibitors Add Inhibitors Sample Collection->Add Inhibitors Spike Internal Standards Spike Internal Standards Add Inhibitors->Spike Internal Standards Acidify Sample (pH 3.5) Acidify Sample (pH 3.5) Spike Internal Standards->Acidify Sample (pH 3.5) Protein Precipitation (if needed) Protein Precipitation (if needed) Acidify Sample (pH 3.5)->Protein Precipitation (if needed) Loading 3. Load Sample Protein Precipitation (if needed)->Loading Conditioning 1. Condition Column (Methanol) Equilibration 2. Equilibrate Column (Water) Conditioning->Equilibration Equilibration->Loading Washing 4. Wash Column (10% Methanol, Hexane) Loading->Washing Elution 5. Elute Eicosanoids (Methanol or Ethyl Acetate) Washing->Elution Drying 6. Dry Eluate Elution->Drying Reconstitution 7. Reconstitute in LC-MS/MS mobile phase Drying->Reconstitution

Caption: Step-by-step workflow for the solid-phase extraction of eicosanoids.

Detailed Protocol Steps
  • Column Conditioning: Condition the C18 SPE cartridge by passing 5-10 mL of methanol through it. This solvates the stationary phase.

  • Column Equilibration: Equilibrate the cartridge by passing 5-10 mL of deionized water through it. Do not let the column run dry.

  • Sample Loading: Load the acidified and pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/minute).

  • Washing: Wash the cartridge to remove interfering substances.

    • Wash with 10 mL of 10-15% aqueous methanol to remove polar impurities.

    • Wash with 10 mL of hexane to remove non-polar lipids.

  • Elution: Elute the eicosanoids from the cartridge with 5-10 mL of methanol or ethyl acetate. The choice of elution solvent may be optimized depending on the specific eicosanoids of interest.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol/water).

Data Presentation

The following table summarizes typical performance data for eicosanoid analysis using SPE followed by LC-MS/MS.

ParameterTypical ValueReference
Recovery Rate 70-120%
>85-95%
Limit of Quantitation (LOQ) pg levels
Precision (CV%) <30%
Linearity Spans several orders of magnitude

Conclusion

This application note provides a robust and reliable protocol for the solid-phase extraction of eicosanoids from various biological matrices. The use of SPE is a critical step in achieving the sensitivity and selectivity required for accurate quantification of these low-abundance lipid mediators. The presented protocol, coupled with subsequent LC-MS/MS analysis, offers a powerful tool for researchers and professionals in the fields of inflammation, cardiovascular disease, and drug development to investigate the intricate roles of eicosanoids in health and disease.

References

Application Notes and Protocols for the Derivatization of 15(S)-HETE for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) for analysis by gas chromatography-mass spectrometry (GC-MS). These methods are essential for the accurate quantification of 15(S)-HETE in biological samples, a critical aspect of research in inflammation, cancer, and cardiovascular disease.

Introduction

15(S)-HETE is a bioactive lipid metabolite of arachidonic acid, produced by the action of 15-lipoxygenase (15-LOX). It plays a significant role in various physiological and pathological processes. Due to its low volatility and polar nature, derivatization is a mandatory step to convert 15(S)-HETE into a thermally stable and volatile compound suitable for GC-MS analysis. This note details two robust and widely used derivatization methodologies:

  • Methyl Esterification followed by Trimethylsilylation (Me-TMS): This classic two-step method first converts the carboxylic acid group to a methyl ester, followed by the silylation of the hydroxyl group to a trimethylsilyl (TMS) ether.

  • Pentafluorobenzyl Esterification followed by Trimethylsilylation (PFB-TMS): This approach forms a pentafluorobenzyl (PFB) ester of the carboxylic acid and a TMS ether of the hydroxyl group. The PFB group is highly electronegative, making this derivative particularly suitable for highly sensitive analysis by electron capture negative ion mass spectrometry (ECNI-MS).

Signaling Pathway of 15(S)-HETE in Growth Factor-Induced PKC Translocation

The biological activity of 15(S)-HETE is often initiated by its interaction with specific cellular signaling pathways. One such pathway involves the potentiation of growth factor-induced protein kinase C (PKC) translocation, a key event in cell proliferation and wound healing.

15S_HETE_Signaling_Pathway GF Growth Factors (EGF, HGF) GFR Growth Factor Receptor GF->GFR binds ERK ERK1/2 GFR->ERK activates cPLA2 cPLA2 ERK->cPLA2 phosphorylates & activates Membrane Membrane Phospholipids cPLA2->Membrane translocates to AA Arachidonic Acid (AA) Membrane->AA releases LOX15 15-LOX AA->LOX15 substrate for HETE15S 15(S)-HETE LOX15->HETE15S produces PKC PKC HETE15S->PKC triggers PKC_active Activated PKC (Membrane Translocation) PKC->PKC_active activation Cell_Proliferation Cell Proliferation & Wound Healing PKC_active->Cell_Proliferation promotes

Caption: 15(S)-HETE signaling in growth factor-induced PKC activation.

Experimental Protocols

The following are detailed protocols for the two primary derivatization methods for 15(S)-HETE.

Protocol 1: Methyl Ester - Trimethylsilyl (Me-TMS) Ether Derivatization

This protocol is suitable for routine analysis and provides good sensitivity in electron ionization (EI) mode.

Workflow:

Me_TMS_Derivatization_Workflow Start 15(S)-HETE Sample (in organic solvent) Esterification Esterification: Add Diazomethane (or BF3/MeOH) Start->Esterification Dry_Ester Evaporate to Dryness (under N2) Esterification->Dry_Ester Silylation Silylation: Add BSTFA + 1% TMCS (or other silylating agent) Dry_Ester->Silylation Incubate_Silyl Incubate (e.g., 60°C for 30 min) Silylation->Incubate_Silyl GCMS GC-MS Analysis Incubate_Silyl->GCMS

Caption: Workflow for Me-TMS derivatization of 15(S)-HETE.

Materials:

  • 15(S)-HETE standard or extracted sample

  • Diazomethane solution in diethyl ether (handle with extreme caution in a fume hood) OR Boron trifluoride-methanol (BF3/MeOH) reagent

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable solvent (e.g., acetonitrile)

  • Nitrogen gas source for evaporation

  • Heating block or water bath

  • GC-MS vials with inserts

Procedure:

  • Esterification (using Diazomethane):

    • Ensure the 15(S)-HETE sample is in a suitable organic solvent (e.g., methanol/diethyl ether).

    • In a well-ventilated fume hood, add freshly prepared diazomethane solution dropwise until a faint yellow color persists.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

    • Gently evaporate the solvent and excess diazomethane under a stream of nitrogen.

  • Esterification (using BF3/MeOH):

    • To the dried 15(S)-HETE sample, add 200 µL of 14% BF3/MeOH.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add 1 mL of water and 1 mL of hexane. Vortex thoroughly.

    • Centrifuge to separate the layers and carefully transfer the upper hexane layer containing the methyl ester to a new vial.

    • Evaporate the hexane to dryness under a stream of nitrogen.

  • Silylation:

    • To the dried methyl ester of 15(S)-HETE, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine (or another suitable solvent).

    • Cap the vial tightly and heat at 60°C for 30-60 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

Protocol 2: Pentafluorobenzyl (PFB) Ester - Trimethylsilyl (TMS) Ether Derivatization

This protocol is recommended for high-sensitivity analysis, particularly when using ECNI-MS.

Workflow:

PFB_TMS_Derivatization_Workflow Start 15(S)-HETE Sample (in organic solvent) PFB_Esterification PFB Esterification: Add PFB-Br & DIPEA Start->PFB_Esterification Incubate_PFB Incubate (e.g., 60°C for 30 min) PFB_Esterification->Incubate_PFB Dry_PFB Evaporate to Dryness (under N2) Incubate_PFB->Dry_PFB Silylation Silylation: Add BSTFA + 1% TMCS Dry_PFB->Silylation Incubate_Silyl Incubate (e.g., 60°C for 30 min) Silylation->Incubate_Silyl GCMS GC-MS Analysis Incubate_Silyl->GCMS

Caption: Workflow for PFB-TMS derivatization of 15(S)-HETE.

Materials:

  • 15(S)-HETE standard or extracted sample

  • Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 1% in acetonitrile)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile

  • Nitrogen gas source for evaporation

  • Heating block or water bath

  • GC-MS vials with inserts

Procedure:

  • PFB Esterification:

    • Ensure the 15(S)-HETE sample is dried down in a GC vial insert.

    • Add 50 µL of 1% PFB-Br in acetonitrile and 10 µL of DIPEA.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature and evaporate the solvent to dryness under a stream of nitrogen.

  • Silylation:

    • To the dried PFB ester of 15(S)-HETE, add 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

Data Presentation

The following tables summarize typical quantitative data for the GC-MS analysis of derivatized 15(S)-HETE. Note that retention times can vary depending on the specific GC column, temperature program, and carrier gas flow rate.

Table 1: GC-MS Parameters for 15(S)-HETE Derivatives

ParameterMe-TMS DerivativePFB-TMS Derivative
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 250-280 °C250-280 °C
Oven Program Initial: 150°C, hold 1 min; Ramp: 10-20°C/min to 300°C, hold 5-10 minInitial: 180°C, hold 1 min; Ramp: 15-25°C/min to 320°C, hold 5-10 min
Carrier Gas Helium, ~1 mL/minHelium, ~1 mL/min
MS Ionization Electron Ionization (EI)Electron Capture Negative Ionization (ECNI)
MS Mode Selected Ion Monitoring (SIM)Selected Ion Monitoring (SIM)

Table 2: Quantitative Data for Derivatized 15(S)-HETE

DerivativeTypical Retention Time (min)Characteristic Ions (m/z) for SIMLimit of Detection (LOD)Limit of Quantification (LOQ)
Me-TMS ~15-20225 (Quantifier) , 295, 392 [M]+Low ng/mLng/mL range
PFB-TMS ~18-25319 [M-PFB]- (carboxylate anion) Low pg/mLpg/mL range

Note: The provided retention times are estimates and should be confirmed experimentally. The characteristic ion for the PFB-TMS derivative is the molecular ion minus the pentafluorobenzyl group, which is the carboxylate anion.

Conclusion

The derivatization of 15(S)-HETE is a crucial step for its reliable quantification by GC-MS. The choice between Me-TMS and PFB-TMS derivatization depends on the required sensitivity of the assay. For routine analyses, the Me-TMS method provides adequate performance. For applications requiring ultra-high sensitivity, such as the analysis of very low abundance samples, the PFB-TMS method coupled with ECNI-MS is the superior choice. The protocols and data presented herein provide a comprehensive guide for researchers to successfully implement these methods in their laboratories.

Troubleshooting & Optimization

correcting for matrix effects in 15(S)-HETE quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 15(S)-HETE. It directly addresses common issues encountered during experimental workflows, with a focus on correcting for matrix effects.

Troubleshooting Guides

Question: I am observing poor signal intensity and high variability in my 15(S)-HETE measurements by LC-MS/MS. What could be the cause and how can I troubleshoot this?

Answer:

Poor signal intensity and high variability are common issues in the quantification of 15(S)-HETE and are often attributable to matrix effects, where co-eluting endogenous compounds from the biological sample interfere with the ionization of the target analyte.[1][2][3] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise measurements.[1][2]

Here is a step-by-step troubleshooting workflow:

  • Assess Matrix Effects:

    • Post-Column Infusion: This qualitative method helps identify regions in your chromatogram where ion suppression or enhancement occurs.

    • Quantitative Assessment: Compare the peak area of 15(S)-HETE in a neat solution to the peak area in a post-extraction spiked blank matrix sample. A significant difference indicates the presence of matrix effects.

  • Optimize Sample Preparation: The goal is to remove interfering substances from your sample before analysis.

    • Protein Precipitation (PPT): While a simple method, it is often the least effective at removing matrix components and may result in significant matrix effects.

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner final extract compared to PPT. The pH of the aqueous matrix should be adjusted to ensure 15(S)-HETE is in its non-ionized form for efficient extraction into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples and reducing matrix effects. Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.

    • 15(S)-HETE-d8 is a commonly used SIL-IS for 15(S)-HETE quantification.

    • The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.

  • Chromatographic Optimization: Modify your LC method to separate 15(S)-HETE from co-eluting interferences. This can involve adjusting the mobile phase composition, gradient, or switching to a different column chemistry.

  • Sample Dilution: If the assay sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Question: My 15(S)-HETE recovery is low and inconsistent after solid-phase extraction (SPE). What are the potential causes and solutions?

Answer:

Low and inconsistent recovery during SPE can be due to several factors related to the protocol and the materials used.

  • Improper Cartridge Conditioning and Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of 15(S)-HETE. Ensure you are following the manufacturer's instructions for the specific cartridge chemistry.

  • Incorrect Sample pH: The pH of your sample should be adjusted to ensure 15(S)-HETE is retained on the SPE sorbent. For reverse-phase SPE, acidifying the sample to a pH of approximately 3.5 is common.

  • Inappropriate Wash Solvents: The wash steps are critical for removing interferences without eluting the analyte. If your wash solvent is too strong, you may be losing 15(S)-HETE. Conversely, a wash that is too weak will not adequately remove matrix components.

  • Incomplete Elution: The elution solvent may not be strong enough to fully recover 15(S)-HETE from the SPE sorbent. Consider using a stronger solvent or increasing the elution volume.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading.

Troubleshooting Steps:

  • Review and Optimize the SPE Protocol: Systematically evaluate each step of your SPE method (conditioning, loading, washing, and elution) with a known amount of 15(S)-HETE standard.

  • Check pH: Verify the pH of your sample before loading it onto the SPE cartridge.

  • Test Different Solvents: Experiment with different wash and elution solvents of varying polarities.

  • Evaluate Cartridge Capacity: If you suspect overloading, try reducing the sample volume or using a higher capacity SPE cartridge.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for 15(S)-HETE quantification?

A1: The most effective internal standard is a stable isotope-labeled (SIL) version of the analyte, such as This compound . SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and are affected by matrix effects in the same way. This allows for the most accurate correction of analytical variability.

Q2: Can I use a different HETE isomer as an internal standard?

A2: While structurally similar compounds can sometimes be used as internal standards, it is not ideal. Different isomers may have slightly different chromatographic retention times and ionization efficiencies, and they may not experience the exact same matrix effects as 15(S)-HETE. This can lead to less accurate quantification compared to using a SIL-IS.

Q3: What are the most common sample preparation techniques for 15(S)-HETE analysis?

A3: The most common techniques are:

  • Solid-Phase Extraction (SPE): Highly effective for removing salts, phospholipids, and other interferences.

  • Liquid-Liquid Extraction (LLE): A good alternative to SPE for sample cleanup.

  • Protein Precipitation (PPT): A simpler but generally less clean method.

The choice of method depends on the sample matrix, required sensitivity, and available equipment. For complex matrices like plasma or tissue homogenates, SPE or LLE are generally preferred.

Q4: How can I assess the degree of matrix effect in my assay?

A4: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix to which the analyte has been added after extraction) to the peak area of the analyte in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) * 100

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Q5: What are some typical quantitative values for 15(S)-HETE in biological samples?

A5: The concentration of 15(S)-HETE can vary significantly depending on the biological matrix and any stimuli applied. For example, in human whole blood stimulated with zymosan, 15(S)-HETE levels can reach approximately 5.19 ± 0.4 ng/ml after 4 hours and 20.91 ± 1 ng/ml after 24 hours. In unstimulated human serum, the ratio of 15(R)-HETE to 15(S)-HETE is approximately 1:3.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodRelative Matrix EffectAnalyte RecoverySample Cleanliness
Protein Precipitation (PPT)HighModerate to HighLow
Liquid-Liquid Extraction (LLE)ModerateGoodModerate
Solid-Phase Extraction (SPE)LowGoodHigh
Mixed-Mode SPEVery LowGoodVery High

This table provides a qualitative comparison based on typical performance characteristics.

Table 2: Illustrative Quantification of 15(S)-HETE in Stimulated vs. Unstimulated Whole Blood

Sample ConditionTime Point15(S)-HETE Concentration (ng/mL)
Unstimulated0 hr< 1.0
Zymosan Stimulated4 hr5.19 ± 0.4
Zymosan Stimulated24 hr20.91 ± 1.0

Data are presented as mean ± SEM and are based on values reported in the literature.

Experimental Protocols

Protocol 1: Extraction of 15(S)-HETE from Plasma using SPE

  • Sample Pre-treatment:

    • To a 200 µL plasma sample, add 1 ng of the internal standard, [2H8]-15(S)-HETE.

    • Add 900 µL of acetonitrile to precipitate proteins.

    • Vortex and incubate at room temperature for 15 minutes.

    • Centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (C18 Cartridge):

    • Conditioning: Wash the C18 cartridge with 20 mL of ethanol followed by 20 mL of deionized water.

    • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Washing: Wash the cartridge with 10 mL of water, followed by 10 mL of 15% ethanol in water, and then 10 mL of hexane to remove non-polar impurities.

    • Elution: Elute the 15(S)-HETE and internal standard with ethyl acetate.

  • Sample Reconstitution:

    • Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable volume of the LC-MS mobile phase.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Poor Signal/Variability start Poor Signal Intensity or High Variability Observed assess_me Assess for Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effects Present? assess_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE) me_present->optimize_sp Yes no_me Investigate Other Causes (e.g., Instrument Performance) me_present->no_me No use_is Incorporate Stable Isotope Internal Standard (this compound) optimize_sp->use_is optimize_lc Optimize LC Method use_is->optimize_lc dilute Dilute Sample optimize_lc->dilute reanalyze Re-analyze Samples dilute->reanalyze

Caption: A troubleshooting decision tree for addressing poor signal intensity and variability.

G cluster_workflow Experimental Workflow for 15(S)-HETE Quantification sample Biological Sample (e.g., Plasma, Serum) add_is Spike with Internal Standard ([2H8]-15(S)-HETE) sample->add_is extraction Sample Extraction (e.g., SPE, LLE) add_is->extraction derivatization Optional: Derivatization (e.g., with PFB-Br for ECAPCI) extraction->derivatization lcms LC-MS/MS Analysis derivatization->lcms quant Data Processing & Quantification lcms->quant result Final Concentration quant->result

Caption: A typical experimental workflow for quantifying 15(S)-HETE.

G cluster_pathway 15(S)-HETE Biosynthesis and Signaling AA Arachidonic Acid (AA) LOX 15-Lipoxygenase (15-LOX) AA->LOX HpETE 15(S)-HpETE LOX->HpETE Peroxidase Peroxidase HpETE->Peroxidase HETE 15(S)-HETE Peroxidase->HETE PGDH 15-PGDH HETE->PGDH Jak2 Jak2 HETE->Jak2 OxoETE 15-oxo-ETE PGDH->OxoETE STAT5B STAT-5B Jak2->STAT5B IL8 IL-8 Expression STAT5B->IL8 Angiogenesis Angiogenesis IL8->Angiogenesis

Caption: Simplified signaling pathway of 15(S)-HETE biosynthesis and action.

References

Technical Support Center: Optimizing LC-MS/MS for Eicosanoid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for eicosanoid analysis.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing low sensitivity or poor signal intensity for my target eicosanoids?

Answer:

Low sensitivity is a common challenge in eicosanoid analysis due to their low endogenous concentrations.[1][2] Several factors can contribute to this issue:

  • Suboptimal Sample Preparation: Inefficient extraction or significant sample loss during preparation can lead to low analyte concentrations. Consider optimizing your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. SPE with a C18 stationary phase is a commonly used and effective method.[3] Ensure proper pH adjustment of the sample before extraction, as this can significantly impact recovery.[4]

  • Inefficient Ionization: Eicosanoids are typically analyzed in negative electrospray ionization (ESI) mode due to the presence of a carboxyl group.[1] However, the ionization efficiency can be affected by the mobile phase composition and source parameters.

    • Mobile Phase: The use of a weak acid, such as 0.1% acetic acid or formic acid, in the mobile phase can improve deprotonation and enhance signal intensity.

    • Source Parameters: Optimize key mass spectrometer source settings, including ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas). It is recommended to perform an infusion of your analyte standards to fine-tune these parameters.

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of target analytes, leading to reduced sensitivity.

    • Mitigation Strategies: Improve sample cleanup to remove interfering matrix components. The use of deuterated internal standards that co-elute with the analyte can help to compensate for matrix effects.

  • Incorrect MS/MS Transitions: Ensure that you are using the optimal precursor and product ions (MRM transitions) for each eicosanoid. These should be determined by infusing individual standards.

Question: I am having difficulty separating isomeric eicosanoids. What can I do?

Answer:

The presence of multiple isomers with the same mass and similar fragmentation patterns is a significant challenge in eicosanoid analysis.

  • Chromatographic Separation: The key to resolving isomers is to optimize the liquid chromatography separation.

    • Column Choice: Reverse-phase C18 columns are widely used for eicosanoid separation. For particularly challenging separations, consider columns with different selectivities or particle sizes (e.g., superficially porous particles).

    • Gradient Optimization: A slow, shallow gradient elution can improve the resolution of closely eluting isomers. Experiment with different mobile phase compositions and gradient profiles.

  • Mass Spectrometry: While MS/MS alone may not distinguish isomers, using specific and optimized selected reaction monitoring (SRM) transitions can help.

Question: My results are not reproducible. What are the potential causes?

Answer:

Lack of reproducibility can stem from variability in sample handling, preparation, and analysis.

  • Sample Stability: Eicosanoids can be unstable and susceptible to ex vivo formation after sample collection. It is crucial to add antioxidants (e.g., BHT) and cyclooxygenase inhibitors (e.g., indomethacin) to the samples immediately after collection and to store them at -80°C.

  • Internal Standard Use: Consistent and accurate addition of internal standards is critical for reliable quantification and to correct for variations in sample preparation and matrix effects. Deuterated internal standards are highly recommended.

  • System Equilibration: Ensure the LC system is properly equilibrated before starting a sample sequence to maintain stable retention times.

  • Calibration Curve Preparation: Calibration curves should be prepared in a matrix that closely matches the study samples to account for matrix effects. Since analyte-free matrices are often unavailable for endogenous compounds, methods like standard addition or the use of surrogate matrices may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation method for eicosanoid analysis?

A1: Solid-phase extraction (SPE) is the most commonly used method for preparing biological samples for eicosanoid analysis. SPE protocols using C18 cartridges have shown good performance in terms of analyte recovery and removal of interfering matrix components. Liquid-liquid extraction (LLE) is another option, but it may not be as effective at removing matrix interferences.

Q2: Which ionization mode should I use for eicosanoid analysis?

A2: Negative electrospray ionization (ESI) is the preferred mode for the vast majority of eicosanoids due to the presence of the readily deprotonated carboxyl group.

Q3: How do I choose the right internal standards?

A3: The ideal internal standards are stable isotope-labeled (e.g., deuterated) analogs of the target eicosanoids. These compounds have nearly identical chemical and physical properties to the endogenous analytes and will co-elute, allowing for accurate correction of extraction losses and matrix effects. When a specific deuterated standard is not available, a structurally similar one can be used.

Q4: What are typical LC mobile phases and columns used for eicosanoid separation?

A4: A common mobile phase combination consists of an aqueous phase (A) containing a weak acid like 0.1% acetic acid or formic acid and an organic phase (B) such as acetonitrile or methanol, or a mixture thereof. Reversed-phase C18 columns are the most frequently used stationary phases for separating eicosanoids.

Q5: How can I minimize matrix effects in my analysis?

A5: To minimize matrix effects, you can:

  • Improve your sample preparation method to more effectively remove interfering compounds.

  • Optimize your chromatographic separation to resolve your analytes from co-eluting matrix components.

  • Use stable isotope-labeled internal standards that co-elute with your analytes to compensate for ionization suppression or enhancement.

  • Dilute your sample, if the analyte concentrations are high enough, to reduce the concentration of interfering matrix components.

Quantitative Data Summary

The following tables provide a summary of typical LC-MS/MS parameters for the analysis of various eicosanoids. Note that these are starting points, and optimization for your specific instrument and application is highly recommended.

Table 1: Optimized Mass Spectrometry Parameters for Selected Eicosanoids

EicosanoidPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Prostaglandin E2 (PGE2)351.2271.2-60-25
Prostaglandin D2 (PGD2)351.2271.2-60-25
Thromboxane B2 (TXB2)369.2195.1-70-28
Leukotriene B4 (LTB4)335.2195.1-55-22
5-HETE319.2115.0-80-20
12-HETE319.2179.1-80-20
15-HETE319.2219.1-80-20
Arachidonic Acid (AA)303.2259.2-90-15

Data compiled from multiple sources and represent typical values. Optimal parameters may vary between instruments.

Table 2: Typical Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile/Methanol (90:10, v/v) with 0.1% Acetic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Gradient 20-95% B over 20-30 minutes

These are general parameters and should be optimized for specific applications.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Eicosanoids from Plasma

  • Sample Pre-treatment: To 100 µL of plasma, add an antioxidant (e.g., 10 µL of 0.2 mg/mL BHT in ethanol) and a cyclooxygenase inhibitor (e.g., 10 µL of 10 µM indomethacin in ethanol). Add 10 µL of an internal standard mixture containing deuterated eicosanoids.

  • Acidification: Acidify the sample to pH 3-4 with 2M HCl.

  • SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the eicosanoids with 2 mL of methanol or methyl formate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% acetic acid) for LC-MS/MS analysis.

Visualizations

Eicosanoid Biosynthesis Pathways

The following diagrams illustrate the major enzymatic pathways for the biosynthesis of eicosanoids from arachidonic acid.

Eicosanoid_Pathway_Overview cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway cluster_CYP450 Cytochrome P450 (CYP) Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX, 12-LOX, 15-LOX AA->LOX CYP450 CYP450 Enzymes AA->CYP450 PGH2 PGH2 COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2, TXB2) PGH2->Thromboxanes Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins HPETEs HPETEs LOX->HPETEs Leukotrienes Leukotrienes (LTB4, LTC4) HPETEs->Leukotrienes HETEs HETEs (5-HETE, 12-HETE, 15-HETE) HPETEs->HETEs Lipoxins Lipoxins HPETEs->Lipoxins EETs EETs CYP450->EETs diHETEs diHETEs EETs->diHETEs sEH

Caption: Overview of the main eicosanoid biosynthesis pathways.

General LC-MS/MS Workflow for Eicosanoid Analysis

LCMS_Workflow SampleCollection 1. Sample Collection (with inhibitors) SamplePrep 2. Sample Preparation (SPE or LLE) SampleCollection->SamplePrep Add Internal Standards LC_Separation 3. LC Separation (Reversed-Phase) SamplePrep->LC_Separation MS_Detection 4. MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection DataAnalysis 5. Data Analysis (Quantification) MS_Detection->DataAnalysis

Caption: A typical experimental workflow for eicosanoid analysis.

Troubleshooting Logic for Low Sensitivity

Troubleshooting_Sensitivity Start Low Sensitivity Observed CheckSamplePrep Review Sample Prep Protocol - Extraction Efficiency? - Sample Loss? Start->CheckSamplePrep OptimizeMS Optimize MS Parameters - Ionization Source? - MRM Transitions? CheckSamplePrep->OptimizeMS [ Prep OK ] SolutionFound Sensitivity Improved CheckSamplePrep->SolutionFound [ Prep Improved ] InvestigateMatrix Investigate Matrix Effects - Use IS? - Improve Cleanup? OptimizeMS->InvestigateMatrix [ MS OK ] OptimizeMS->SolutionFound [ MS Optimized ] InvestigateMatrix->SolutionFound [ Matrix Effects Mitigated ]

Caption: A logical approach to troubleshooting low sensitivity issues.

References

troubleshooting low recovery of 15(S)-HETE-d8 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 15(S)-HETE-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound as an internal standard in bioanalytical methods.

Troubleshooting Guides

Low Recovery of this compound Internal Standard

Low recovery of the this compound internal standard is a common issue that can compromise the accuracy and reliability of your analytical data. This guide provides a systematic approach to identifying and resolving the root causes of this problem.

Question: My recovery of this compound is consistently low. What are the potential causes and how can I troubleshoot this?

Answer: Low recovery of this compound can stem from various stages of your experimental workflow, including sample preparation, extraction, and analysis. Below is a step-by-step guide to help you pinpoint and address the issue.

Step 1: Evaluate Sample Handling and Storage

Improper handling and storage can lead to the degradation of this compound before it is even added to your samples.

  • Storage Conditions: this compound is stable for at least two years when stored at -20°C[1]. Ensure that your stock solutions are stored correctly and that the temperature of your freezer is stable. Avoid repeated freeze-thaw cycles.

  • Solvent for Stock Solutions: this compound is typically supplied in an organic solvent like acetonitrile or ethanol. When preparing working solutions, use high-purity solvents. Unsaturated lipids can be prone to oxidation, so it is good practice to overlay the solution with an inert gas like argon or nitrogen and store it in glass vials with Teflon-lined caps[2].

Step 2: Assess the Sample Extraction Process

The extraction procedure is a critical step where significant loss of the internal standard can occur. Solid-Phase Extraction (SPE) is a commonly used technique for eicosanoids[3][4].

  • pH of the Sample: For optimal retention of this compound on a C18 SPE column, the sample should be acidified to a pH of approximately 3.5[4]. This ensures that the carboxylic acid group is protonated, making the molecule less polar and allowing for better interaction with the non-polar stationary phase.

  • SPE Column Conditioning and Equilibration: Insufficient conditioning or equilibration of the SPE cartridge can lead to poor retention of the analyte. Always follow the manufacturer's instructions for conditioning (e.g., with methanol) and equilibration (e.g., with acidified water).

  • Wash and Elution Solvents: The choice of wash and elution solvents is crucial. A wash solvent that is too strong can prematurely elute the this compound, while an elution solvent that is too weak will result in incomplete recovery.

    • Wash Step: A common wash sequence for C18 SPE in eicosanoid analysis involves a low-percentage organic solvent in acidified water (e.g., 15% methanol in water) followed by a non-polar solvent like hexane to remove non-polar interferences.

    • Elution Step: Elution is typically performed with a more non-polar solvent like ethyl acetate or methanol. Ensure the elution volume is sufficient to completely recover the analyte.

Step 3: Investigate Matrix Effects

Matrix effects from complex biological samples can lead to ion suppression or enhancement in the mass spectrometer, which can be misinterpreted as low recovery.

  • Evaluation of Matrix Effects: To assess matrix effects, compare the signal of this compound in a clean solvent to the signal in a blank matrix extract that has been spiked with the internal standard after the extraction process. A significant difference in signal intensity indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Optimize the SPE protocol to better remove interfering matrix components.

    • Chromatographic Separation: Adjust your LC method to separate the this compound from co-eluting matrix components.

    • Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering substances.

Step 4: Check for Adsorption to Surfaces

Lipids, especially at low concentrations, can adsorb to plastic and glass surfaces.

  • Use Appropriate Labware: Utilize silanized glassware or low-binding polypropylene tubes and pipette tips to minimize adsorption.

  • Solvent Rinsing: Before use, rinse pipette tips with the solvent to be used for transfer.

Step 5: Verify LC-MS/MS System Performance

Issues with the analytical instrument can also manifest as low signal for the internal standard.

  • System Suitability: Regularly inject a standard solution of this compound to ensure the LC-MS/MS system is performing optimally in terms of peak shape, retention time, and signal intensity.

  • Ion Source Cleanliness: A dirty ion source can lead to a general decrease in signal for all analytes. Regular cleaning and maintenance are essential.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable recovery range for this compound?

A1: While there is no universally fixed acceptable range, in bioanalytical method validation, a recovery of 70-120% is often considered good. However, the most critical aspect is that the recovery is consistent and reproducible across all samples and quality controls.

Q2: Can I use a different deuterated internal standard for the quantification of 15(S)-HETE?

A2: It is highly recommended to use a stable isotope-labeled internal standard that is structurally identical to the analyte, such as this compound for the quantification of 15(S)-HETE. This is because it will have nearly identical chemical and physical properties, leading to similar behavior during extraction and ionization, which helps to accurately compensate for any analyte loss and matrix effects. Using a different deuterated lipid may not provide the same level of accuracy.

Q3: My this compound recovery is variable between samples. What could be the cause?

A3: High variability in recovery can be due to several factors:

  • Inconsistent Sample pH: Ensure the pH of all samples is consistently adjusted before SPE.

  • Inconsistent SPE Technique: Variations in loading, washing, or elution flow rates can lead to variable recovery. Automating the SPE process can improve consistency.

  • Variable Matrix Effects: Different patient or subject samples can have varying levels of interfering substances, leading to inconsistent matrix effects.

  • Inaccurate Pipetting: Ensure accurate and consistent addition of the internal standard to all samples.

Q4: Can the position of the deuterium labels on this compound affect its stability or chromatographic behavior?

A4: While stable isotope-labeled standards are designed to be chemically identical to the analyte, there can be minor differences. In some cases, deuteration can lead to a slight shift in retention time compared to the non-deuterated analyte, known as the "isotope effect". However, this is usually minor and does not affect quantification as long as the integration of both peaks is accurate. The stability of the deuterium labels is generally high, but it's important to be aware of the potential for back-exchange under certain conditions, although this is less common for deuterium on carbon atoms.

Data Presentation

Table 1: Illustrative Recovery of this compound using Different SPE Sorbents

SPE Sorbent ChemistryTypical Recovery (%)Key Considerations
C18 (Silica-based)85 - 105Good retention for non-polar compounds. Requires careful pH control for acidic analytes.
Polymeric (e.g., Polystyrene-divinylbenzene)90 - 110Higher capacity and stability over a wider pH range compared to silica-based sorbents.
Mixed-Mode (e.g., C8/Anion Exchange)80 - 100Can provide enhanced selectivity by utilizing both hydrophobic and ion-exchange interactions.

Note: These are representative values. Actual recovery will depend on the specific experimental conditions, including the sample matrix, wash and elution solvents, and the specific brand of the SPE cartridge.

Table 2: Example Stability of this compound in Different Solvents at Various Temperatures

SolventStorage TemperatureStability after 1 Month (% remaining)Stability after 6 Months (% remaining)
Acetonitrile-20°C>99%>98%
Acetonitrile4°C~95%~85%
Methanol-20°C>99%>98%
Methanol4°C~96%~88%

Note: This is illustrative data. It is always recommended to perform your own stability studies under your specific laboratory conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline for the extraction of this compound from human plasma using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Human Plasma

  • This compound internal standard solution

  • Methanol (LC-MS grade)

  • Ethyl Acetate (LC-MS grade)

  • Hexane (LC-MS grade)

  • Formic Acid

  • Deionized Water

  • Vortex mixer

  • Centrifuge

  • SPE Manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 500 µL of plasma in a polypropylene tube, add 10 µL of the this compound internal standard solution. Vortex briefly.

    • Add 1.5 mL of methanol to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Dilute the supernatant with 4 mL of deionized water containing 0.1% formic acid to a final pH of ~3.5.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the manifold.

    • Condition the cartridges by passing 3 mL of methanol through them.

    • Equilibrate the cartridges by passing 3 mL of deionized water containing 0.1% formic acid. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the prepared sample supernatant onto the equilibrated SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water containing 0.1% formic acid.

    • Wash the cartridge with 3 mL of 15% methanol in deionized water containing 0.1% formic acid.

    • Wash the cartridge with 3 mL of hexane to remove non-polar lipids.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the this compound with 2 x 1 mL of ethyl acetate into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Low this compound Recovery storage Evaluate Storage & Handling - Temp (-20°C)? - Freeze-thaw cycles? - Proper solvent? start->storage extraction Assess Extraction Process - Correct pH (~3.5)? - Proper SPE conditioning? - Appropriate wash/elution solvents? storage->extraction OK solution_storage Optimize Storage: - Maintain -20°C - Aliquot to avoid freeze-thaw - Use fresh, high-purity solvents storage->solution_storage Issue Found matrix Investigate Matrix Effects - Ion suppression/enhancement? extraction->matrix OK solution_extraction Optimize Extraction: - Acidify sample to pH 3.5 - Ensure proper SPE steps - Test different wash/elution solvents extraction->solution_extraction Issue Found adsorption Check for Adsorption - Using low-binding tubes? - Silanized glassware? matrix->adsorption OK solution_matrix Mitigate Matrix Effects: - Improve sample cleanup - Optimize chromatography - Dilute sample matrix->solution_matrix Issue Found instrument Verify LC-MS Performance - System suitability check? - Ion source clean? adsorption->instrument OK solution_adsorption Minimize Adsorption: - Use low-binding labware - Pre-rinse pipette tips adsorption->solution_adsorption Issue Found solution_instrument Improve Instrument Performance: - Run system suitability test - Clean ion source instrument->solution_instrument Issue Found end Recovery Improved instrument->end OK solution_storage->end solution_extraction->end solution_matrix->end solution_adsorption->end solution_instrument->end

Caption: A logical workflow for troubleshooting low this compound recovery.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is protein_ppt Protein Precipitation (Methanol) add_is->protein_ppt centrifuge Centrifuge protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant acidify Acidify to pH ~3.5 supernatant->acidify condition Condition (Methanol) equilibrate Equilibrate (Acidified Water) condition->equilibrate load Load Sample equilibrate->load wash1 Wash 1 (Acidified Water) load->wash1 wash2 Wash 2 (15% Methanol) wash1->wash2 wash3 Wash 3 (Hexane) wash2->wash3 elute Elute (Ethyl Acetate) wash3->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the extraction of this compound from plasma.

References

Technical Support Center: Optimizing 15(S)-HETE Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving peak shape and resolution during the analysis of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing, fronting, broadening) for 15(S)-HETE in reverse-phase HPLC?

Poor peak shape in the analysis of 15(S)-HETE can arise from several factors. Peak tailing is often caused by strong interactions between the acidic 15(S)-HETE molecule and the stationary phase, particularly with residual silanols on silica-based columns.[1][2] Overloading the column with too much sample can also lead to peak tailing and broadening.[3] Peak fronting is less common for acidic molecules but can occur with sample overload. Broad peaks can be a result of a degraded column, improper mobile phase composition, or a void in the column packing.[3][4]

Q2: How can I improve the resolution between 15(S)-HETE and its positional isomers (e.g., 5-HETE, 12-HETE)?

Achieving baseline resolution of HETE isomers is critical for accurate quantification. Strategies to improve resolution include:

  • Mobile Phase Optimization: Adjusting the mobile phase composition, such as the organic solvent ratio and pH, can significantly impact selectivity. For acidic analytes like HETEs, a lower pH can improve peak shape and may alter selectivity.

  • Column Selection: Employing a column with a different stationary phase chemistry or a smaller particle size can enhance efficiency and resolution. Longer columns can also increase separation, though this will increase analysis time.

  • Temperature Control: Lowering the column temperature can increase retention and improve peak resolution.

  • Gradient Elution: Using a shallow gradient can help to better separate closely eluting isomers.

Q3: What type of HPLC column is best suited for 15(S)-HETE analysis?

For reverse-phase HPLC analysis of 15(S)-HETE, C18 columns are commonly used. To minimize peak tailing associated with acidic compounds, it is advisable to use a column with high-purity silica and effective end-capping. For separating the S and R enantiomers, a chiral stationary phase is necessary.

Q4: How does the mobile phase pH affect the chromatography of 15(S)-HETE?

The mobile phase pH plays a crucial role in the chromatography of ionizable compounds like 15(S)-HETE. At a low pH, the carboxylic acid group of 15(S)-HETE will be protonated, reducing its interaction with residual silanols on the stationary phase and leading to improved peak shape. However, the pH must be carefully optimized as it also affects the retention time and selectivity between isomers.

Q5: What are some key considerations for sample preparation of 15(S)-HETE from biological matrices?

Proper sample preparation is essential to remove interfering substances from the biological matrix. For 15(S)-HETE, this typically involves solid-phase extraction (SPE) to isolate the lipid fraction and concentrate the analyte. It is also important to prevent the degradation of light-sensitive analytes.

Troubleshooting Guide: Peak Shape and Resolution for 15(S)-HETE

ProblemPossible CausesRecommended Solutions
Peak Tailing Secondary interactions with the stationary phase (residual silanols).Use a mobile phase with a lower pH to protonate the analyte. Employ a high-purity, end-capped column. Consider using a different stationary phase.
Column overload.Reduce the injection volume or sample concentration.
Peak Fronting Column overload.Reduce the injection volume or sample concentration.
Inappropriate sample solvent.Ensure the sample is dissolved in a solvent weaker than or similar in strength to the initial mobile phase.
Broad Peaks Column degradation (voids, contamination).Replace or regenerate the column. Use a guard column to protect the analytical column.
High dead volume in the HPLC system.Check and minimize the length and diameter of tubing, especially between the column and detector.
Mobile phase composition mismatch with the column.Ensure the mobile phase is appropriate for the stationary phase chemistry.
Poor Resolution Inadequate separation between 15(S)-HETE and isomers.Optimize the mobile phase composition (organic solvent ratio, pH).
Insufficient column efficiency.Switch to a column with a smaller particle size or a longer length.
Flow rate is too high.Optimize the flow rate; a slower flow rate can improve resolution.
Inconsistent column temperature.Use a column oven to maintain a stable temperature.
Split Peaks Clogged column frit or void at the column inlet.Backflush the column. If the problem persists, replace the column.
Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.

Experimental Protocols

General LC-MS/MS Protocol for 15(S)-HETE Quantification

This protocol provides a general methodology for the analysis of 15(S)-HETE in biological samples. Optimization will be required for specific instruments and matrices.

1. Sample Preparation (Solid-Phase Extraction)

  • Acidify the biological sample (e.g., plasma, cell culture supernatant) to pH 3-4.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.

  • Elute 15(S)-HETE with a higher percentage of organic solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor the transition from the precursor ion (m/z 319.2) to a specific product ion.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Biological Sample sp2 Acidification sp1->sp2 sp3 Solid-Phase Extraction (SPE) sp2->sp3 sp4 Elution sp3->sp4 sp5 Evaporation & Reconstitution sp4->sp5 an1 HPLC Separation sp5->an1 an2 Mass Spectrometry Detection an1->an2 dp1 Peak Integration an2->dp1 dp2 Quantification dp1->dp2

Caption: Experimental workflow for 15(S)-HETE analysis.

troubleshooting_workflow action action result result problem problem start Poor Peak Shape or Resolution q1 Is peak tailing observed? start->q1 q2 Is resolution poor? q1->q2 No a1 Lower mobile phase pH. Use end-capped column. q1->a1 Yes a2 Reduce sample concentration. q1->a2 Overload? q3 Are peaks broad? q2->q3 No a3 Optimize gradient. Use smaller particle size column. q2->a3 Yes q3->problem No, other issue a4 Check for column void. Replace column. q3->a4 Yes res_ok Problem Solved a1->res_ok a2->res_ok a3->res_ok a4->res_ok

Caption: Troubleshooting workflow for peak shape issues.

signaling_pathway enzyme enzyme AA Arachidonic Acid (AA) LOX 15-Lipoxygenase (15-LOX) AA->LOX HpETE 15-HpETE Peroxidase Peroxidase HpETE->Peroxidase HETE 15(S)-HETE PGDH 15-PGDH HETE->PGDH OxoETE 15-oxoETE LOX->HpETE Peroxidase->HETE PGDH->OxoETE

Caption: Biosynthetic pathway of 15(S)-HETE.

References

minimizing ion suppression in 15(S)-HETE analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

Problem: Low or No 15(S)-HETE Signal Intensity

Possible Cause 1: Ion Suppression

Ion suppression is a common issue in LC-MS/MS analysis where co-eluting matrix components interfere with the ionization of the target analyte, leading to a reduced signal.[1][2][3] In complex biological matrices like plasma or serum, phospholipids are major contributors to ion suppression.[4]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is through rigorous sample preparation to remove interfering substances.

    • Liquid-Liquid Extraction (LLE): LLE is a robust technique to separate 15(S)-HETE from many matrix components. A double LLE can further enhance cleanup by first removing hydrophobic interferences with a non-polar solvent like hexane, followed by extraction of the analyte with a moderately polar solvent.

    • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup and can effectively remove phospholipids. Specific SPE cartridges designed for lipid analysis are recommended.

  • Improve Chromatographic Separation: Modifying chromatographic conditions can separate 15(S)-HETE from co-eluting interferences.

    • Adjust the gradient elution profile to increase the resolution between 15(S)-HETE and matrix components.

    • Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.

  • Sample Dilution: If the concentration of 15(S)-HETE is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this approach may compromise the limit of detection.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as 15(S)-HETE-d8, is crucial for accurate quantification. Since it co-elutes and experiences similar ion suppression as the analyte, the ratio of the analyte to the IS remains consistent, allowing for reliable results.

Possible Cause 2: Suboptimal MS/MS Parameters

Incorrect mass spectrometer settings can lead to poor sensitivity.

Solutions:

  • Optimize Ion Source Parameters: Tune the ion source parameters, including electrospray voltage, gas flows (nebulizer and auxiliary), and temperature, to maximize the signal for 15(S)-HETE.

  • Select Appropriate MRM Transitions: Ensure the selected precursor and product ions for Multiple Reaction Monitoring (MRM) are the most intense and specific for 15(S)-HETE. A common transition for 15(S)-HETE is m/z 319.2 -> 179.1.

Problem: Inconsistent or Irreproducible Results

Possible Cause: Variable Matrix Effects

Sample-to-sample variations in the biological matrix can cause inconsistent ion suppression, leading to poor reproducibility.

Solutions:

  • Implement a Standardized and Robust Sample Preparation Protocol: Consistent application of a validated LLE or SPE method will minimize variability in matrix effects across samples.

  • Use Matrix-Matched Calibrators and Quality Controls (QCs): Preparing calibration standards and QCs in the same biological matrix as the study samples helps to compensate for consistent matrix effects.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is the most effective way to correct for sample-to-sample variations in ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in 15(S)-HETE analysis?

A1: Ion suppression is the reduction in the ionization efficiency of an analyte, such as 15(S)-HETE, due to the presence of co-eluting components from the sample matrix in the ion source of the mass spectrometer. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis. Biological samples are complex and contain numerous endogenous compounds that can cause ion suppression.

Q2: How can I assess if ion suppression is affecting my 15(S)-HETE analysis?

A2: A post-column infusion experiment is a common method to qualitatively assess ion suppression. In this experiment, a constant flow of a 15(S)-HETE standard solution is infused into the mass spectrometer post-column. A blank matrix extract is then injected onto the LC column. Any dip in the stable baseline signal of 15(S)-HETE indicates the retention time at which matrix components are eluting and causing ion suppression.

Q3: What are the most common sources of ion suppression in plasma or serum samples for 15(S)-HETE analysis?

A3: Phospholipids are the most significant cause of ion suppression in plasma and serum samples. Other endogenous components like salts and proteins can also contribute to this effect.

Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) better for minimizing ion suppression in 15(S)-HETE analysis?

A4: While ESI is commonly used for eicosanoid analysis, APCI is generally less susceptible to ion suppression. However, the choice of ionization technique depends on the specific analyte and matrix. For 15(S)-HETE, derivatization with an electron-capturing group followed by analysis using electron capture APCI (ECAPCI) has been shown to enhance sensitivity.

Q5: What type of internal standard should I use for accurate quantification of 15(S)-HETE?

A5: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and improving the accuracy and precision of quantification.

Quantitative Data Summary

Table 1: Typical Concentrations of 15(S)-HETE in Human Biological Matrices

Biological MatrixConcentration Range (ng/mL)Citation
Serum42.75 ± 5.2
PlasmaNot explicitly quantified, but present

Table 2: Example MRM Transitions for 15(S)-HETE and a Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Citation
15(S)-HETE319.2179.1
This compound327.2184.1

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for 15(S)-HETE from Plasma

This protocol is adapted from a general method for fatty acid oxidation products.

  • Sample Preparation:

    • To 200 µL of plasma in a glass test tube, add 10 µL of an internal standard solution (e.g., 4 ng/µL this compound).

    • Add 1.0 mL of 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).

    • Vortex briefly to mix.

    • Add 2.0 mL of hexane.

  • Extraction:

    • Cap the tube and vortex for 3 minutes.

    • Centrifuge at 2000 x g for 5 minutes at room temperature.

  • Collection and Evaporation:

    • Transfer the upper hexane layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Eicosanoids from Biological Fluids

This is a general protocol that can be optimized for 15(S)-HETE.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading:

    • Acidify the biological sample (e.g., plasma, urine) and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol to remove polar interferences.

  • Elution:

    • Elute the eicosanoids, including 15(S)-HETE, with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Dry the eluate under vacuum.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionWorkflow start Start: 15(S)-HETE Analysis problem Low or Inconsistent 15(S)-HETE Signal start->problem assess Assess Ion Suppression (Post-Column Infusion) problem->assess present Ion Suppression Present? assess->present optimize_sp Optimize Sample Prep (LLE or SPE) present->optimize_sp Yes no_suppression No Significant Ion Suppression present->no_suppression No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is reanalyze Re-analyze Samples use_is->reanalyze end End: Accurate Quantification reanalyze->end check_ms Check MS Parameters no_suppression->check_ms check_ms->reanalyze

Caption: Troubleshooting workflow for ion suppression in 15(S)-HETE analysis.

SignalingPathway stimulus Stimulus (e.g., Growth Factors) erk ERK1/2 Activation stimulus->erk cpla2 cPLA2 Activation & Translocation erk->cpla2 aa Arachidonic Acid (AA) Release cpla2->aa lox 15-LOX aa->lox hete 15(S)-HETE Formation lox->hete pkc PKC Translocation & Activation hete->pkc response Cellular Response (e.g., Proliferation) pkc->response

Caption: Simplified signaling pathway involving 15(S)-HETE.

ExperimentalWorkflow sample Biological Sample (e.g., Plasma) is_spike Spike with This compound (IS) sample->is_spike extraction Sample Preparation (LLE or SPE) is_spike->extraction reconstitution Dry & Reconstitute extraction->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data Data Processing (Analyte/IS Ratio) lcms->data quant Quantification data->quant

Caption: General experimental workflow for 15(S)-HETE quantification.

References

stability of 15(S)-HETE-d8 during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 15(S)-HETE-d8. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and accurate quantification of this compound during sample processing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this internal standard.

I. Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during the handling and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated analog of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). It is primarily used as an internal standard for the accurate quantification of its non-deuterated counterpart, 15(S)-HETE, in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]

Q2: How should I store this compound upon receipt?

A2: this compound should be stored at -20°C in its original packaging.[1] Under these conditions, it is stable for at least two years.[1]

Q3: In what solvent is this compound typically supplied and what are its solubility characteristics?

A3: this compound is commonly supplied as a solution in acetonitrile.[1][2] It is also soluble in other organic solvents such as ethanol, DMSO, and DMF. Its solubility in aqueous buffers is limited.

Q4: Can I subject my samples containing this compound to multiple freeze-thaw cycles?

A4: It is highly recommended to minimize freeze-thaw cycles for samples containing eicosanoids, including this compound. Repeated freezing and thawing can lead to degradation of lipids. While specific data for this compound is limited, studies on other metabolites have shown that multiple freeze-thaw cycles can impact their stability. If repeated analysis is necessary, it is best to aliquot samples into single-use vials after the initial processing.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no signal of this compound in LC-MS/MS analysis. Degradation during sample storage or processing. - Ensure samples were consistently kept at or below -20°C. - Minimize time samples are at room temperature during processing. Keep samples on ice. - Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Improper reconstitution of the dried extract. - Ensure the reconstitution solvent is appropriate and the extract is fully dissolved by vortexing or sonication before injection.
Instrumental issues. - Verify LC-MS/MS system performance with a fresh dilution of the this compound standard. - Check for correct MRM transitions and instrument parameters.
High variability in this compound signal across samples. Inconsistent addition of the internal standard. - Ensure accurate and consistent pipetting of the this compound solution into each sample at the beginning of the extraction process.
Variable degradation across samples due to processing delays. - Process all samples and standards in a consistent and timely manner. Avoid letting samples sit at room temperature for extended periods.
Matrix effects. - Optimize the sample clean-up procedure (e.g., solid-phase extraction) to minimize interferences from the biological matrix.
Presence of unexpected peaks interfering with this compound. Contamination from labware or solvents. - Use high-purity solvents and clean glassware or disposable plasticware.
Co-elution of isobaric compounds. - Optimize the chromatographic separation to resolve the interfering peaks from this compound.

II. Stability of this compound

While specific quantitative stability data for this compound under various short-term conditions is not extensively published, the following recommendations are based on best practices for handling eicosanoids to minimize degradation.

General Recommendations for Maintaining Stability:

Condition Recommendation Rationale
Long-Term Storage Store at -20°C or lower in an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and enzymatic degradation over extended periods.
Short-Term Storage (During Processing) Keep samples on ice or at 4°C at all times.Reduces the rate of enzymatic activity and chemical degradation.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles. Aliquot samples into single-use tubes.Minimizes physical and chemical degradation of the analyte.
Exposure to Light Protect from direct light.Polyunsaturated lipids can be susceptible to photo-oxidation.
pH Maintain a slightly acidic to neutral pH during extraction. Acidification is often used in solid-phase extraction protocols.Extreme pH values can lead to hydrolysis or rearrangement of the molecule.
Oxidation Add antioxidants such as butylated hydroxytoluene (BHT) to solvents used for extraction and storage.Prevents non-enzymatic oxidation of the polyunsaturated fatty acid chain.
Enzymatic Degradation Process samples quickly and at low temperatures to minimize endogenous enzyme activity. Consider adding enzyme inhibitors if significant degradation is suspected.Biological samples contain enzymes that can metabolize HETEs.

III. Experimental Protocols

A. Protocol for Solid-Phase Extraction (SPE) of 15(S)-HETE from Biological Fluids

This protocol is a general guideline and may require optimization for specific sample types.

  • Sample Preparation:

    • Thaw frozen biological samples (e.g., plasma, serum, urine) on ice.

    • To a 1 mL sample, add an appropriate amount of this compound internal standard solution.

    • Acidify the sample to a pH of approximately 3.5 by adding a dilute acid (e.g., 2M HCl or acetic acid).

    • Vortex briefly and centrifuge to pellet any precipitate.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by washing with 2-3 mL of methanol followed by 2-3 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the acidified sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2-3 mL of water to remove polar impurities.

    • Wash the cartridge with 2-3 mL of a low-percentage organic solvent wash (e.g., 15% methanol in water) to remove less nonpolar impurities.

    • A final wash with a non-polar solvent like hexane can be performed to remove neutral lipids.

  • Elution:

    • Elute the 15(S)-HETE and this compound from the cartridge with 1-2 mL of a suitable organic solvent such as methanol, acetonitrile, or ethyl acetate.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

B. Protocol for LC-MS/MS Analysis of 15(S)-HETE

The following is an example of LC-MS/MS parameters that can be used for the analysis of 15(S)-HETE with this compound as an internal standard. Optimization will be required for your specific instrumentation.

Parameter Typical Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or acetic acid
Mobile Phase B Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid or acetic acid
Flow Rate 0.2 - 0.4 mL/min
Gradient A suitable gradient starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B to elute the analytes.
Injection Volume 5 - 20 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions 15(S)-HETE: Q1: 319.2 -> Q3: 115.1, 219.2 This compound: Q1: 327.2 -> Q3: 121.1, 226.2 (example, requires optimization)
Instrument Parameters Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.

IV. Signaling Pathways and Experimental Workflows

A. Biosynthesis and Metabolism of 15(S)-HETE

15(S)-HETE is a metabolite of arachidonic acid, primarily formed through the action of 15-lipoxygenase (15-LOX). It can be further metabolized by enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-ETE.

AA Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) AA->LOX15 HETE15 15(S)-HETE LOX15->HETE15 PGDH15 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) HETE15->PGDH15 OXO_ETE15 15-oxo-ETE PGDH15->OXO_ETE15

Caption: Biosynthesis of 15(S)-HETE and its metabolism to 15-oxo-ETE.

B. Simplified Signaling Pathway of 15(S)-HETE

15(S)-HETE has been shown to be involved in various cellular processes, including the activation of Protein Kinase C (PKC) and influencing inflammatory signaling pathways.

HETE15 15(S)-HETE PKC Protein Kinase C (PKC) Activation HETE15->PKC CellularResponse Cellular Responses (e.g., Proliferation, Inflammation) PKC->CellularResponse

Caption: Simplified signaling cascade initiated by 15(S)-HETE.

C. Experimental Workflow for 15(S)-HETE Quantification

The following diagram outlines a typical workflow for the quantification of 15(S)-HETE in biological samples using this compound as an internal standard.

SampleCollection 1. Sample Collection (e.g., Plasma, Tissue) Spiking 2. Spiking with This compound (IS) SampleCollection->Spiking Extraction 3. Solid-Phase Extraction (SPE) Spiking->Extraction DryReconstitute 4. Evaporation and Reconstitution Extraction->DryReconstitute LCMS 5. LC-MS/MS Analysis DryReconstitute->LCMS DataAnalysis 6. Data Analysis (Quantification) LCMS->DataAnalysis

Caption: Standard workflow for 15(S)-HETE analysis.

References

Technical Support Center: Analysis of 15-HETE Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-hydroxyeicosatetraenoic acid (15-HETE) and its co-eluting isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of 15-HETE and why are they difficult to separate?

A1: The most common isomers of 15-HETE are the (S) and (R) enantiomers, namely 15(S)-HETE and 15(R)-HETE. These are stereoisomers, meaning they have the same chemical formula and connectivity of atoms but differ in the three-dimensional orientation of their hydroxyl group at the 15th carbon position.[1] This subtle structural difference makes them challenging to separate using standard reverse-phase liquid chromatography (LC) techniques, often resulting in co-elution.

Q2: Why is it important to separate 15-HETE isomers?

A2: The biological activity of 15-HETE is often stereospecific. For example, 15(S)-HETE is a major product of the enzyme 15-lipoxygenase (15-LOX) and is involved in various signaling pathways related to inflammation and cell growth.[2][3] In contrast, 15(R)-HETE can be formed by cyclooxygenase (COX) enzymes.[4] Non-enzymatic lipid peroxidation can produce a racemic mixture of both isomers.[4] Therefore, accurately quantifying the individual enantiomers is crucial for understanding their distinct physiological and pathological roles.

Q3: What analytical techniques are best suited for separating 15-HETE isomers?

A3: Chiral chromatography is the most effective technique for separating enantiomers like 15(S)-HETE and 15(R)-HETE. This is typically achieved using a chiral stationary phase (CSP) in a liquid chromatography system, often coupled with mass spectrometry (LC-MS/MS) for sensitive and specific detection.

Q4: Can I use an ELISA kit to measure 15-HETE?

A4: Yes, ELISA kits for 15(S)-HETE are commercially available. However, it is important to be aware of the kit's specificity. Some antibodies used in ELISAs may cross-react with other structurally related molecules, potentially leading to higher reported concentrations compared to more specific methods like LC-MS/MS. It is crucial to validate the assay for your specific sample matrix.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 15-HETE isomers, particularly when using LC-MS based methods.

Problem 1: Poor or No Chromatographic Resolution of 15(S)-HETE and 15(R)-HETE Peaks

Possible Causes & Solutions

CauseRecommended Solution
Inappropriate LC Column Standard C18 columns will not resolve enantiomers. A chiral column is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used.
Suboptimal Mobile Phase For chiral separations, the mobile phase composition is critical. Isocratic elution with a mixture of solvents like methanol, water, and acetic acid is often effective. Optimization of the solvent ratios may be necessary.
Incorrect Flow Rate Lower flow rates can sometimes improve resolution in chiral separations. Experiment with flow rates in the range of 100-500 µL/min.
Column Temperature Maintaining a consistent and optimized column temperature (e.g., 40°C) can improve peak shape and reproducibility.
Problem 2: Low Signal Intensity or Poor Sensitivity in Mass Spectrometry

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Ionization Negative mode electrospray ionization (ESI) is typically used for HETEs. Ensure the source parameters (e.g., spray voltage, gas flows, temperature) are optimized. Derivatization with a reagent like pentafluorobenzyl (PFB) bromide can significantly enhance sensitivity in negative ion mode, particularly with electron capture atmospheric pressure chemical ionization (ECAPCI).
Suboptimal MS/MS Transition The multiple reaction monitoring (MRM) transition for 15-HETE is typically m/z 319 -> 219. Verify this transition and optimize the collision energy for maximum signal.
Matrix Effects Biological samples can contain substances that suppress the ionization of the analyte. Improve sample cleanup using solid-phase extraction (SPE). The use of a stable isotope-labeled internal standard, such as 15(S)-HETE-d8, is crucial for accurate quantification and to correct for matrix effects.
Problem 3: Inconsistent Retention Times

Possible Causes & Solutions

CauseRecommended Solution
Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. Chiral columns may require longer equilibration times.
Mobile Phase Composition Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase daily and use a high-precision pump.
Temperature Fluctuations Use a column oven to maintain a stable temperature throughout the analytical run.

Experimental Protocols

Protocol 1: Chiral LC-MS/MS Analysis of 15-HETE Isomers

This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and application.

  • Sample Preparation (Lipid Extraction):

    • Homogenize the sample in a mixture of chloroform:methanol (1:2, v/v).

    • Perform a liquid-liquid extraction using the Bligh and Dyer method.

    • The lower organic phase containing the lipids is collected and dried under a stream of nitrogen.

    • The dried extract is reconstituted in the mobile phase for LC-MS analysis.

  • Chromatographic Conditions:

    • Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm) or similar chiral column.

    • Mobile Phase: Isocratic elution with Methanol:Water:Acetic Acid (95:5:0.1, v/v/v).

    • Flow Rate: 300 µL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI).

    • MS/MS Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition:

      • 15-HETE: 319.2 -> 219.1

      • 15-HETE-d8 (Internal Standard): 327.2 -> 226.1

Parameter15-HETE15-HETE-d8
Precursor Ion (m/z) 319.2327.2
Product Ion (m/z) 219.1226.1
Collision Energy (eV) Optimized for instrumentOptimized for instrument

Visualizations

Troubleshooting Workflow for Co-eluting 15-HETE Isomers

G start Poor Peak Resolution (Co-elution) check_column Is a chiral column being used? start->check_column use_chiral Switch to a Chiral Stationary Phase (CSP) check_column->use_chiral No check_mp Is mobile phase optimized? check_column->check_mp Yes use_chiral->check_mp optimize_mp Optimize Mobile Phase (e.g., solvent ratio, additives) check_flow Is flow rate optimized? optimize_mp->check_flow check_mp->optimize_mp No check_mp->check_flow Yes optimize_flow Adjust Flow Rate (Try lower flow rates) check_temp Is column temperature stable and optimized? optimize_flow->check_temp check_flow->optimize_flow No check_flow->check_temp Yes optimize_temp Use Column Oven & Optimize Temperature check_temp->optimize_temp No success Successful Isomer Separation check_temp->success Yes optimize_temp->success

Caption: Troubleshooting workflow for resolving co-eluting 15-HETE isomers.

Simplified 15-HETE Signaling Pathway

G AA Arachidonic Acid (AA) LOX15 15-Lipoxygenase (15-LOX) AA->LOX15 HETE15 15(S)-HETE LOX15->HETE15 PGDH15 15-PGDH HETE15->PGDH15 Signaling Downstream Signaling (e.g., PI3K/Akt, iNOS) HETE15->Signaling Activates OxoETE15 15-oxo-ETE PGDH15->OxoETE15 OxoETE15->Signaling Modulates

Caption: Simplified enzymatic pathway for 15-HETE synthesis and metabolism.

References

Technical Support Center: Lipid Analysis Instrument Calibration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lipid analysis instrumentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common calibration issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between internal and external calibration in lipid analysis, and when should I use each?

A: The choice between internal and external calibration depends on the complexity of your sample and the desired accuracy of quantification.

  • External Calibration: In this method, a series of calibration standards with known concentrations of the analyte are analyzed separately from the experimental samples.[1][2] A calibration curve is generated by plotting the instrument response against the concentration. The concentration of the analyte in the unknown sample is then determined by interpolating its response from this curve.[2] This method is simpler but can be prone to inaccuracies due to variations in sample matrix and instrument performance between the calibration standards and the samples.[1][3]

  • Internal Calibration: An internal standard (IS) is a compound that is chemically similar to the analyte but isotopically or structurally distinct, and is added at a known concentration to all samples, calibration standards, and quality controls before sample preparation. Quantification is based on the ratio of the analyte's response to the IS's response. This method is preferred for complex matrices like plasma or tissue extracts because the IS co-elutes with the analyte and experiences similar matrix effects and instrument variability, thus correcting for these sources of error and improving accuracy and precision.

Recommendation: For accurate and reproducible quantification of lipids in biological samples, the use of internal standards is highly recommended.

Q2: I'm observing significant signal suppression or enhancement in my lipid analysis. What are matrix effects and how can I mitigate them?

A: Matrix effects are the alteration of an analyte's ionization efficiency (suppression or enhancement) by co-eluting compounds from the sample matrix. In lipid analysis, common sources of matrix effects include phospholipids, salts, and other endogenous lipids. This interference can lead to poor sensitivity, inaccurate quantification, and lack of reproducibility.

Strategies to Mitigate Matrix Effects:

  • Effective Sample Preparation: The primary goal is to remove interfering matrix components before analysis. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly used.

  • Chromatographic Separation: Optimizing your liquid chromatography (LC) method to separate the analyte from interfering matrix components can significantly reduce matrix effects.

  • Use of Internal Standards: Stable isotope-labeled internal standards that co-elute with the analyte are the most effective way to compensate for matrix effects.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but may also decrease the analyte signal to below the limit of detection.

  • Choice of Ionization Source: In some cases, switching to a different ionization source (e.g., APCI or APPI) that is less susceptible to matrix effects for your specific analyte may be beneficial.

Q3: How often should I calibrate my mass spectrometer for lipid analysis?

A: The frequency of mass calibration depends on the stability of your instrument and the requirements of your analysis. For high-resolution mass spectrometry (HRMS) where high mass accuracy is critical for lipid identification, more frequent calibration is necessary.

General Guidelines:

  • Regular Checks: It is good practice to check the mass calibration on a weekly basis.

  • Full Calibration: A full calibration of the mass analyzer should be performed at least every three months.

  • After Maintenance or Shutdown: The instrument should be recalibrated after any maintenance, reboot, or significant period of being turned off.

  • Before Each Batch: For quantitative studies requiring high accuracy, it is recommended to run a calibration check at the beginning of each analytical batch.

Q4: My mass accuracy is poor, leading to incorrect lipid identification. What are the common causes and solutions?

A: Poor mass accuracy can stem from several factors, from improper calibration to instrument instability.

Common Causes and Solutions:

  • Incorrect Calibration: Ensure you are using the correct calibration solution and that it is fresh. The calibration mass range should cover the m/z range of your target lipids.

  • Instrument Drift: Temperature fluctuations and electronic instability can cause the mass calibration to drift over time. Regular calibration checks can help monitor and correct for this.

  • Interferences: Co-eluting compounds or contaminants can interfere with the mass measurement of your analyte. Improving chromatographic resolution can help separate these interferences.

  • Detector Saturation: A signal that is too intense can saturate the detector and lead to inaccurate mass measurement. Dilute your sample if necessary.

  • Poor Ion Statistics: A weak signal can result in poor ion statistics and consequently, poor mass accuracy. Optimize your ionization and MS parameters to improve signal intensity.

Q5: What are Quality Control (QC) samples and why are they essential in lipidomics?

A: Quality Control (QC) samples are representative samples (often a pooled mixture of all study samples) that are analyzed periodically throughout an analytical run. They are crucial for monitoring the performance and stability of the analytical system.

Importance of QC Samples:

  • Monitor Instrument Performance: QC samples help detect any instrument drift in signal intensity or retention time over the course of a long analytical run.

  • Assess Data Quality: By analyzing the variation of lipid signals in the QC samples, you can assess the reproducibility and reliability of your data.

  • Data Normalization: In large-scale studies, QC data can be used to normalize the data from different batches, reducing batch-to-batch variation.

  • Identify System Suitability Issues: Deviations in QC sample results can indicate a problem with the LC-MS system that needs to be addressed.

Troubleshooting Guides

Issue 1: Poor or No Signal Intensity

Symptom: The signal for your lipid analyte is much lower than expected or absent altogether.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor or no signal intensity.

Detailed Steps:

  • Verify Sample Concentration: Ensure your sample is not too dilute. If it is, consider concentrating it. Conversely, a highly concentrated sample can cause ion suppression.

  • Optimize Ionization Source:

    • Electrospray Ionization (ESI): Check and optimize the sprayer voltage, gas flow, and temperature. Ensure the solvent system is appropriate for ESI (e.g., reversed-phase solvents).

    • Atmospheric Pressure Chemical Ionization (APCI) / Atmospheric Pressure Photoionization (APPI): These can be better for less polar lipids. Check the vaporizer temperature and corona discharge current (for APCI).

  • Tune and Calibrate the Mass Spectrometer: A poorly tuned or uncalibrated instrument will have poor sensitivity. Perform a full tune and calibration according to the manufacturer's protocol.

  • Inspect for Clogs: A clog in the sample flow path, spray needle, or transfer line can prevent the sample from reaching the detector.

Issue 2: Inconsistent or Drifting Retention Times

Symptom: The retention times of your lipid analytes are shifting between injections or drifting over the course of an analytical run.

Troubleshooting Workflow:

References

impact of sample collection methods on 15(S)-HETE levels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and answers to frequently asked questions regarding the impact of sample collection methods on 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) levels. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the measurement of 15(S)-HETE, with a focus on pre-analytical variables that can affect experimental outcomes.

Common Issues in 15(S)-HETE Quantification
Problem Possible Cause(s) Recommended Solution(s)
Erratic values; high variability between duplicate samples Trace organic contaminants in the water source.[1]Use ultrapure water for all reagent and buffer preparations.
Poor pipetting technique.[1]Ensure proper pipetting technique, including pre-rinsing tips. Use calibrated pipettes.
Inadequate mixing of samples.[2]Gently vortex or invert samples after thawing and before aliquoting.
Contamination during sample collection or processing.[3]Use sterile collection tubes and pipette tips. Avoid cross-contamination between samples.
Consistently low or no signal Improper sample storage.Samples should be assayed immediately or stored at -80°C to prevent degradation of 15(S)-HETE.[1] Avoid repeated freeze-thaw cycles.
Omission of a key reagent during the assay.Carefully follow the assay protocol, ensuring all reagents are added in the correct order.
Inactive reagents (e.g., enzyme conjugate, substrate).Check the expiration dates of all reagents. Store reagents at the recommended temperatures.
Presence of organic solvents in the sample.Ensure all samples are free of organic solvents before starting the assay.
High background signal Non-specific binding of antibodies.Use the blocking buffer recommended in the assay protocol.
Insufficient washing.Ensure all wells are completely filled and aspirated during each wash step. An automated plate washer is recommended.
Contaminated buffers or reagents.Prepare fresh buffers for each assay.
Extended incubation times.Adhere to the incubation times specified in the protocol.
Discrepancy between plasma and serum results Coagulation process affects 15(S)-HETE levels.The coagulation process in serum collection can activate platelets, leading to the release of eicosanoids, including 15(S)-HETE. This can result in different concentrations compared to plasma, where coagulation is inhibited.
Different anticoagulant used for plasma collection.The choice of anticoagulant (e.g., EDTA, heparin, sodium citrate) can influence results. Consistency in anticoagulant use is crucial for comparative studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample type for measuring 15(S)-HETE: plasma or serum?

A1: Both plasma and serum can be used for 15(S)-HETE measurement. However, it is crucial to be aware that the concentration of 15(S)-HETE can differ between these two matrices. The coagulation cascade that occurs during serum preparation can lead to higher levels of enzymatically formed 15(S)-HETE compared to plasma. For instance, one study reported a 1:3 ratio of 15(R)-HETE to 15(S)-HETE in serum, while the ratio was closer to 1:1 in plasma from unstimulated whole blood. The choice of sample type should be consistent throughout a study.

Q2: Which anticoagulant should I use for plasma collection?

A2: Common anticoagulants such as heparin, EDTA, or sodium citrate can be used for collecting plasma for 15(S)-HETE analysis. The specific assay kit instructions should be consulted for any recommendations or contraindications. It is important to use the same anticoagulant for all samples within a study to avoid variability.

Q3: What are the optimal storage conditions for samples intended for 15(S)-HETE analysis?

A3: Samples should be assayed immediately after collection. If immediate analysis is not possible, they should be stored at -80°C. It is also important to avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte.

Q4: Can I use hemolyzed samples for 15(S)-HETE measurement?

A4: Hemolysis, the rupture of red blood cells, can release cellular components that may interfere with the assay and impact the results. It is generally recommended to avoid using hemolyzed samples. Visual inspection for hemolysis is a critical pre-analytical check.

Q5: How does the enzymatic source of 15(S)-HETE influence its measurement?

A5: 15(S)-HETE is produced through various enzymatic pathways, including those involving 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) enzymes. The cellular context and stimuli can influence which pathway is dominant. For example, in platelets, cyclooxygenase-1 (COX-1) is a major source of 15(S)-HETE. Different sample collection and handling procedures can activate these enzymes to varying degrees, thereby affecting the measured levels of 15(S)-HETE.

Quantitative Data Summary

15(S)-HETE Levels in Human Serum and Plasma
Sample TypeAnalyteConcentration (mean ± SEM, n=9)Citation
Serum15(S)-HETE42.75 ± 5.2 ng/ml
Serum15(R)-HETE12.74 ± 1.2 ng/ml
Plasma (unstimulated)Ratio of 15(R)-HETE to 15(S)-HETEApproximately 1:1
Serum (unstimulated)Ratio of 15(R)-HETE to 15(S)-HETEApproximately 1:3

Note: These values are provided as an example and can vary significantly based on the study population, sample handling, and analytical method.

Experimental Protocols

Protocol 1: Blood Sample Collection for 15(S)-HETE Analysis

For Plasma Collection:

  • Collect whole blood into vacutainers containing an anticoagulant such as heparin, EDTA, or sodium citrate.

  • Within 30 minutes of collection, centrifuge the blood at 1000 x g for 15 minutes at 2-8°C.

  • Carefully pipette the upper plasma layer into a clean tube without disturbing the buffy coat.

  • Assay the plasma immediately or store aliquots at -80°C.

For Serum Collection:

  • Collect whole blood into a serum separator tube without any anticoagulant.

  • Allow the blood to clot at room temperature for 30-60 minutes, or overnight at 4°C.

  • Centrifuge the clotted blood at 1000-2000 x g for 15-20 minutes.

  • Transfer the resulting serum into a clean tube.

  • Assay the serum immediately or store aliquots at -80°C.

Protocol 2: General ELISA Procedure for 15(S)-HETE

This is a generalized protocol for a competitive ELISA. Refer to the specific kit manual for detailed instructions.

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Bring all reagents to room temperature before use.

  • Standard Curve: Create a serial dilution of the 15(S)-HETE standard to generate a standard curve.

  • Sample Addition: Add standards and samples to the appropriate wells of the microplate, which has been pre-coated with an antibody.

  • Competitive Reaction: Add a fixed amount of HRP-conjugated 15(S)-HETE to each well and incubate. During this time, the sample's 15(S)-HETE and the HRP-conjugated 15(S)-HETE will compete for binding to the antibody on the plate.

  • Washing: After incubation, wash the plate multiple times to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Add a stop solution to terminate the reaction. This will typically change the color of the solution.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculation: The concentration of 15(S)-HETE in the samples is inversely proportional to the color intensity and is determined by comparing the sample's absorbance to the standard curve.

Visualizations

15(S)-HETE Signaling Pathway in Angiogenesis

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 15S_HETE 15(S)-HETE Jak2 Jak2 15S_HETE->Jak2 activates pJak2 p-Jak2 Jak2->pJak2 phosphorylation STAT5B STAT-5B pSTAT5B p-STAT-5B STAT5B->pSTAT5B phosphorylation pJak2->STAT5B activates IL8_Promoter IL-8 Promoter pSTAT5B->IL8_Promoter binds to IL8_Expression IL-8 Expression IL8_Promoter->IL8_Expression induces Angiogenesis Angiogenesis (Migration, Tube Formation) IL8_Expression->Angiogenesis promotes

Caption: 15(S)-HETE induces angiogenesis via the Jak2-STAT-5B signaling pathway.

Experimental Workflow for 15(S)-HETE Analysis

G start Start sample_collection Sample Collection (Plasma or Serum) start->sample_collection centrifugation Centrifugation sample_collection->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer storage Storage at -80°C (if not assayed immediately) supernatant_transfer->storage assay 15(S)-HETE Assay (e.g., ELISA or LC-MS/MS) supernatant_transfer->assay Assay Immediately storage->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General workflow from sample collection to analysis for 15(S)-HETE.

Impact of Pre-Analytical Variables on 15(S)-HETE Measurement

G cluster_collection Sample Collection cluster_handling Sample Handling cluster_processing Sample Processing center_node Accurate 15(S)-HETE Measurement patient_prep Patient Preparation (e.g., fasting) patient_prep->center_node collection_tube Correct Tube (Anticoagulant vs. None) collection_tube->center_node phlebotomy Proper Phlebotomy Technique phlebotomy->center_node transport Transport Conditions transport->center_node storage_temp Storage Temperature (-80°C) storage_temp->center_node freeze_thaw Avoid Freeze-Thaw Cycles freeze_thaw->center_node centrifugation_params Centrifugation (Speed and Time) centrifugation_params->center_node hemolysis Avoiding Hemolysis hemolysis->center_node aliquoting Proper Aliquoting aliquoting->center_node

Caption: Key pre-analytical variables influencing the accuracy of 15(S)-HETE results.

References

Technical Support Center: Ensuring Reproducibility in 15(S)-HETE Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure reproducible measurements of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of 15(S)-HETE, helping you to identify and resolve common experimental problems.

Question: My sample-to-sample measurements show high variability. What are the potential causes and solutions?

Answer: High variability in 15(S)-HETE measurements can stem from several factors throughout the experimental workflow. Here’s a checklist of potential issues and how to address them:

  • Inconsistent Sample Handling: The stability of 15(S)-HETE is critical. Even short periods at room temperature can alter its concentration in biological samples.[1]

    • Solution: Process samples immediately after collection. If immediate processing is not possible, store them at -80°C.[2] Ensure that all samples are handled with a consistent protocol from collection to analysis.

  • Improper Sample Preparation: The extraction of 15(S)-HETE from complex matrices like plasma, serum, or tissue homogenates is a common source of variability.

    • Solution: Use a validated and consistent extraction method. For LC-MS/MS, this may involve solid-phase extraction (SPE) or liquid-liquid extraction.[3] For ELISA, ensure that samples are free of organic solvents before the assay.[2] The addition of antioxidants like butylated hydroxytoluene (BHT) during sample preparation can prevent the artificial formation or degradation of oxylipins.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of viscous solutions or small volumes, can introduce significant errors.

    • Solution: Ensure pipettes are properly calibrated. Pre-wetting pipette tips with the solution to be transferred can improve accuracy. For highly viscous samples, consider using positive displacement pipettes.

  • Assay-Specific Issues: Both ELISA and LC-MS/MS have unique sources of variability.

    • ELISA: Inconsistent incubation times or temperatures, inadequate washing, or the "edge effect" from stacking plates can all increase variability. Run samples in duplicate or triplicate to identify outliers.

    • LC-MS/MS: Fluctuations in instrument performance, inconsistent sample derivatization (if used), and matrix effects can all contribute to variability. The use of a stable isotope-labeled internal standard, such as [²H₈]-15(S)-HETE, is crucial for normalizing the results and accounting for sample-to-sample variations in extraction efficiency and instrument response.

Question: I'm getting a weak or no signal in my ELISA. What should I check?

Answer: A weak or absent signal in an ELISA can be frustrating. Here are some common causes and troubleshooting steps:

  • Reagent Issues:

    • Expired or Improperly Stored Reagents: Check the expiration dates on all kit components. Ensure that all reagents have been stored at the recommended temperatures. For example, 15(S)-HETE standards and tracers often require storage at -20°C or -80°C.

    • Incorrect Reagent Preparation: Double-check all dilution calculations for standards, antibodies, and tracers. Ensure that all reagents were brought to room temperature before use, if required by the protocol.

  • Procedural Errors:

    • Incorrect Plate Washing: Inadequate washing can leave interfering substances in the wells, while overly aggressive washing can remove bound antibodies or antigens. Ensure a consistent and thorough washing technique.

    • Omission of a Key Reagent: Systematically review the protocol to ensure that all steps were followed in the correct order and that no reagents were accidentally omitted.

  • Low Analyte Concentration:

    • Sample Dilution: The concentration of 15(S)-HETE in your samples may be below the detection limit of the assay. Try running the samples at a lower dilution or, if possible, concentrate the samples before the assay.

    • Sample Degradation: 15(S)-HETE may have degraded during sample storage or handling. Review your sample handling procedures to minimize degradation.

Question: My ELISA results show a high background signal. How can I reduce it?

Answer: High background in an ELISA can mask the true signal from your samples. Here are some likely causes and their solutions:

  • Cross-Reactivity: The antibodies in the kit may be cross-reacting with other molecules in your sample matrix. While many kits are tested for specificity, complex biological samples can sometimes present challenges.

    • Solution: Consult the kit's documentation for information on cross-reactivity. If significant cross-reactivity is suspected, you may need to further purify your samples or consider an alternative analytical method like LC-MS/MS.

  • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate.

    • Solution: Ensure that the blocking step is performed according to the manufacturer's instructions. You could also try increasing the blocking time or using a different blocking buffer.

  • Contamination: Contamination of buffers or reagents with endogenous peroxidases (for HRP-based assays) can lead to a high background.

    • Solution: Use fresh, high-purity reagents and water. Some tissue samples, like liver and kidney, may have high endogenous peroxidase activity, which can be quenched with a hydrogen peroxide treatment.

Question: Why is it important to distinguish between 15(S)-HETE and 15(R)-HETE?

Answer: It is crucial to differentiate between the 15(S)-HETE and 15(R)-HETE enantiomers because they are produced through different biological pathways and can have different biological activities.

  • Enzymatic vs. Non-Enzymatic Formation: 15(S)-HETE is primarily produced by the enzyme 15-lipoxygenase (15-LOX). In contrast, 15(R)-HETE is often formed by cyclooxygenase (COX) enzymes or through non-enzymatic lipid peroxidation.

  • Biological Significance: The stereochemistry of the hydroxyl group can significantly impact the biological function of the molecule. Measuring only the total 15-HETE concentration can be misleading, as the ratio of the S and R enantiomers can provide insights into the underlying biological processes (e.g., enzymatic vs. oxidative stress-related production).

  • Analytical Method: Standard immunoassays like ELISA may not distinguish between these enantiomers. Chiral chromatography, typically coupled with mass spectrometry (LC-MS/MS), is required for their separation and individual quantification.

Frequently Asked Questions (FAQs)

Q1: What is the best method for measuring 15(S)-HETE: ELISA or LC-MS/MS?

A1: The choice between ELISA and LC-MS/MS depends on your specific research needs:

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Pros: Higher throughput, lower cost per sample, and does not require extensive equipment. Suitable for screening large numbers of samples.

    • Cons: May have lower specificity and be susceptible to matrix effects and cross-reactivity with structurally similar molecules. It typically cannot distinguish between 15(S)-HETE and its 15(R)-HETE enantiomer.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):

    • Pros: Considered the gold standard for its high specificity and sensitivity. It can distinguish between 15(S)-HETE and 15(R)-HETE when using a chiral column. It also allows for the simultaneous measurement of multiple eicosanoids.

    • Cons: Lower throughput, higher cost, and requires specialized equipment and expertise.

Q2: How should I store my samples to ensure the stability of 15(S)-HETE?

A2: Proper storage is critical to prevent the degradation of 15(S)-HETE. For long-term storage, samples should be kept at -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the analyte. It is recommended to aliquot samples into smaller volumes before freezing.

Q3: What are typical concentrations of 15(S)-HETE in biological samples?

A3: The concentration of 15(S)-HETE can vary significantly depending on the biological matrix and the physiological or pathological state. The following table provides some reported values:

Biological MatrixReported Concentration RangeReference
Human Serum42.75 ± 5.2 ng/ml
Human Plasma (unstimulated)Lower than in serum; ratio to 15(R)-HETE is ~1:1
Whole Blood (stimulated with zymosan)5.19 ± 0.4 ng/ml (at 4 hours) to 20.91 ± 1 ng/ml (at 24 hours)

Q4: What are acceptable levels of intra- and inter-assay variability?

A4: The coefficient of variation (%CV) is used to express the precision of an assay. Generally accepted limits are:

Assay VariabilityAcceptable %CVReference
Intra-assay< 10%
Inter-assay< 15%

It's important to establish these parameters within your own lab for your specific assay and sample type.

Experimental Protocols

Protocol 1: 15(S)-HETE Measurement by Competitive ELISA

This is a generalized protocol. Always refer to the specific instructions provided with your ELISA kit.

  • Sample Preparation:

    • Collect blood for serum in a tube without anticoagulant and allow it to clot for 30-60 minutes at room temperature.

    • Centrifuge at 1,000-2,000 x g for 15 minutes to separate the serum.

    • For plasma, collect blood in a tube containing an anticoagulant (e.g., EDTA).

    • Samples should be assayed immediately or stored at -80°C.

    • If necessary, perform solid-phase extraction to purify and concentrate the 15(S)-HETE.

  • Assay Procedure:

    • Prepare the 15(S)-HETE standard curve by performing serial dilutions of the provided standard.

    • Add standards, controls, and samples to the wells of the antibody-coated microplate.

    • Add the 15(S)-HETE tracer (e.g., conjugated to acetylcholinesterase - AChE) to each well.

    • Add the specific antiserum to each well.

    • Incubate the plate, typically for 18 hours at 4°C. During this incubation, the sample's 15(S)-HETE and the tracer compete for binding to the antiserum.

    • Wash the plate to remove unbound reagents.

    • Add the substrate (e.g., Ellman's Reagent for AChE tracers) and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of 15(S)-HETE in the sample.

    • Read the absorbance at the appropriate wavelength (e.g., 405-420 nm).

    • Calculate the concentration of 15(S)-HETE in your samples by interpolating from the standard curve.

Protocol 2: 15(S)-HETE Measurement by LC-MS/MS

This protocol provides a general workflow. Specific parameters such as column choice, mobile phases, and mass spectrometer settings must be optimized for your instrument.

  • Sample Preparation and Extraction:

    • Spike the sample (e.g., 200 µl of plasma or serum) with a known amount of a stable isotope-labeled internal standard (e.g., 1 ng of [²H₈]-15(S)-HETE).

    • Precipitate proteins by adding a solvent like acetonitrile.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction to remove phospholipids and other interfering substances.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended for Sensitivity):

    • To enhance sensitivity, derivatize the carboxyl group of 15(S)-HETE with a reagent like pentafluorobenzyl (PFB) bromide.

  • Chromatographic Separation:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample onto a chiral HPLC or UHPLC column to separate 15(S)-HETE from its 15(R)-HETE enantiomer.

    • Use an appropriate gradient of mobile phases (e.g., a mixture of water, acetonitrile, and an acid like formic acid) to elute the analytes.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer (e.g., a triple quadrupole) operating in negative ion mode.

    • Employ Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte (15(S)-HETE) and the internal standard. For example, the precursor ion for 15-HETE is m/z 319.23.

  • Data Analysis:

    • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of 15(S)-HETE in the samples from the calibration curve.

Visualizations

15S_HETE_Signaling_Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 HpETE15S 15(S)-HpETE ArachidonicAcid->HpETE15S 15-LOX PLA2 Phospholipase A2 LOX15 15-Lipoxygenase (15-LOX) HETE15S 15(S)-HETE HpETE15S->HETE15S Peroxidases Metabolites Further Metabolites (e.g., Lipoxins, 5,15-diHETE) HETE15S->Metabolites Peroxidases Peroxidases

Caption: Biosynthesis pathway of 15(S)-HETE from arachidonic acid.

Experimental_Workflow Start Start: Biological Sample (Plasma, Serum, etc.) SamplePrep Sample Preparation (Add Internal Standard, Extraction) Start->SamplePrep Analysis Choice of Analysis SamplePrep->Analysis ELISA ELISA Protocol (Incubation, Washing, Detection) Analysis->ELISA High Throughput LCMS LC-MS/MS Protocol (Chiral Separation, MS Detection) Analysis->LCMS High Specificity DataAnalysis Data Analysis (Standard Curve, Quantification) ELISA->DataAnalysis LCMS->DataAnalysis Results End: Reproducible Results DataAnalysis->Results

Caption: General experimental workflow for 15(S)-HETE measurement.

Troubleshooting_Guide Problem Problem Encountered HighCV High CV / Poor Reproducibility Problem->HighCV LowSignal Low / No Signal (ELISA) Problem->LowSignal HighBG High Background (ELISA) Problem->HighBG CheckSampleHandling Review Sample Handling (Storage, Thawing) HighCV->CheckSampleHandling Yes CheckPipetting Verify Pipette Calibration & Technique HighCV->CheckPipetting No CheckReagents Check Reagent Expiry, Storage & Preparation LowSignal->CheckReagents Yes CheckProcedure Confirm All Steps Were Performed Correctly LowSignal->CheckProcedure No CheckBlocking Review Blocking Step (Time, Reagent) HighBG->CheckBlocking Yes CheckCrossReactivity Consult Kit Datasheet for Cross-Reactivity HighBG->CheckCrossReactivity No CheckSampleHandling->CheckPipetting CheckAssayProcedure Check Assay Procedure (Incubation, Washing) CheckPipetting->CheckAssayProcedure CheckReagents->CheckProcedure CheckConcentration Is Analyte Below Detection Limit? CheckProcedure->CheckConcentration CheckBlocking->CheckCrossReactivity CheckContamination Use Fresh Buffers & Reagents CheckCrossReactivity->CheckContamination

Caption: Troubleshooting decision tree for 15(S)-HETE assays.

References

Validation & Comparative

A Researcher's Guide to Inter-Laboratory Comparison of 15(S)-HETE Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reproducible quantification of the bioactive lipid mediator 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is critical for understanding its role in physiological and pathological processes. This guide provides a comprehensive comparison of the most common analytical methods for 15(S)-HETE quantification, offering supporting data and detailed experimental protocols to aid in the design and interpretation of inter-laboratory studies.

Comparison of Analytical Methods for 15(S)-HETE Quantification

The selection of an appropriate analytical method is paramount for obtaining reliable and comparable data across different laboratories. The three primary techniques for 15(S)-HETE quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays (such as ELISA). Each method presents a unique balance of sensitivity, specificity, throughput, and cost.

The following table summarizes the key performance characteristics of these methods. It is important to note that the specific performance of each assay can vary depending on the laboratory, instrumentation, and the specific protocol employed.

FeatureLC-MS/MSGC-MSImmunoassay (ELISA)
Specificity High to Very High (can distinguish isomers)High (can distinguish isomers with appropriate chromatography)Moderate to High (potential for cross-reactivity)
Sensitivity (Typical LLOQ) High (pg/mL range)High (pg/mL range)Good (pg/mL to ng/mL range)[1]
Dynamic Range WideWideNarrower
Throughput Moderate to HighLow to ModerateHigh
Sample Preparation Moderate to Complex (liquid-liquid or solid-phase extraction)Complex (extraction and chemical derivatization required)Simple (direct assay or simple dilution)
Cost (Instrument) HighHighLow
Cost (Per Sample) ModerateModerate to HighLow to Moderate
Precision (CV%) Excellent (<15%)Excellent (<15%)Good (<20%)
Accuracy (% Bias) Excellent (±15%)Excellent (±15%)Good (±20-25%)

Experimental Protocols

Detailed and standardized experimental protocols are the cornerstone of reproducible research and successful inter-laboratory comparisons. Below are representative protocols for the quantification of 15(S)-HETE using LC-MS/MS, GC-MS, and Immunoassay.

Quantification of 15(S)-HETE in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of 15(S)-HETE from human plasma using liquid chromatography-tandem mass spectrometry.

a) Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • 15(S)-HETE standard

  • Deuterated internal standard (e.g., 15(S)-HETE-d8)

  • Methanol, Acetonitrile, Formic Acid, Water (all LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

b) Sample Preparation (Solid-Phase Extraction):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add the internal standard.

  • Acidify the plasma sample with formic acid.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the acidified plasma sample onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interferences.

  • Elute 15(S)-HETE with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

c) LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.

    • Gradient: A suitable gradient to separate 15(S)-HETE from other isomers and matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for 15(S)-HETE and its internal standard are monitored.

Quantification of 15(S)-HETE in Cell Culture by GC-MS

This protocol outlines the steps for the analysis of 15(S)-HETE in cell lysates using gas chromatography-mass spectrometry, which requires derivatization to increase the volatility of the analyte.

a) Materials and Reagents:

  • Cell culture samples

  • 15(S)-HETE standard and deuterated internal standard

  • Solvents for extraction (e.g., methanol, chloroform)

  • Derivatizing agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Pyridine

b) Sample Preparation and Derivatization:

  • Harvest cells and perform cell lysis.

  • Add the internal standard to the cell lysate.

  • Perform a liquid-liquid extraction (e.g., using a modified Bligh-Dyer method) to isolate the lipid fraction.

  • Evaporate the organic solvent to dryness.

  • Re-dissolve the lipid extract in a small volume of a suitable solvent.

  • Add the derivatizing agent (e.g., BSTFA in pyridine) to convert the carboxylic acid and hydroxyl groups of 15(S)-HETE to their trimethylsilyl (TMS) ethers/esters.

  • Incubate at a specific temperature (e.g., 60°C) for a defined time to ensure complete derivatization.

c) GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A capillary column suitable for lipid analysis (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injector Temperature: Set to ensure efficient volatilization of the derivatized analyte.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized 15(S)-HETE from other components.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 15(S)-HETE and its internal standard.

Quantification of 15(S)-HETE by Immunoassay (ELISA)

This protocol describes a competitive ELISA for the quantification of 15(S)-HETE, which is a common format for commercially available kits.

a) Principle: This is a competitive immunoassay where 15(S)-HETE in the sample competes with a fixed amount of enzyme-labeled 15(S)-HETE for a limited number of binding sites on a specific antibody. The amount of labeled 15(S)-HETE bound to the antibody is inversely proportional to the concentration of 15(S)-HETE in the sample.

b) General Procedure (refer to specific kit insert for details):

  • Prepare standards and samples. Samples may require dilution with the provided assay buffer.

  • Add standards and samples to the wells of a microplate pre-coated with a capture antibody.

  • Add the enzyme-conjugated 15(S)-HETE to each well.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution that reacts with the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the concentration of 15(S)-HETE in the samples by comparing their absorbance to the standard curve.

Visualizing Key Processes and Relationships

To further clarify the context and methodologies discussed, the following diagrams have been generated using the DOT language.

G cluster_pathway 15(S)-HETE Signaling Pathway cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects AA Arachidonic Acid LOX15 15-Lipoxygenase AA->LOX15 HETE15S 15(S)-HETE LOX15->HETE15S BLT2 BLT2 HETE15S->BLT2 PPARG PPAR-γ HETE15S->PPARG NFkB NF-κB Inhibition HETE15S->NFkB PI3K_Akt PI3K/Akt/mTOR Pathway BLT2->PI3K_Akt Jak_STAT Jak2/STAT5B Pathway BLT2->Jak_STAT CellGrowth Cell Growth Inhibition PPARG->CellGrowth Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Jak_STAT->Angiogenesis Inflammation Inflammation Modulation NFkB->Inflammation

Caption: 15(S)-HETE Biosynthesis and Signaling Pathways.

G cluster_workflow Inter-Laboratory Comparison Workflow A 1. Study Design & Protocol Standardization B 2. Preparation & Distribution of Homogenized Samples A->B C 3. Sample Analysis by Participating Labs B->C D 4. Data Submission to Coordinating Center C->D E 5. Statistical Analysis (e.g., Z-scores, CV%) D->E F 6. Performance Evaluation & Reporting E->F G 7. Identification of Discrepancies & Corrective Actions F->G G->A Re-evaluation

Caption: Workflow for an Inter-Laboratory Comparison Study.

G cluster_comparison Logical Comparison of 15(S)-HETE Quantification Methods center 15(S)-HETE Quantification lcms LC-MS/MS center->lcms gcms GC-MS center->gcms elisa Immunoassay center->elisa spec Specificity lcms->spec High sens Sensitivity lcms->sens High thru Throughput lcms->thru Moderate cost Cost lcms->cost High gcms->spec High gcms->sens High gcms->thru Low gcms->cost High elisa->spec Moderate elisa->sens Good elisa->thru High elisa->cost Low

Caption: Comparison of 15(S)-HETE Quantification Methods.

References

A Researcher's Guide to 15-HETE Immunoassays: A Comparative Analysis of Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 15-hydroxyeicosatetraenoic acid (15-HETE) is crucial for understanding its role in various physiological and pathological processes, including inflammation, cardiovascular disease, and cancer. Immunoassays, particularly ELISA, are widely used for this purpose due to their convenience and high-throughput capabilities. However, a critical factor that can significantly impact the reliability of these assays is the cross-reactivity of the antibodies used. This guide provides a comparative analysis of commercially available 15-HETE antibody immunoassay kits, with a focus on their cross-reactivity profiles, alongside detailed experimental protocols and a discussion of alternative quantification methods.

Understanding 15-HETE and its Signaling Pathway

15-HETE is a bioactive lipid mediator derived from the metabolism of arachidonic acid primarily through the action of the 15-lipoxygenase (15-LOX) enzyme. It plays a complex role in cellular signaling, contributing to both pro- and anti-inflammatory responses depending on the cellular context. Understanding its metabolic pathway is essential for interpreting experimental results accurately.

15-HETE_Signaling_Pathway Arachidonic_Acid Arachidonic Acid 15-LOX 15-Lipoxygenase (15-LOX) Arachidonic_Acid->15-LOX 15-HpETE 15(S)-HpETE 15-LOX->15-HpETE Peroxidases Peroxidases 15-HpETE->Peroxidases 15-HETE 15(S)-HETE Peroxidases->15-HETE Further_Metabolism Further Metabolism 15-HETE->Further_Metabolism Signaling_Effects Cellular Signaling Effects (e.g., Jak2-STAT, iNOS pathways) 15-HETE->Signaling_Effects Lipoxins Lipoxins Further_Metabolism->Lipoxins 15-oxo-ETE 15-oxo-ETE Further_Metabolism->15-oxo-ETE

Caption: Simplified 15-HETE metabolic and signaling pathway.

Comparison of 15-HETE Immunoassay Kits

The specificity of an immunoassay is paramount for generating reliable data. Cross-reactivity with other structurally related eicosanoids can lead to inaccurate quantification of 15-HETE. Below is a comparison of several commercially available 15-HETE ELISA kits. It is important to note that most manufacturers claim high specificity but provide limited quantitative cross-reactivity data.

SupplierKit NameStated SpecificityQuantitative Cross-Reactivity Data Provided
Cayman Chemical 15(S)-HETE ELISA KitHighYes, detailed list with percentages
MyBioSource Human 15(S)-HETE ELISA KitHigh sensitivity and excellent specificity. No significant cross-reactivity or interference observed.[1]No quantitative data provided. Acknowledges that cross-reaction may still exist in some cases.[1]
ELK Biotechnology Human 15-HETE ELISA KitHigh sensitivity and excellent specificity for Human 15-HETE. No significant cross-reactivity or interference observed.[2]No quantitative data provided.
FineTest 15-HETE ELISA KitSpecifically binds with 15-HETE, no obvious cross-reaction with other analogues.[3]No quantitative data provided.
Assay Genie 15-HETE ELISA KitHigh sensitivity and specificity.[4]No quantitative data provided.
XpressBio Human 15-HETE ELISA KitNot explicitly stated, but is for "in vitro quantitative determination".No quantitative data provided.
Detailed Cross-Reactivity Profile: Cayman Chemical 15(S)-HETE ELISA Kit

The 15(S)-HETE ELISA Kit from Cayman Chemical provides a comprehensive cross-reactivity profile, which is essential for researchers to assess the potential for interference from other eicosanoids.

CompoundCross-Reactivity (%)
15(S)-HETE 100%
15(S)-HETrE3.03%
5(S),15(S)-DiHETE2.87%
15(S)-HEPE0.93%
8(S),15(S)-DiHETE0.35%
(±)15-HEPE0.21%
Arachidonic Acid0.17%
15(R)-HETE0.08%
12(S)-HETE0.04%
14,15-DiHETrE0.03%
13(S)-HODE0.02%
5(S)-HETE<0.01%
12(R)-HETE<0.01%
20-HETE<0.01%
Leukotriene B4<0.01%
Prostaglandin D2<0.01%
Prostaglandin E2<0.01%
Thromboxane B2<0.01%

Data sourced from the Cayman Chemical 15(S)-HETE ELISA Kit booklet.

Experimental Protocols: Competitive ELISA for 15-HETE Quantification

The majority of 15-HETE immunoassays are based on the principle of competitive ELISA. In this format, free 15-HETE in the sample competes with a fixed amount of labeled 15-HETE (e.g., conjugated to an enzyme) for binding to a limited number of antibody binding sites, typically coated on a microplate. The amount of labeled 15-HETE bound to the antibody is inversely proportional to the concentration of 15-HETE in the sample.

Competitive_ELISA_Workflow cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection Coat_Plate Microplate wells are pre-coated with anti-15-HETE antibody Add_Sample_Standard Add sample or standard containing 15-HETE Add_Labeled_15HETE Add enzyme-labeled 15-HETE Add_Sample_Standard->Add_Labeled_15HETE Incubate_1 Incubate to allow competition for antibody binding sites Add_Labeled_15HETE->Incubate_1 Wash_1 Wash to remove unbound components Incubate_1->Wash_1 Add_Substrate Add substrate for the enzyme Wash_1->Add_Substrate Incubate_2 Incubate for color development Add_Substrate->Incubate_2 Add_Stop_Solution Add stop solution Incubate_2->Add_Stop_Solution Read_Absorbance Read absorbance at specific wavelength Add_Stop_Solution->Read_Absorbance

Caption: General workflow for a competitive 15-HETE ELISA.
Detailed Methodology for a Typical Competitive 15-HETE ELISA

This protocol is a generalized procedure based on common competitive ELISA principles. Always refer to the specific manufacturer's instructions for the kit you are using.

1. Reagent Preparation:

  • Prepare all reagents, including wash buffer, standards, and samples, according to the kit's manual.

  • Perform serial dilutions of the 15-HETE standard to generate a standard curve. Typical ranges are from approximately 0.1 to 10 ng/mL.

2. Sample Collection and Preparation:

  • Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Assay immediately or aliquot and store at -20°C or -80°C.

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C.

  • Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.

  • Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to remove debris. The supernatant can then be used for the assay.

3. Assay Procedure:

  • Add a specific volume (e.g., 50 µL) of standard, sample, or blank (assay buffer) to the appropriate wells of the antibody-coated microplate.

  • Add the enzyme-conjugated 15-HETE to each well.

  • Incubate the plate for a specified time and temperature (e.g., 1-2 hours at 37°C) to allow for competitive binding.

  • Wash the plate several times with the provided wash buffer to remove any unbound reagents.

  • Add the substrate solution to each well. This will react with the enzyme on the bound conjugate to produce a color change.

  • Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C, protected from light, to allow for color development.

  • Add a stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.

  • Read the absorbance of each well using a microplate reader at the recommended wavelength (usually 450 nm).

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • The concentration of 15-HETE in the samples is inversely proportional to the absorbance.

  • Determine the concentration of 15-HETE in the samples by interpolating their absorbance values from the standard curve.

Alternatives to Immunoassays: The Gold Standard of LC-MS/MS

While immunoassays offer convenience, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of eicosanoids due to its high specificity and sensitivity.

Advantages of LC-MS/MS over Immunoassays:

  • High Specificity: LC-MS/MS can distinguish between 15-HETE and its isomers (e.g., 5-HETE, 12-HETE) and other structurally similar molecules with high accuracy, minimizing the risk of cross-reactivity.

  • Multiplexing: It allows for the simultaneous quantification of multiple eicosanoids in a single run, providing a more comprehensive metabolic profile.

  • Absolute Quantification: With the use of stable isotope-labeled internal standards, LC-MS/MS provides absolute quantification, which can be more accurate than the relative quantification often obtained with immunoassays.

Considerations for LC-MS/MS:

  • Cost and Expertise: The instrumentation is expensive, and its operation requires specialized expertise.

  • Sample Preparation: Sample preparation for LC-MS/MS can be more complex and time-consuming than for immunoassays.

  • Throughput: While improving, the throughput of LC-MS/MS is generally lower than that of immunoassays.

Researchers should carefully consider the specific needs of their study when choosing between an immunoassay and an LC-MS/MS-based method for 15-HETE quantification. For studies requiring high specificity and absolute quantification, LC-MS/MS is the preferred method. However, for large-scale screening or when resources are limited, a well-validated immunoassay with a known and acceptable cross-reactivity profile can be a valuable tool.

Conclusion

The selection of an appropriate method for 15-HETE quantification is critical for obtaining reliable and reproducible data. When opting for an immunoassay, researchers must be vigilant about the potential for antibody cross-reactivity. This guide highlights the importance of scrutinizing the cross-reactivity data provided by manufacturers. The Cayman Chemical 15(S)-HETE ELISA kit stands out for its provision of detailed quantitative cross-reactivity information, setting a standard for transparency that other manufacturers should be encouraged to follow. For studies demanding the highest level of specificity and accuracy, LC-MS/MS remains the superior analytical choice. Ultimately, the decision between these methods will depend on the specific research question, the required level of analytical rigor, and the available resources.

References

A Head-to-Head Battle for Precision: ELISA vs. LC-MS for 15(S)-HETE Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid signaling, the accurate measurement of key mediators like 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is paramount. This guide provides a comprehensive comparison of two widely used analytical platforms for 15(S)-HETE quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS). We delve into the core principles, performance characteristics, and experimental workflows of each technique, presenting supporting data to empower informed decisions for your research needs.

Performance at a Glance: A Quantitative Comparison

The choice between ELISA and LC-MS for 15(S)-HETE measurement often hinges on a trade-off between throughput, cost, and analytical rigor. While ELISA offers a convenient and high-throughput solution, LC-MS provides superior specificity and accuracy. The following table summarizes the key performance metrics for both methods, based on commercially available ELISA kits and published LC-MS/MS methods.

Performance MetricELISALC-MS/MS
Principle Competitive ImmunoassayChromatographic Separation & Mass Detection
Sensitivity (LOD/LLOQ) ~60 - 185 pg/mL[1]~0.05 - 2 ng/mL[2]
Assay Range ~78 - 20,000 pg/mL[1]Wide dynamic range, typically validated over several orders of magnitude
Accuracy (% Recovery) Data not always provided by manufacturersTypically 85-115%
Precision (Intra-assay CV) <10% - 19%<15%
Precision (Inter-assay CV) <10% - 19%<15%
Specificity Potential for cross-reactivity with structurally similar eicosanoidsHigh, based on chromatographic retention time and specific mass transitions
Sample Throughput High (96-well plate format)Moderate to High (dependent on autosampler and run time)
Cost per Sample LowerHigher
Instrumentation Plate readerLC system coupled to a mass spectrometer
Expertise Required MinimalSpecialized

The Underpinnings of 15(S)-HETE Signaling

15(S)-HETE, a metabolite of arachidonic acid formed via the 15-lipoxygenase (15-LOX) pathway, is a bioactive lipid mediator implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell growth regulation. Its signaling cascades are complex and can trigger diverse cellular responses. Understanding these pathways is crucial for contextualizing the significance of its accurate measurement.

15(S)-HETE Signaling Pathway AA Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) AA->LOX15 HETE15S 15(S)-HETE LOX15->HETE15S PI3K PI3K HETE15S->PI3K Jak2 Jak2 HETE15S->Jak2 PPARg PPAR-γ HETE15S->PPARg LTB4R2 LTB4 Receptor 2 HETE15S->LTB4R2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K1 S6K1 mTOR->S6K1 Angiogenesis Angiogenesis S6K1->Angiogenesis STAT5B STAT5B Jak2->STAT5B IL8 IL-8 Expression STAT5B->IL8 Gene_Reg Gene Regulation PPARg->Gene_Reg LTB4R2->Gene_Reg

Figure 1: Simplified signaling pathway of 15(S)-HETE.

As depicted in Figure 1, 15(S)-HETE can initiate intracellular signaling through various pathways. For instance, it can activate the PI3K/Akt/mTOR signaling cascade, which is crucial for promoting angiogenesis. Additionally, 15(S)-HETE can stimulate the Jak2/STAT5B pathway, leading to the expression of interleukin-8 (IL-8), a key chemokine involved in inflammation and angiogenesis. Furthermore, it has been shown to exert effects through nuclear receptors like PPAR-γ and G-protein coupled receptors such as the leukotriene B4 receptor 2.

Experimental Workflows: A Step-by-Step Guide

The following diagrams illustrate the typical experimental workflows for measuring 15(S)-HETE using ELISA and LC-MS.

ELISA vs LC-MS Workflow cluster_ELISA ELISA Workflow cluster_LCMS LC-MS Workflow ELISA_start Sample Collection (e.g., Plasma) ELISA_add Add Sample/Standard, 15(S)-HETE-Tracer, and Antibody to Coated Plate ELISA_start->ELISA_add ELISA_incubate1 Incubate ELISA_add->ELISA_incubate1 ELISA_wash1 Wash Plate ELISA_incubate1->ELISA_wash1 ELISA_substrate Add Substrate ELISA_wash1->ELISA_substrate ELISA_incubate2 Incubate (Color Development) ELISA_substrate->ELISA_incubate2 ELISA_stop Add Stop Solution ELISA_incubate2->ELISA_stop ELISA_read Read Absorbance (e.g., 450 nm) ELISA_stop->ELISA_read ELISA_calc Calculate Concentration ELISA_read->ELISA_calc LCMS_start Sample Collection (e.g., Plasma) LCMS_spike Spike with Internal Standard (e.g., 15(S)-HETE-d8) LCMS_start->LCMS_spike LCMS_extract Sample Extraction (LLE or SPE) LCMS_spike->LCMS_extract LCMS_dry Dry and Reconstitute LCMS_extract->LCMS_dry LCMS_inject Inject into LC-MS/MS LCMS_dry->LCMS_inject LCMS_separate Chromatographic Separation LCMS_inject->LCMS_separate LCMS_detect Mass Spectrometric Detection LCMS_separate->LCMS_detect LCMS_quant Quantify using Standard Curve LCMS_detect->LCMS_quant

Figure 2: Comparative experimental workflows for ELISA and LC-MS.

Detailed Experimental Protocols

15(S)-HETE Measurement by ELISA (Competitive Assay)

This protocol is a generalized representation based on commercially available kits. Refer to the specific kit manual for detailed instructions.

  • Sample and Standard Preparation:

    • Prepare a standard curve by serially diluting the provided 15(S)-HETE standard.

    • Dilute biological samples as necessary with the provided assay buffer.

  • Assay Procedure:

    • Add 50 µL of the standard or sample to the appropriate wells of the antibody-coated 96-well plate.

    • Add 50 µL of the 15(S)-HETE-enzyme conjugate (e.g., HRP-conjugate) to each well.

    • Add 50 µL of the specific anti-15(S)-HETE antibody to each well.

    • Incubate the plate, typically for 1-2 hours at room temperature, to allow for competitive binding.

    • Wash the plate several times with the provided wash buffer to remove unbound reagents.

    • Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes) to allow for color development.

    • Add 100 µL of a stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance of each well at the recommended wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of 15(S)-HETE in the samples by interpolating their absorbance values from the standard curve. The intensity of the color is inversely proportional to the amount of 15(S)-HETE in the sample.

15(S)-HETE Measurement by LC-MS/MS

This protocol is a generalized representation based on published methods. Method optimization is crucial for achieving desired performance.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., this compound) to correct for extraction losses and matrix effects.

    • Perform protein precipitation by adding a solvent like acetonitrile or methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Isolate the supernatant for either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

      • LLE: Add an immiscible organic solvent (e.g., ethyl acetate), vortex, and collect the organic layer.

      • SPE: Load the supernatant onto a conditioned SPE cartridge, wash with a weak solvent, and elute the analytes with a stronger solvent.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Inject the reconstituted sample onto a reverse-phase C18 column.

      • Use a gradient elution with mobile phases typically consisting of water with a small percentage of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol.

    • Mass Spectrometry:

      • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transition for 15(S)-HETE (e.g., m/z 319.2 -> 115.1) and its deuterated internal standard.

  • Data Analysis:

    • Integrate the peak areas for 15(S)-HETE and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the calibrators.

    • Determine the concentration of 15(S)-HETE in the samples from the calibration curve.

Conclusion: Selecting the Right Tool for the Job

Both ELISA and LC-MS are powerful techniques for the quantification of 15(S)-HETE, each with its own set of advantages and limitations.

ELISA is a cost-effective and high-throughput method that is well-suited for screening large numbers of samples and for laboratories without access to mass spectrometry instrumentation. However, the potential for cross-reactivity with other structurally related eicosanoids is a significant consideration that may impact data accuracy.

Ultimately, the choice between ELISA and LC-MS/MS for 15(S)-HETE measurement should be guided by the specific requirements of the research question, the available resources, and the desired level of analytical detail. For exploratory studies and large-scale screening, ELISA may be the more pragmatic choice. For studies demanding high accuracy, specificity, and the ability to distinguish between closely related isomers, LC-MS/MS is the superior option.

References

A Researcher's Guide to the Quantitative Analysis of 15(S)-HETE-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of lipid mediators is paramount. 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a significant metabolite of arachidonic acid, plays a crucial role in various physiological and pathological processes. Its deuterated analogue, 15(S)-HETE-d8, is widely employed as an internal standard in mass spectrometry-based methods to ensure analytical accuracy. This guide provides a comparative overview of the primary methods for the quantification of 15(S)-HETE, focusing on the role and performance of this compound.

Comparison of Quantification Methods

The two most common methods for the quantification of 15(S)-HETE are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). While LC-MS/MS offers high specificity and the ability to multiplex, ELISA provides a high-throughput and cost-effective alternative. The use of this compound as an internal standard is a key feature of robust LC-MS/MS methods, correcting for variability during sample preparation and analysis.

ParameterLC-MS/MS with this compound Internal StandardEnzyme-Linked Immunosorbent Assay (ELISA)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Chromatographic separation followed by mass-based detection and quantification relative to a deuterated internal standard.Competitive binding of 15(S)-HETE and a labeled conjugate to a limited number of specific antibody binding sites.Separation of volatile derivatives by gas chromatography followed by mass-based detection.
Specificity Very High. Can distinguish between isomers.Moderate to High. Potential for cross-reactivity with structurally similar molecules.[1][2]High. Requires derivatization which can introduce variability.
Sensitivity High. LLOQs in the low pg/mL range are achievable.[3]High. Sensitivity can be in the low pg/mL range.[4][5]High. Detection limits in the femtomole range have been reported for HETEs.
Accuracy High. The use of a stable isotope-labeled internal standard like this compound corrects for matrix effects and extraction losses.Moderate. Can be affected by matrix effects and cross-reactivity.High. Use of stable isotope-labeled internal standards is also possible.
Precision High. Intra- and inter-assay CVs are typically <15%.Good. Intra- and inter-assay CVs are generally <10-15%.High. Good precision can be achieved with appropriate internal standards.
Throughput Moderate. Sample preparation can be extensive.High. Amenable to 96-well plate format for simultaneous analysis of many samples.Low to Moderate. Derivatization and longer run times can limit throughput.
Cost High. Requires expensive instrumentation and skilled operators.Low to Moderate. Reagent-based kits are relatively inexpensive.Moderate to High. Requires specialized equipment and derivatization reagents.
Sample Volume Low. Can be performed with small sample volumes.Low to Moderate. Typically requires 50-100 µL of sample.Low to Moderate.

Performance Data

The following tables summarize the performance characteristics of commercially available 15(S)-HETE ELISA kits and a representative LC-MS/MS method using this compound as an internal standard.

Table 1: Performance Characteristics of 15(S)-HETE ELISA Kits

ManufacturerAssay RangeSensitivityIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Sample Types
Cayman Chemical78-10,000 pg/mL~185 pg/mL (80% B/B0)Not specifiedNot specifiedPlasma, Serum, Whole Blood, Urine
FineTest0.156-10 ng/mL0.094 ng/mLNot specifiedNot specifiedSerum, Plasma, Cell Culture Supernatants, Tissue Lysates
MyBioSourceNot Specified0.1 nmol/L< CV% specified< CV% specifiedSerum, Plasma, Cell Culture Supernatants, Body Fluid, Tissue Homogenate

Table 2: Performance Characteristics of a Representative LC-MS/MS Method for HETEs using this compound

AnalyteLLOQ (pg/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
HETEs (general)20 (for 15-HETE)Typically <10%Typically <10%Typically within ±15%Typically within ±15%

Note: The data for the LC-MS/MS method is generalized from a method for multiple HETEs where this compound was used as an internal standard. Detailed validation data for 15(S)-HETE specifically was not available in a single publication.

Experimental Protocols

LC-MS/MS Quantification of 15(S)-HETE using this compound

This protocol is a generalized procedure based on common practices for eicosanoid analysis.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma, add 10 µL of an internal standard solution containing this compound (e.g., 4 ng/µL).

  • Add 1 mL of a mixture of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).

  • Vortex briefly to mix.

  • Add 2 mL of hexane, cap the tube, and vortex for 3 minutes.

  • Centrifuge at 2000 x g for 5 minutes at room temperature.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (80:20, v/v).

  • Gradient: A linear gradient from 30% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • MRM Transitions:

    • 15(S)-HETE: Q1 m/z 319.2 -> Q3 m/z 179.1

    • This compound: Q1 m/z 327.2 -> Q3 m/z 184.1

ELISA for 15(S)-HETE

This protocol is a generalized procedure based on commercially available competitive ELISA kits.

1. Reagent Preparation

  • Prepare wash buffer, standards, and other reagents as per the kit manufacturer's instructions.

  • Serially dilute the 15(S)-HETE standard to create a standard curve.

2. Assay Procedure

  • Add 50 µL of standard, control, or sample to the appropriate wells of the antibody-coated microplate.

  • Add 50 µL of the 15(S)-HETE-enzyme conjugate to each well.

  • Add 50 µL of the specific antibody to each well.

  • Incubate the plate, typically for 18 hours at 4°C.

  • Wash the plate multiple times with the wash buffer.

  • Add 200 µL of the substrate solution to each well.

  • Incubate for a specified time (e.g., 90-120 minutes) to allow for color development.

  • Add a stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 405-420 nm) using a microplate reader.

3. Data Analysis

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of 15(S)-HETE in the samples by interpolating their absorbance values from the standard curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of 15(S)-HETE and a typical experimental workflow for its quantification.

G cluster_upstream Biosynthesis cluster_downstream Signaling Cascade Arachidonic_Acid Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) Arachidonic_Acid->LOX15 HETE15S 15(S)-HETE LOX15->HETE15S Receptor Receptor ? HETE15S->Receptor PLC PLC Receptor->PLC PKC PKC PLC->PKC MAPK MAPK (ERK, p38, JNK) PKC->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Cell Growth, Angiogenesis) Transcription_Factors->Gene_Expression

Figure 1. Simplified signaling pathway of 15(S)-HETE.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Serum, etc.) Spike_IS Spike with This compound Biological_Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Results Quantification->Results

References

A Comparative Guide to Assessing the Linearity of 15(S)-HETE Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate quantification of bioactive lipids like 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is critical. This guide provides a comparative analysis of the linearity of calibration curves for commercially available 15(S)-HETE enzyme-linked immunosorbent assay (ELISA) kits and the alternative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Linearity is a key performance characteristic of an analytical method, demonstrating that the measured response is directly proportional to the concentration of the analyte over a given range.

Comparison of 15(S)-HETE Quantification Methods

The primary methods for quantifying 15(S)-HETE are ELISA and LC-MS/MS. ELISA kits are a common and accessible method, while LC-MS/MS is considered a more specific and sensitive technique.[1]

Table 1: Comparison of Linearity Parameters for 15(S)-HETE ELISA Kits

ManufacturerAssay RangeSensitivityLinearity Data Provided
Cayman Chemical 78-10,000 pg/mL[2]Approx. 185 pg/mL[2]Parallelism assessed by serial dilution of biological samples.[2]
Abcam 78.1 - 20,000 pg/mL≤ 69.21 pg/mLRepresentative standard curve provided.
ELK Biotech 0.13-8 ng/mLNot specifiedLinearity assayed by testing spiked samples and their serial dilutions; results reported as percentage of calculated to expected concentration.
MyBioSource Not specifiedHigh sensitivityStandard curve is plotted relating color intensity to the concentration of standards.
FineTest 0.156-10 ng/ml0.094 ng/mlLinearity assessed by diluting samples spiked with a known amount of 15-HETE.

Table 2: Linearity of an Exemplary LC-MS/MS Method for Eicosanoids

ParameterValueReference
Linear Range Up to 500 ng/mL
Correlation Coefficient (r²) >0.99
Limit of Quantification 0.2 to 3 ng/mL

Experimental Protocols

Assessing Calibration Curve Linearity for a 15(S)-HETE ELISA Kit

This protocol describes a general procedure for evaluating the linearity of a 15(S)-HETE ELISA kit.

  • Preparation of Standards: A stock solution of the 15(S)-HETE standard is serially diluted with the assay buffer to create a series of standards with concentrations spanning the expected assay range. A minimum of five concentrations is recommended to establish linearity.

  • Sample Preparation: Biological samples (e.g., plasma, serum, cell culture supernatant) are prepared as per the kit's instructions. To assess linearity and parallelism, samples can be spiked with a known concentration of 15(S)-HETE and then serially diluted with the assay buffer.

  • Assay Procedure: The ELISA is performed according to the manufacturer's protocol. This typically involves the competitive binding of 15(S)-HETE in the sample or standard and a labeled 15(S)-HETE conjugate to a limited number of antibody binding sites.

  • Data Analysis: The optical density (OD) is measured at the appropriate wavelength (e.g., 450 nm). A standard curve is generated by plotting the OD values against the known concentrations of the standards. The linearity is evaluated by calculating the correlation coefficient (r²) of the standard curve. For sample dilutions, the measured concentrations are corrected for the dilution factor and the recovery is calculated as the percentage of the measured concentration relative to the expected concentration.

Validation of Linearity for a 15(S)-HETE LC-MS/MS Method

This protocol outlines the steps to validate the linearity of an LC-MS/MS method for 15(S)-HETE quantification.

  • Preparation of Calibration Standards: A stock solution of 15(S)-HETE is used to prepare a series of calibration standards in a relevant biological matrix (e.g., plasma) by serial dilution. An internal standard (e.g., 15(S)-HETE-d8) is added to all standards and samples.

  • Sample Extraction: Analytes are extracted from the biological matrix using techniques like solid-phase extraction or liquid-liquid extraction.

  • LC-MS/MS Analysis: The extracted samples are injected into the LC-MS/MS system. The chromatographic conditions are optimized to separate 15(S)-HETE from other analytes, and the mass spectrometer is set to monitor specific precursor and product ion transitions for both 15(S)-HETE and the internal standard.

  • Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The linearity of the curve is assessed using a weighted linear regression analysis, and the correlation coefficient (r²) should be close to 1.0.

Visualizations

experimental_workflow cluster_elisa ELISA Linearity Assessment cluster_lcms LC-MS/MS Linearity Validation elisa_prep Prepare Standards & Spiked Samples elisa_run Perform ELISA elisa_prep->elisa_run elisa_data Measure OD & Plot Standard Curve elisa_run->elisa_data elisa_analysis Calculate r² & Recovery elisa_data->elisa_analysis lcms_prep Prepare Calibration Standards in Matrix lcms_extract Extract Analytes lcms_prep->lcms_extract lcms_run LC-MS/MS Analysis lcms_extract->lcms_run lcms_data Plot Peak Area Ratio vs. Concentration lcms_run->lcms_data lcms_analysis Weighted Linear Regression (r²) lcms_data->lcms_analysis

Caption: Experimental workflows for assessing calibration curve linearity.

signaling_pathway Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (e.g., 15-LOX) Arachidonic_Acid->LOX HETE 15(S)-HETE LOX->HETE Inflammation Inflammation HETE->Inflammation Asthma Asthma Inflammation->Asthma Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis

Caption: Simplified signaling pathway involving 15(S)-HETE.

References

Safety Operating Guide

Proper Disposal of 15(S)-HETE-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized reagents like 15(S)-HETE-d8 is a critical component of laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the disposal of this compound, ensuring the protection of personnel and the environment.

Safety and Handling Precautions

This compound is a deuterated derivative of 15(S)-HETE, a metabolite of arachidonic acid. It is typically supplied as a solution in an organic solvent, such as acetonitrile or ethanol.[1] The primary hazards are associated with the solvent, which is often flammable and toxic. Users must handle this product in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE)

EquipmentSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses with side shields or goggles
Lab CoatStandard laboratory coat
RespiratoryUse in a fume hood to avoid inhalation of vapors

Disposal Protocol for this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on standard practices for the disposal of flammable and potentially toxic chemical waste.

Experimental Protocol: Waste Collection and Disposal

  • Segregation: Do not mix this compound waste with other waste streams unless they are compatible. Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous byproducts.

  • Waste Container: Use a designated, properly labeled, and chemically resistant container for the collection of this compound waste. The container should have a secure screw-top cap to prevent leakage and evaporation.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound in [Solvent Name]"), and the approximate concentration.

  • Collection: Collect all materials contaminated with this compound, including unused solutions, pipette tips, and rinsed vials, in the designated waste container. For empty containers of highly toxic chemicals, the first three rinses should be collected as hazardous waste.[2]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.

  • Disposal Request: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[2]

Waste Stream Characterization

ParameterDescription
Chemical Name 15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid
CAS Number 84807-87-4[1]
Common Solvents Acetonitrile, Ethanol
Primary Hazards Flammable liquid (due to solvent), potential biological activity
Waste Code (Example) D001 (Ignitable waste) - dependent on solvent and concentration

Disposal Workflow

cluster_prep Preparation cluster_collection Collection cluster_storage_disposal Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Prepare Labeled Waste Container B->C D Collect Contaminated Materials C->D E Securely Cap Waste Container D->E F Store in Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Proper Disposal by EHS G->H

References

Essential Safety and Operational Guide for Handling 15(S)-HETE-d8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 15(S)-HETE-d8. The following procedural guidance outlines operational plans from receipt to disposal to ensure laboratory safety and proper chemical management.

Product Information: this compound is a deuterated derivative of 15(S)-HETE, commonly used as an internal standard for its quantification. It is typically supplied as a solution in acetonitrile.[1]

Hazard Identification and Safety Precautions

The primary hazards associated with this compound in acetonitrile are dictated by the solvent. Acetonitrile is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or comes into contact with skin. It can also cause serious eye irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound in acetonitrile.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety glasses with side shields or gogglesProvides protection against splashes and vapors.
Hands Chemical-resistant gloves (e.g., nitrile rubber)Must be impervious to acetonitrile. Check manufacturer's breakthrough time data.
Body Laboratory coat, flame-retardant is recommendedProtects against splashes and potential fire hazards.
Respiratory Use in a well-ventilated area or under a chemical fume hoodA NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill clean-up or in poorly ventilated areas.

Operational and Handling Protocols

Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Receiving and Storage
  • Storage Temperature: Upon receipt, store the product at -20°C in a tightly sealed container.

  • Environment: Keep in a dry and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.

  • Light Sensitivity: Protect from light to prevent degradation.

Handling
  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Inert Atmosphere: As deuterated compounds can be hygroscopic, consider handling under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and H-D exchange.

  • Preventing Contamination: Use clean, dry glassware and equipment to avoid introducing impurities or water.

  • Static Discharge: Take precautionary measures against static discharge, as acetonitrile vapors can form explosive mixtures with air.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response: In case of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.

Disposal Plan

All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.

  • Waste Classification: this compound in acetonitrile should be treated as hazardous waste due to the flammability and toxicity of acetonitrile.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of the hazardous waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal A Receiving and Unpacking B Storage at -20°C A->B Verify Integrity C Equilibration to Room Temperature B->C Before Use D Aliquotting/Sample Preparation C->D E Experimental Use D->E F Collect Waste in Labeled Container E->F Post-Experiment G Store Waste Securely F->G H Hazardous Waste Pickup G->H

Handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15(S)-HETE-d8
Reactant of Route 2
15(S)-HETE-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.